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Core Science & Biosynthesis

Foundational

The Structural Role of D-Apiose in Rhamnogalacturonan II: A Mechanistic Guide to Borate Cross-Linking and Analytical Methodologies

Executive Summary Rhamnogalacturonan II (RG-II) is widely considered the most structurally complex polysaccharide in nature. Embedded within the primary cell walls of all vascular plants, this pectic domain is essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhamnogalacturonan II (RG-II) is widely considered the most structurally complex polysaccharide in nature. Embedded within the primary cell walls of all vascular plants, this pectic domain is essential for maintaining cell wall architecture and porosity[1]. At the heart of RG-II’s structural integrity is D-apiose , a rare, branched-chain pentose sugar. D-apiose serves as the exclusive binding site for a borate diester bridge that covalently cross-links two RG-II monomers into a functional dimer (dRG-II)[2].

For researchers and drug development professionals, understanding the apiose-borate linkage is not merely an exercise in plant glycobiology. The unique stereochemistry and enzymatic resistance of RG-II make it a highly promising candidate for targeted colonic drug delivery systems and prebiotic formulations, specifically metabolized by specialized gut microbiota like Bacteroides thetaiotaomicron[3]. This whitepaper dissects the structural role of D-apiose, details the mechanics of borate cross-linking, and provides self-validating protocols for the isolation and characterization of intact RG-II.

The Molecular Architecture of RG-II and D-Apiose

RG-II is composed of a short homogalacturonan (HG) backbone substituted by four structurally distinct oligosaccharide side chains (A, B, C, and D)[1]. The molecule contains 13 different monosaccharides linked by over 20 distinct glycosidic bonds[3].

D-apiose (D-Apif) is present in both Side Chain A (an octasaccharide) and Side Chain B (a nonasaccharide). In both chains, the D-apiosyl residue is β-(1→2)-linked to the galacturonic acid backbone and substituted at O-3 by an α-L-rhamnosyl residue[4].

The Causality of Binding Specificity

Despite D-apiose being present in both side chains, only the D-apiose in Side Chain A participates in borate cross-linking [1]. Why does this specificity exist? The answer lies in the highly specific spatial orientation of the molecule. The β-D-apiofuranosyl residue in Side Chain A adopts an erythrofuranosyl configuration. This precise steric environment allows its vicinal hydroxyl groups (at C-2 and C-3) to form a stable coordination complex with borate. The apiose in Side Chain B is sterically hindered by the broader conformational folding of the nonasaccharide, preventing the formation of the necessary 1:2 borate-diol diester bond.

The biological necessity of this specific sugar is profound: genetic depletion of UDP-D-apiose/UDP-D-xylose synthase (AXS1)—the enzyme responsible for D-apiose biosynthesis—results in complete failure of RG-II dimerization, leading to severe cell wall thickening, developmental arrest, and rapid cell death[5].

RG2_Dimerization UDP_GlcA UDP-D-Glucuronate (Precursor) AXS1 UDP-D-Apiose Synthase (AXS1) UDP_GlcA->AXS1 Decarboxylation UDP_Api UDP-D-Apiose (Donor) AXS1->UDP_Api Biosynthesis GTs Glycosyltransferases (Golgi Apparatus) UDP_Api->GTs Substrate Supply RG2_Mono RG-II Monomer (Side Chains A & B) GTs->RG2_Mono Assembly of Side Chain A RG2_Dimer Borate Cross-Linked RG-II Dimer (dRG-II) RG2_Mono->RG2_Dimer in muro Cross-Linking Borate Boric Acid / Borate (B(OH)3 / B(OH)4-) Borate->RG2_Dimer 1:2 Borate-Diol Diester

Biochemical pathway of D-apiose synthesis and RG-II dimerization.

Quantitative Data: Monomer vs. Dimer Properties

Under boron-sufficient conditions, >90% of RG-II in the plant cell wall exists as a cross-linked dimer[2]. The physicochemical differences between the monomeric and dimeric states are distinct and measurable.

PropertyRG-II Monomer (mRG-II)RG-II Dimer (dRG-II)Primary Analytical Method
Molecular Weight ~4.8 – 5.2 kDa~9.6 – 10.4 kDaSEC-MALS
Boron Content 0 atoms per molecule1 atom per dimer complexICP-MS / 11 B-NMR
Apiose State (Side Chain A) Free vicinal diols at C-2, C-3Esterified to borate bridge 13 C-NMR / 11 B-NMR
Hydrodynamic Radius (Rh) ~1.5 nm~2.2 nmDynamic Light Scattering

Implications for Drug Development

Because human digestive enzymes cannot cleave the complex linkages of RG-II, the intact dimer traverses the upper gastrointestinal tract unaltered. In the colon, it is selectively fermented by a highly specialized consortium of enzymes produced by Bacteroides thetaiotaomicron, which utilizes specific apiosidases to dismantle the borate-apiose linkage[3].

For pharmaceutical scientists, this presents a lucrative mechanism for targeted colonic drug delivery . By conjugating active pharmaceutical ingredients (APIs) to RG-II-derived oligosaccharides, drugs can be shielded from systemic absorption until they reach the lower gut, where microbiome-specific apiosidases trigger localized release.

Self-Validating Experimental Protocols

To study the structural role of D-apiose, researchers must isolate RG-II without disrupting the delicate borate diester bond. The following protocols are engineered with built-in causality to ensure structural preservation.

Protocol A: Isolation of Intact RG-II Dimers

Objective: Extract RG-II from plant biomass while preventing enzymatic degradation and acid-catalyzed hydrolysis of the borate bridge.

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Step: Homogenize plant tissue in boiling 80% (v/v) ethanol. Wash sequentially with absolute ethanol and acetone, then dry.

    • Causality: Boiling ethanol immediately denatures endogenous pectinases and esterases that would otherwise degrade the cell wall matrix during extraction[4].

  • Cold Saponification:

    • Step: Suspend AIR in 0.1 M NaOH at 4°C for 16 hours. Adjust pH to 5.0 using glacial acetic acid.

    • Causality: RG-II is embedded within highly methyl-esterified homogalacturonan (HG). Saponification removes these methyl groups. Performing this at 4°C prevents base-catalyzed β-elimination, which would irreparably cleave the HG backbone and destroy the native polymer structure[4].

  • Endopolygalacturonase (EPG) Digestion:

    • Step: Incubate the de-esterified AIR with fungal EPG at 37°C for 24 hours.

    • Causality: EPG specifically cleaves the unesterified α-(1→4)-D-galacturonic acid linkages of the HG backbone, releasing the highly branched, enzyme-resistant RG-II domains into the soluble fraction[1].

  • Size-Exclusion Chromatography (SEC):

    • Step: Load the soluble fraction onto a Superdex 75 column equilibrated with 50 mM sodium acetate buffer (pH 4.0).

    • Causality: The pH must be strictly maintained at 4.0. If the pH drops below 3.5, the borate-apiose diester bond undergoes rapid acid hydrolysis, artificially converting the native dimer into monomers.

RG2_Isolation Biomass Plant Biomass (Primary Cell Wall) AIR Alcohol Insoluble Residue (Enzyme Inactivation) Biomass->AIR Ethanol Wash Saponification Cold Saponification (De-esterification) AIR->Saponification Removes Methyl Groups EPG Endopolygalacturonase (Cleaves HG Backbone) Saponification->EPG Exposes HG to Enzyme SEC Size-Exclusion Chromatography (Isolates ~10 kDa Fraction) EPG->SEC Releases RG-II Domains Analysis Structural Validation (11B-NMR & SEC-MALS) SEC->Analysis Purified dRG-II

Self-validating workflow for the isolation and characterization of intact RG-II dimers.

Protocol B: Structural Validation via SEC-MALS and 11 B-NMR

Objective: Confirm the presence of the 1:2 borate-diol diester complex at the D-apiose residue.

  • Absolute Molecular Weight Determination (SEC-MALS):

    • Step: Elute the purified RG-II through an inline Multi-Angle Light Scattering (MALS) detector coupled with a differential refractometer (dRI).

    • Causality: Standard SEC relies on column calibration using linear pullulan standards. Because RG-II is hyper-branched, its hydrodynamic volume does not correlate linearly with its mass. MALS measures absolute molecular weight independent of molecular conformation, definitively proving the ~10 kDa dimeric state.

  • 11 B-NMR Spectroscopy:

    • Step: Dissolve 15 mg of lyophilized dRG-II in D 2​ O. Acquire 11 B-NMR spectra at 160 MHz using a boron-free quartz tube.

    • Causality: 11 B-NMR is uniquely sensitive to the coordination state of boron. Free boric acid resonates at 0 ppm. A distinct chemical shift at -9.6 ppm definitively proves that the boron is locked in a tetrahedral 1:2 borate-diol diester complex with the specific vicinal hydroxyls of D-apiose[1].

References

  • Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II Biotechnology for Biofuels
  • Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants Journal of Biological Chemistry
  • Synthesis of borate cross-linked rhamnogalacturonan II Frontiers in Plant Science
  • Storming the barricades of rhamnogalacturonan-II synthesis and function The Plant Cell
  • Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139 Journal of Biological Chemistry

Sources

Exploratory

The Pivotal Role of D-Apiose in the Supramolecular Architecture of Plant Pectins: A Guide to its Biological Significance and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract D-Apiose, a unique branched-chain pentose, is a cornerstone of plant cell wall integrity, primarily through its role in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose, a unique branched-chain pentose, is a cornerstone of plant cell wall integrity, primarily through its role in the structure and cross-linking of the pectic polysaccharide Rhamnogalacturonan-II (RG-II).[1][2] This technical guide provides a comprehensive exploration of the biological significance of D-apiose, from its intricate biosynthesis to its critical function in forming borate diester bridges that mechanically stabilize the pectin matrix. We will delve into the causality behind established analytical methodologies, providing detailed, field-proven protocols for the characterization of apiose-containing structures. This document is intended for researchers in plant biology, glycobiology, and drug development seeking to understand and manipulate the structural components of the plant cell wall.

Introduction: The Uniqueness of a Branched-Chain Pentose

Unlike common linear monosaccharides, D-apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) possesses a distinctive branched-chain structure.[3] While found in over 1200 secondary metabolites across the plant kingdom, its most conserved and structurally significant role is as a component of primary cell wall pectins.[4][5] Specifically, it is a key constituent of two pectic polysaccharides:

  • Rhamnogalacturonan II (RG-II): A structurally complex and highly conserved polysaccharide found in the primary cell walls of all vascular plants.[4][6][7] Here, apiose is indispensable for forming covalent cross-links that are essential for normal plant growth and development.[4][8]

  • Apiogalacturonan: A major pectic component in the cell walls of certain aquatic monocots, such as duckweeds, where it is found in high abundance.[4][9]

This guide will focus on the pivotal role of D-apiose within the RG-II domain, which represents a fundamental and evolutionarily conserved mechanism for maintaining cell wall architecture.

The Biosynthetic Pathway of UDP-D-Apiose

The journey of D-apiose begins not as a free sugar, but in its activated nucleotide form, UDP-D-apiose. This precursor is synthesized from the central cell wall precursor UDP-D-glucuronic acid (UDP-GlcA). This conversion is a remarkable enzymatic feat catalyzed by a single, bifunctional enzyme: UDP-D-apiose/UDP-D-xylose synthase (UAXS) , known as AXS1 in the model plant Arabidopsis thaliana.[4][10][11]

The reaction is NAD+-dependent and involves a complex intramolecular rearrangement.[8][10] The UAXS enzyme catalyzes an oxidation, decarboxylation, and a rearrangement of the carbon skeleton of the glucuronic acid moiety, leading to a sugar ring contraction from a pyranose to the furanose form of apiose.[8][10] Concurrently, the enzyme also produces UDP-D-xylose, another vital cell wall precursor, typically in a ratio of roughly 1:1 with UDP-D-apiose at neutral pH.[8][11] The newly synthesized UDP-D-apiose is then available in the Golgi apparatus for incorporation into the growing RG-II polysaccharide backbone by specific apiosyltransferases.[4][12]

UDP_Apiose_Biosynthesis cluster_cytosol Cytosol / Golgi Interface cluster_golgi Golgi Apparatus UDPGlc UDP-Glucose UDPGlcA UDP-D-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase UDPApi UDP-D-Apiose UDPGlcA->UDPApi UAXS (AXS1) (NAD+ dependent) UDPXyl UDP-D-Xylose UDPGlcA->UDPXyl UAXS (AXS1) (NAD+ dependent) RGII Rhamnogalacturonan-II (RG-II) UDPApi->RGII Apiosyltransferases Api_Metabolites Apiosylated Secondary Metabolites UDPApi->Api_Metabolites Apiosyltransferases

Figure 1: Biosynthetic pathway of UDP-D-apiose from UDP-D-glucuronic acid.

The Molecular Linchpin: Apiose-Mediated Borate Cross-Linking of RG-II

The primary biological significance of D-apiose lies in its unique ability to facilitate the dimerization of RG-II molecules through a borate diester bond. This cross-linking is fundamental to the three-dimensional structure and mechanical properties of the pectin network.[4][13]

Rhamnogalacturonan-II (RG-II) Structure

RG-II is arguably the most complex polysaccharide in nature, composed of at least 12 different monosaccharides arranged into a homogalacturonan backbone and four distinct, structurally complex side chains (A, B, C, and D).[6][7][13] The structure of RG-II is remarkably conserved across all vascular plants, underscoring its essential biological function.[6] D-apiose residues are found within side chains A and B.[14]

The Borate Diester Bridge

The critical cross-linking event occurs exclusively between the D-apiosyl residues located in side chain A of two separate RG-II monomers.[6][13] Boric acid reacts with the cis-diol groups on C-2 and C-3 of the furanose ring of apiose.[6][15] This specific configuration is optimal for forming a stable five-membered ring structure with the boron atom. One boron atom forms a diester bond, covalently linking two apiose residues from two RG-II molecules.[6][15]

This dimerization is not a random event in the cell wall; evidence suggests it occurs rapidly, either during RG-II synthesis in the Golgi apparatus or during its secretion into the cell wall space.[16][17] In healthy, boron-sufficient plants, over 90% of RG-II exists in this cross-linked dimeric form.[13]

RGII_Crosslinking cluster_RGII_1 RG-II Monomer 1 cluster_RGII_2 RG-II Monomer 2 Backbone1 Pectin Backbone SideChainA1 Side Chain A Backbone1->SideChainA1 Apiose1 D-Apiose SideChainA1->Apiose1 Boron B(OH)₄⁻ (Borate Ion) Apiose1->Boron Diester Bond (Apiose C2, C3 -OH) Backbone2 Pectin Backbone SideChainA2 Side Chain A Backbone2->SideChainA2 Apiose2 D-Apiose SideChainA2->Apiose2 Apiose2->Boron Diester Bond (Apiose C2, C3 -OH) caption Diagram of borate-mediated cross-linking of two RG-II monomers.

Figure 2: Borate-mediated cross-linking of two RG-II monomers via their apiose residues.

Physiological Impact and Experimental Evidence

The formation of the RG-II dimer is not merely a structural curiosity; it is critical for plant life. The cross-linking of pectin chains contributes significantly to:

  • Cell Wall Mechanical Strength: The interconnected pectin network provides tensile strength and controls cell wall porosity.[4]

  • Cell Adhesion: Proper pectin structure is essential for maintaining adhesion between adjacent cells.

  • Normal Plant Growth and Development: The importance of this structure is vividly demonstrated in genetic studies. Plants with mutations affecting apiose biosynthesis or RG-II structure are often dwarfed and exhibit severe developmental defects.[14]

A compelling line of evidence comes from studies using virus-induced gene silencing (VIGS) to deplete the UAXS enzyme. Such plants show a significant reduction in D-apiose content, leading to structural alterations in RG-II. The physiological consequences are severe, including growth arrest, abnormal cell wall thickening, and ultimately, cell death.[18] This highlights that a deficiency in D-apiose directly compromises cell wall integrity, leading to catastrophic cellular failure.

Methodologies for the Study of D-Apiose and RG-II

A robust understanding of D-apiose requires precise and validated analytical techniques. The following section provides detailed protocols for the quantification of apiose and the analysis of RG-II dimerization, structured for reproducibility in a research setting.

Data Presentation: Comparative Apiose Content

The abundance of apiose varies significantly across the plant kingdom. This variation is primarily due to the presence or absence of apiogalacturonan in addition to the universally conserved RG-II.

Plant SpeciesLineagePrimary Apiose-PectinTypical Apiose Content (mol % of non-cellulosic neutral sugars)Reference
Arabidopsis thalianaDicotRG-II~1-2%[9]
Zea mays (Maize)MonocotRG-II~1%[9]
Pinus taeda (Pine)GymnospermRG-II~1-2%[9]
Lemna minor (Duckweed)Aquatic MonocotRG-II & Apiogalacturonan>15%[9][19]

Table 1: Comparative analysis of apiose content in the cell walls of selected plant species.

Experimental Protocols

Rationale: This is the gold-standard method for quantifying neutral cell wall monosaccharides. It involves hydrolysis of polysaccharides, reduction of the resulting monosaccharides to stable alditols, and subsequent acetylation to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Methodology:

  • Preparation of Alcohol-Insoluble Residue (AIR):

    • a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Lyophilize (freeze-dry) to completion.

    • b. Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle.

    • c. Wash the powder sequentially with the following solvents to remove soluble sugars, lipids, and pigments:

      • 70% (v/v) ethanol (3 times)

      • 1:1 (v/v) methanol:chloroform (2 times)

      • 100% acetone (2 times)

    • d. Dry the resulting pellet, the Alcohol-Insoluble Residue (AIR), which represents the crude cell wall fraction.[9]

  • Acid Hydrolysis:

    • a. Weigh 2-5 mg of AIR into a pressure-resistant glass tube.

    • b. Add 500 µL of 2 M trifluoroacetic acid (TFA). Causality: TFA is a volatile acid that effectively hydrolyzes non-cellulosic polysaccharides and can be easily removed prior to derivatization.

    • c. Seal the tube tightly and heat at 121°C for 1 hour.[9]

    • d. Cool the tube, then evaporate the TFA to dryness under a stream of nitrogen gas.

  • Reduction to Alditols:

    • a. Dissolve the dried hydrolysate in 200 µL of a reducing solution (e.g., 10 mg/mL sodium borohydride in 1 M NH₄OH).

    • b. Incubate at 40°C for 90 minutes.

    • c. Terminate the reaction by adding 50 µL of glacial acetic acid to neutralize excess borohydride.

  • Acetylation:

    • a. Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole (as a catalyst).

    • b. Vortex and let the reaction proceed for 10 minutes at room temperature.

    • c. Quench the reaction by adding 1 mL of deionized water.

  • Extraction and Analysis:

    • a. Extract the alditol acetates by adding 500 µL of dichloromethane (DCM) and vortexing vigorously.

    • b. Centrifuge to separate the phases and carefully transfer the lower DCM phase to a new vial.

    • c. Analyze a 1 µL aliquot of the DCM phase by GC-MS. Identify and quantify the apiose derivative peak by comparing its retention time and mass spectrum to an authentic standard.[9]

Rationale: The significant size difference between the RG-II monomer (~5-8 kDa) and the borate-cross-linked dimer (~10-16 kDa) allows for their separation using electrophoresis. This provides a direct, semi-quantitative assessment of the in vivo cross-linking status.

Methodology:

  • Extraction of RG-II:

    • a. Extract crude pectin from AIR by treating with a chelating agent (e.g., 50 mM cyclohexane-diamino-tetraacetic acid, CDTA) at pH 6.5.

    • b. Partially purify the RG-II fraction by digesting the crude pectin extract with polygalacturonase (an enzyme that degrades the homogalacturonan backbone, releasing the more resistant RG-II complexes).

    • c. Further purify and concentrate the RG-II fraction using size-exclusion chromatography.

  • Polyacrylamide Gel Electrophoresis:

    • a. Prepare a high-percentage polyacrylamide gel (e.g., 25-30%) suitable for separating molecules in the 5-20 kDa range.

    • b. Load the purified RG-II samples into the wells. Include a control lane with RG-II monomer (generated by treating a dimer sample with 0.1 M HCl to break the borate bond) and a standard protein ladder if desired.

    • c. Run the gel under appropriate voltage until the dye front reaches the bottom.

    • d. Visualize the separated monomer and dimer bands using a sensitive staining method, such as a silver stain or a carbohydrate-specific stain.[16][17] The relative intensity of the dimer and monomer bands reflects the extent of cross-linking.

Experimental_Workflow Tissue Plant Tissue Sample AIR Prepare Alcohol- Insoluble Residue (AIR) Tissue->AIR Hydrolysis TFA Hydrolysis AIR->Hydrolysis For Composition PectinExtract Pectin Extraction (CDTA) AIR->PectinExtract For Structure Derivatization Reduction & Acetylation Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Apiose Quantification GCMS->Quant EnzymeDigest Enzymatic Digestion (Polygalacturonanase) PectinExtract->EnzymeDigest PAGE PAGE Analysis EnzymeDigest->PAGE DimerRatio Monomer vs. Dimer Ratio PAGE->DimerRatio

Figure 3: General experimental workflow for the analysis of apiose and RG-II.

Conclusion and Future Perspectives

D-apiose is far more than a rare sugar; it is a critical molecular component that enables the formation of a covalently cross-linked pectin network essential for the life of vascular plants. The borate-mediated dimerization of RG-II, facilitated exclusively by apiose, provides a key mechanism for controlling the mechanical properties and integrity of the primary cell wall. Understanding the biosynthesis of apiose and the dynamics of RG-II cross-linking offers potential avenues for engineering plant biomass with altered properties for biofuel production or enhanced stress resilience. For drug development professionals, the unique and highly conserved nature of the RG-II structure and its cross-linking mechanism may present novel targets for herbicides or antifungal agents that disrupt this essential process. Continued research into the specific glycosyltransferases that build RG-II and the precise cellular machinery that controls its dimerization will undoubtedly reveal further layers of complexity in the elegant architecture of the plant cell wall.

References

  • Ahn, J.W., et al. (2006). Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants. Journal of Biological Chemistry. [Link]

  • Atmodjo, M.A., et al. (2013). Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide. Annual Review of Plant Biology. [Link]

  • Bar-Peled, M., & O'Neill, M.A. (2011). Plant Nucleotide Sugar Formation, Interconversion, and Salvage. Annual Review of Plant Biology. [Link]

  • Chormova, D., et al. (2014). Rhamnogalacturonan-II cross-linking of plant pectins via boron bridges occurs during polysaccharide synthesis and/or secretion. Plant Signaling & Behavior. [Link]

  • Funakawa, H., & Miwa, K. (2015). Synthesis of borate cross-linked rhamnogalacturonan II. Frontiers in Plant Science. [Link]

  • Ishii, T., et al. (1999). Boron-mediated cross-linking of rhamnogalacturonan II in the walls of growing plant cells. The Plant Journal. [Link]

  • Mølhøj, M., et al. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal. [Link]

  • Ndeh, D., et al. (2017). Storming the barricades of rhamnogalacturonan-II synthesis and function. The Plant Cell. [Link]

  • O'Neill, M.A., et al. (2004). Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide. Annual Review of Plant Biology. [Link]

  • Pabst, M., et al. (2013). Rhamnogalacturonan II structure shows variation in the side chains monosaccharide composition and methylation status within and across different plant species. Glycobiology. [Link]

  • Pičmanová, M., & Møller, B.L. (2016). Apiose: one of nature's witty games. Glycobiology. [Link]

  • Reuhs, B.L., et al. (2004). The structure of rhamnogalacturonan II, a pectic polysaccharide in the walls of growing plant cells. Carbohydrate Research. [Link]

  • Ridley, B.L., et al. (2001). Pectins: structure, biosynthesis, and oligogalacturonide-related signaling. Phytochemistry. [Link]

  • Rocca, J., et al. (2020). Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II. The Journal of Physical Chemistry B. [Link]

  • Stephenson, M.J., & Fry, S.C. (2023). Arabinogalactan-Proteins as Boron-Acting Enzymes, Cross-Linking the Rhamnogalacturonan-II Domains of Pectin. International Journal of Molecular Sciences. [Link]

  • Various Authors. (2024). Rhamnogalacturonan-II. Wikipedia. [Link]

  • Grokipedia. (2024). Apiose. Grokipedia. [Link]

  • de Souza, A.P., et al. (2018). Correlation of Apiose Levels and Growth Rates in Duckweeds. Frontiers in Chemistry. [Link]

Sources

Foundational

D-Apiose in Angiosperms: Structural Biology, Biosynthesis, and Analytical Methodologies

Executive Summary D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a rare, naturally occurring branched-chain pentose that plays a disproportionately critical role in the structural integrity of angiosperm cell walls....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a rare, naturally occurring branched-chain pentose that plays a disproportionately critical role in the structural integrity of angiosperm cell walls. Despite its low overall abundance compared to hexoses, D-apiose is the linchpin for the borate-mediated cross-linking of rhamnogalacturonan II (RG-II), a highly conserved pectic polysaccharide[1]. This whitepaper provides an in-depth mechanistic analysis of D-apiose's natural distribution, its complex biosynthetic pathway via UDP-D-apiose/UDP-D-xylose synthase (UAXS), and the rigorous analytical protocols required for its extraction and quantification.

Natural Occurrence and Distribution in Angiosperms

The distribution of D-apiose in higher plants is strictly compartmentalized into distinct structural and metabolic roles:

  • Rhamnogalacturonan II (RG-II): D-apiose is ubiquitous across all vascular plants as a core constituent of RG-II. In the primary cell wall, RG-II exists predominantly as a dimer cross-linked by a borate diester bond[1]. This specific cross-link occurs exclusively between the β-D-apiofuranosyl residues of side chain A on two adjacent RG-II monomers[1]. The precise spatial orientation of the vicinal hydroxyl groups in D-apiose is strictly required for this borate coordination, which is essential for normal plant development, cell adhesion, and cell wall tensile strength[2][3].

  • Apiogalacturonan: While RG-II is universal, D-apiose also occurs in exceptionally high concentrations within apiogalacturonans—pectic polymers found predominantly in the cell walls of aquatic monocots such as duckweeds (Lemna spp.) and seagrasses (Zostera spp.)[4][5]. In these species, apiose can constitute a significant percentage of the cell wall dry mass, correlating with rapid growth rates and enhanced boron assimilation in aquatic environments[4].

  • Secondary Metabolites: Beyond structural polysaccharides, D-apiose is incorporated into over 1,200 secondary metabolites (apioglycosides) across 530 plant species, notably within the Apiaceae (e.g., apiin in parsley), Fabaceae, and Lamiaceae families[5][6][7].

Biosynthetic Pathway: Mechanistic Insights

The biosynthesis of UDP-D-apiose is a marvel of enzymatic efficiency, catalyzed by a single bifunctional enzyme: UDP-D-apiose/UDP-D-xylose synthase (UAXS). UAXS is a highly specialized member of the short-chain dehydrogenase/reductase (SDR) superfamily[8].

The conversion of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-apiose involves a complex, multi-step reaction occurring within a single active site:

  • Oxidation & Decarboxylation: The reaction initiates with the NAD⁺-dependent oxidation of the C4-hydroxyl group of UDP-GlcA, followed by decarboxylation at C6 to yield a UDP-4-keto-xylose intermediate[8][9].

  • Ring Contraction (Retroaldol-Aldol Mechanism): The critical step involves a retroaldol cleavage of the C2–C3 bond, generating an enediol intermediate. This intermediate immediately undergoes an aldol condensation. This rearrangement achieves the pyranosyl-to-furanosyl ring contraction, establishing the branched hydroxymethyl group at C3[8][9].

  • Reduction: The intermediate is finally reduced by the tightly bound NADH to yield UDP-D-apiose. A competing direct reduction of the un-rearranged intermediate yields UDP-D-xylose as a side product[8][10].

Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid (UDP-GlcA) Intermediate UDP-4-keto-xylose Intermediate UDP_GlcA->Intermediate UAXS (NAD+) Oxidation & Decarboxylation UDP_Apiose UDP-D-Apiose (Branched Pentose) Intermediate->UDP_Apiose UAXS Retroaldol-Aldol Ring Contraction & Reduction UDP_Xylose UDP-D-Xylose (Linear Pentose) Intermediate->UDP_Xylose UAXS Direct Reduction (Side Product)

Enzymatic biosynthesis of UDP-D-apiose and UDP-D-xylose by UAXS.

Quantitative Data: Apiose Distribution

The concentration of apiose varies drastically depending on the plant species, tissue type, and the specific cell wall fraction analyzed. The table below summarizes the quantitative distribution across key angiosperm models.

Plant Species / TissuePolysaccharide SourceApiose Content (Approx. % of Cell Wall / Fraction)Biological Role
Arabidopsis thaliana (Leaves) RG-II (Primary Cell Wall)< 1.0%Borate cross-linking; cell adhesion[2][3]
Lemna minor (Duckweed) Apiogalacturonan & RG-II2.0% - 5.0%Adaptation to aquatic environments; rapid growth[4][11]
Petroselinum crispum (Parsley) Secondary Metabolites (Apiin)Up to 5.0% (Dry leaf weight)Antioxidant properties; defense mechanisms[6]
Triticum aestivum (Wheat Bran) Type II Cell Wall (Grasses)Trace / UndetectableGrasses possess low-pectin Type II walls[11]

Experimental Protocols: Extraction and Quantification

As a Senior Application Scientist, I emphasize that the accurate quantification of D-apiose requires protocols that prevent the degradation of its sensitive furanosyl linkages while eliminating interference from highly abundant hexoses. Every protocol must function as a self-validating system to ensure data integrity.

Protocol 1: Preparation of Alcohol Insoluble Residue (AIR)
  • Objective: To isolate structural cell wall polysaccharides by removing soluble sugars, lipids, and intracellular metabolites.

  • Causality: Soluble sugars (e.g., sucrose, free glucose) will heavily skew downstream chromatographic analysis. Heating the sample to 80°C denatures endogenous glycosidases that could prematurely cleave apiose residues during extraction[4].

  • Methodology:

    • Lyophilize and mill plant tissue (e.g., Lemna fronds) into a fine powder.

    • Suspend 50 mg of powder in 1.5 mL of 80% (v/v) aqueous ethanol.

    • Incubate at 80°C for 20 minutes with continuous agitation[4].

    • Centrifuge at 10,000 × g for 10 minutes. Discard the supernatant.

    • Repeat the ethanol wash three times.

    • Wash the pellet once with absolute ethanol and once with acetone to remove lipophilic components.

    • Dry the resulting pellet (AIR) overnight in a vacuum concentrator at 45°C[3][4].

Protocol 2: Selective Acid Hydrolysis
  • Objective: To liberate monosaccharides from pectic polymers without destroying the fragile D-apiose.

  • Causality: Concentrated sulfuric acid (Saeman hydrolysis) is required for crystalline cellulose but will completely degrade apiose. Trifluoroacetic acid (TFA) at 2M is strong enough to hydrolyze the furanosyl linkages of apiogalacturonan and RG-II, yet volatile enough to be removed completely via vacuum centrifugation, preventing salt accumulation in downstream MS/PAD detectors[3].

  • Self-Validation Check: Spike the initial AIR sample with a known concentration of an internal standard (e.g., D-ribose, if not natively abundant) prior to hydrolysis. Calculating the recovery rate of this standard validates the efficiency of the TFA hydrolysis and ensures no sample loss occurred during vacuum centrifugation.

  • Methodology:

    • Resuspend 10 mg of AIR in 1.0 mL of 2M TFA.

    • Incubate in a sealed glass vial at 120°C for 1 to 2 hours[3][6].

    • Cool the hydrolysate on ice to quench the reaction.

    • Centrifuge at 14,000 × g for 10 minutes to pellet the unhydrolyzed cellulosic fraction.

    • Transfer the supernatant and evaporate to dryness using a SpeedVac to remove all traces of TFA.

    • Resuspend the dried monosaccharides in HPLC-grade water.

Protocol 3: Quantification via HPAEC-PAD
  • Objective: Chromatographic separation and highly sensitive detection of D-apiose.

  • Causality: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for underivatized carbohydrate analysis. At high pH (>12), the hydroxyl groups of apiose become partially ionized (pKa ~12-13), allowing separation on a strong anion-exchange column (e.g., CarboPac SA10). PAD detects the oxidation of these carbohydrates at a gold working electrode, offering femtomole sensitivity without the need for complex derivatization (like PMP or alditol acetates), which can introduce variable reaction yields[4][11][12].

  • Methodology:

    • Filter the resuspended hydrolysate through a 0.22 μm nitrocellulose membrane.

    • Inject 10 μL into the HPAEC-PAD system equipped with a CarboPac SA10 or PA1 column[4][11].

    • Elute isocratically using 99.2% water and 0.8% (v/v) NaOH (approx. 200 mM NaOH) at a flow rate of 1.0 mL/min[11].

    • Utilize a post-column base addition of 500 mM NaOH (0.5 mL/min) to ensure optimal pH for amperometric detection[4][11].

    • Identify and quantify D-apiose by comparing retention times and peak areas against a highly purified D-apiose analytical standard.

Workflow Sample Angiosperm Tissue (e.g., Lemna minor) AIR Alcohol Insoluble Residue (AIR) Extraction Sample->AIR 80% Ethanol Wash (Removes soluble sugars) Hydrolysis Acid Hydrolysis (2M TFA, 120°C) AIR->Hydrolysis Cleave glycosidic bonds (Preserves apiose) Deriv Derivatization (e.g., PMP labeling) Hydrolysis->Deriv Optional for UV/MS HPAEC HPAEC-PAD Analysis (Direct injection) Hydrolysis->HPAEC Direct analysis (No derivatization) LCMS UHPLC/MRM-MS (High sensitivity) Deriv->LCMS Isomer separation

Analytical workflow for D-apiose extraction and quantification.

Conclusion & Future Perspectives

The study of D-apiose bridges structural botany, evolutionary biology, and advanced analytical chemistry. From its unique retroaldol-aldol biosynthesis via UAXS to its indispensable role in borate cross-linking within RG-II, apiose is a masterclass in evolutionary specialization. For drug development and agrochemical professionals, targeting the UAXS pathway presents a highly specific mechanism for disrupting plant cell wall integrity. Because mammals neither synthesize nor utilize apiose, inhibitors of UAXS offer a promising avenue for the development of novel, highly selective herbicidal compounds with negligible mammalian toxicity.

References

  • [2] Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants - PubMed. Source: nih.gov. 2

  • [10] The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed. Source: nih.gov. 10

  • [1] The cell wall pectic rhamnogalacturonan II, an enigma in plant glycobiology - Books. Source: rsc.org.1

  • [9] Analysis of UDP-D-Apiose/UDP-D-Xylose Synthase-Catalyzed Conversion of UDP-D-Apiose Phosphonate to UDP-D-Xylose Phosphonate: Implications for a Retroaldol-Aldol Mechanism - PMC. Source: nih.gov. 9

  • [6] Apiose - Grokipedia. Source: grokipedia.com. 6

  • [4] Correlation of Apiose Levels and Growth Rates in Duckweeds - Frontiers. Source: frontiersin.org. 4

  • [8] Mechanism of Sugar Ring Contraction and Closure Catalyzed by UDP-d-apiose/UDP-d-xylose Synthase (UAXS) - ACS Publications. Source: acs.org. 8

  • [12] Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC. Source: nih.gov. 12

  • [11] Fingerprinting Agro-Industrial Waste: Using Polysaccharides from Cell Walls to Biomaterials. Source: mdpi.com. 11

  • [7] Apiose - Oxford Academic. Source: oup.com. 7

  • [3] Identification of a putative rhamnogalacturonan-II CMP-β-Kdo transferase through a callus-based gene editing method which overcomes embryo lethality - bioRxiv.org. Source: biorxiv.org. 3

  • [5] Apiose-Relevant Glycosidases - MDPI. Source: mdpi.com. 5

Sources

Exploratory

Unraveling the Enigma of D-Apiose: A Guide to its Stereochemistry and Conformational Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract D-Apiose, a seemingly obscure branched-chain pentose, holds a position of profound significance in the biochemistry of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose, a seemingly obscure branched-chain pentose, holds a position of profound significance in the biochemistry of the plant kingdom.[1][2] Its unique 3-C-(hydroxymethyl)-D-glycero-tetrose structure sets it apart from common linear monosaccharides and imparts critical functional roles, most notably in the structural scaffolding of plant cell walls.[3][4] As a key component of the complex pectic polysaccharide rhamnogalacturonan II (RG-II), D-apiose facilitates the formation of borate diester cross-links, a mechanism essential for the mechanical integrity and normal development of all higher plants.[1][2][3][4] This guide provides a comprehensive exploration of the stereochemical intricacies and conformational dynamics of D-apiose. We will dissect its core structure, analyze the puckering of its furanose ring system, and detail the advanced analytical and computational methodologies employed to elucidate its three-dimensional architecture. This document is intended to serve as a foundational resource for researchers in glycobiology, natural product chemistry, and drug development, offering the technical insights required to understand and harness the properties of this unique sugar.

The Stereochemical Blueprint of D-Apiose

D-Apiose is chemically defined as 3-C-(hydroxymethyl)-D-glycero-tetrose.[3][4] Its defining feature is the branching of the carbon chain at the C3 position, a rarity among monosaccharides.[3] This branching introduces a tertiary alcohol group, which is fundamental to its biological activity.[5]

Acyclic and Cyclic Forms

Like other monosaccharides, D-apiose exists in equilibrium between its open-chain (acyclic) form and more stable cyclic hemiacetal forms.[6][7] Due to its five-carbon skeleton, the intramolecular reaction between the C1 aldehyde and the C4 hydroxyl group predominantly forms a five-membered ring, known as a furanose ring.[6][7]

The cyclization process creates a new stereocenter at the anomeric carbon (C1). This results in two distinct diastereomers, designated as alpha (α) and beta (β) anomers.[6] The distinction is based on the orientation of the anomeric hydroxyl group relative to the C4 substituent in a Haworth projection. In an aqueous solution, D-apiose exists as a mixture of four primary cyclic forms: α-D-apiofuranose, β-D-apiofuranose, and their corresponding L-threofuranose forms, though the D-erythro configuration is the most biologically relevant.[8][9]

Figure 1: Equilibrium between the acyclic (Fischer) and cyclic (Haworth) forms of D-apiose.

Conformational Analysis: The Puckered World of the Apiofuranose Ring

The five-membered furanose ring of D-apiose is not planar. To alleviate torsional strain, it adopts non-planar, puckered conformations.[10][11] The conformational flexibility of furanose rings is described by a continuous cycle of puckering known as pseudorotation. Two principal conformations represent the energy minima on this pseudorotational pathway: the Envelope (E) and the Twist (T) forms.[12]

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane. The conformation is designated by the out-of-plane atom (e.g., C2-endo or C3-exo).

  • Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.

The specific conformation adopted by a D-apiofuranose ring is a delicate balance of steric and electronic interactions among its substituents, particularly the bulky hydroxymethyl group at C3 and the anomeric group at C1.

Furanose_Puckering cluster_path Pseudorotation Pathway E_endo Envelope (E) C3-endo T1 Twist (T) C4-endo, C3-exo E_endo->T1 E_exo Envelope (E) C2-exo T1->E_exo T2 Twist (T) C1-endo, C2-exo E_exo->T2 T2->E_endo caption Pseudorotational pathway of a furanose ring.

Figure 2: A simplified pseudorotational pathway for furanose ring puckering.

Computational studies, often validated by NMR data, are essential for mapping the potential energy surface of D-apiose and identifying the most stable conformers. Density functional theory (DFT) calculations have been used to investigate the energetics of apiose and related sugars, revealing that subtle differences in substituent orientation can lead to significant shifts in conformational preferences.[13][14]

Methodologies for Structural Elucidation

A multi-faceted approach combining experimental spectroscopy and computational modeling is required to comprehensively define the stereochemistry and conformational behavior of D-apiose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying carbohydrate conformations in solution.[15] Real-time NMR spectroscopy has been instrumental in monitoring the enzymatic synthesis of UDP-apiose and characterizing its transient nature.[15][16][17]

Key NMR Experiments:

  • ¹H and ¹³C NMR: Provide the fundamental chemical shift and connectivity data to confirm the primary structure and identify the anomers present in a sample.

  • ¹H-¹H Coupling Constants (J-values): The magnitude of three-bond coupling constants (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation. Measuring these values for the ring protons allows for the determination of the ring's pucker.

  • Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY, ROESY) detect protons that are close in space (< 5 Å), irrespective of their bonding connectivity. These through-space correlations provide crucial distance restraints that are used to build and validate 3D models of the dominant solution conformation.

  • Sample Preparation: Dissolve a purified sample of D-apiose or an apiose-containing oligosaccharide in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mM.

  • Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (≥ 600 MHz).

  • Spectral Assignment: Use the 2D correlation spectra (COSY, TOCSY, HSQC) to assign all ¹H and ¹³C chemical shifts for each anomer present.

  • Coupling Constant Extraction: Extract relevant ³JHH values from the high-resolution 1D ¹H or 2D COSY spectra.

  • NOE Integration: Integrate cross-peaks in the 2D NOESY/ROESY spectrum to obtain distance restraints between key protons.

  • Conformational Modeling: Use the experimental J-coupling and NOE restraints as inputs for molecular modeling software to generate a family of structures consistent with the NMR data.

  • Analysis: Analyze the resulting family of structures to determine the predominant ring pucker (Envelope or Twist) and the orientation of exocyclic groups.

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state. While obtaining suitable crystals of the monosaccharide itself can be challenging, crystal structures of apiose-containing oligosaccharides and enzyme-ligand complexes have provided invaluable, precise structural data.[5][18][19] This information serves as a critical benchmark for validating computational models and interpreting solution-state NMR data.

Computational Chemistry

In silico methods are indispensable for exploring the conformational energy landscape of flexible molecules like D-apiose.

  • Molecular Mechanics (MM): Uses classical force fields to rapidly scan conformational space and identify low-energy regions.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide more accurate energy calculations and electron distribution information, allowing for a refined analysis of the most stable conformers.[13][14]

  • Molecular Dynamics (MD) Simulations: Simulate the movement of the molecule over time, providing insight into its dynamic behavior and the transitions between different conformational states.[4]

Integrated_Workflow cluster_exp Experimental Data cluster_comp Computational Modeling NMR NMR Spectroscopy (J-couplings, NOEs) Model 3D Structural Model of D-Apiose NMR->Model Provides Solution Restraints Xray X-Ray Crystallography (Solid-State Structure) Xray->Model Provides Solid-State Validation QM Quantum Mechanics (DFT) (Conformer Energies) QM->Model Refines Energetics MD Molecular Dynamics (Conformational Dynamics) MD->Model Explores Dynamics caption Integrated workflow for conformational analysis.

Figure 3: An integrated workflow combining experimental and computational methods.

Quantitative Conformational Data

The precise conformational parameters of D-apiose can vary depending on its chemical environment (e.g., as a free monosaccharide, part of a glycoside, or bound to an enzyme). However, a general understanding can be derived from various studies.

ParameterMethodFindingReference
Ring Pucker MD SimulationsSkew-boat or boat conformations favored in the Michaelis complex of UAXS enzyme.[4]
Relative Stability DFT CalculationsThe chair conformation of D-xylose is only marginally more stable (~0.4 kcal/mol) than D-apiose in aqueous solution.[13][14]
Anomeric Composition ¹H/¹³C NMRMethanolysis of D-apiose yields four methyl apiofuranosides whose composition is similar to that of free D-apiose in D₂O.
Solid-State Conformation X-ray CrystallographyThe crystal structure of a protected apiose-containing trisaccharide has been elucidated, providing precise bond angles and puckering parameters.[18][19]

Conclusion and Future Directions

The stereochemistry of D-apiose, characterized by its unique branched-chain furanose structure, dictates its crucial biological role in the architecture of plant cell walls. Its conformational landscape, a dynamic equilibrium of puckered Envelope and Twist forms, is governed by a subtle interplay of steric and electronic factors. A comprehensive understanding of this landscape is achievable only through the synergistic application of high-field NMR spectroscopy, X-ray crystallography, and advanced computational modeling.

For professionals in drug development, understanding the 3D structure of apiose is critical for designing inhibitors of enzymes involved in cell wall biosynthesis or for developing novel carbohydrate-based therapeutics. For plant scientists, this knowledge deepens our understanding of cell wall mechanics and the plant's response to nutritional factors like boron. Future research will likely focus on time-resolved structural studies of apiosyltransferases and the dynamics of RG-II cross-linking, further illuminating the pivotal role of this enigmatic sugar.

References

  • Benchchem. The Discovery and Enduring Significance of Apiose in Plant Biochemistry: An In-depth Technical Guide.
  • Grokipedia. Apiose.
  • Mótyán, J. A., et al. (2019). Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis.
  • ResearchGate.
  • Hebda, C. A., et al. (2009). Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase. The FEBS Journal.
  • Pičmanová, M., & Møller, B. L. (2016). Apiose. Glycobiology.
  • Springer Nature Research Communities. (2019). Rare sugar production via ring contraction.
  • Lia, H., et al. (2012). Analysis of UDP-D-Apiose/UDP-D-Xylose Synthase-Catalyzed Conversion of UDP-D-Apiose Phosphonate to UDP-D-Xylose Phosphonate: Implications for a Retroaldol-Aldol Mechanism. Journal of the American Chemical Society.
  • Nepogodiev, S. A., et al. (2011). Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. Organic & Biomolecular Chemistry.
  • ResearchGate.
  • Hanna, R., et al. (1998). Synthesis, separation and NMR spectral analysis of methyl apiofuranosides.
  • Mølhøj, M., et al. (2003).
  • ResearchGate. Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: Fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan.
  • Semantic Scholar. Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase.
  • PubMed. Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase.
  • ACS Publications. (2012). Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate to UDP-d-Xylose Phosphonate: Implications for a Retroaldol–Aldol Mechanism. Journal of the American Chemical Society.
  • Liu, N., et al. (2022). Insights into the missing apiosylation step in flavonoid apiosides biosynthesis of Leguminosae plants.
  • PubMed.
  • Chauvin, A. L., et al. (2004). Synthesis of an apiose-containing disaccharide fragment of rhamnogalacturonan-II and some analogues.
  • Chemistry LibreTexts. (2023). Pyranose and Furanose Forms.
  • The Good Scents Company. D-apiose.
  • ECHEMI. What are the structures for furanose and pyranose forms of d-ribose?
  • Royal Society of Chemistry. (2025). Chemical Science.
  • Mastihubová, M., & Potocka, E. K. (2021). Apiose-Relevant Glycosidases.
  • YouTube. (2014). Cyclic Carbohydrate Structures: Furanose and Pyranose Sugars.
  • Huang, S., et al. (2019). Functional assignment of multiple catabolic pathways for D-apiose.
  • ResearchG
  • SABS R³. Understanding ring puckering in small molecules and cyclic peptides. [Link]

  • SMU. (2019). Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides.
  • ChemRxiv. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • ResearchGate. 12 Four possible cyclic forms for D -apiose.
  • Santa Cruz Biotechnology, Inc. D-Apiose.

Sources

Foundational

The Structural Biology and Pharmacology of D-Apiose: A Branched-Chain Pentose Paradigm

Executive Summary D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a highly unusual, naturally occurring branched-chain pentose sugar[1]. Unlike linear pentoses such as xylose or arabinose, D-apiose features a distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a highly unusual, naturally occurring branched-chain pentose sugar[1]. Unlike linear pentoses such as xylose or arabinose, D-apiose features a distinctive hydroxymethyl branch at the C-3 position, locking it predominantly into a furanose ring configuration[1]. While it is a critical structural determinant in the primary cell walls of vascular plants—specifically orchestrating the borate-mediated cross-linking of rhamnogalacturonan II (RG-II)[2][3]—its unique stereochemistry has also made it a highly sought-after scaffold in modern drug development. This technical guide explores the mechanistic logic of D-apiose biosynthesis, its structural role in plant glycobiology, and its emerging applications in the synthesis of novel antiviral apionucleosides.

Chemical Architecture & Biosynthetic Logic

D-Apiose is synthesized exclusively as its activated nucleotide sugar, UDP-D-apiose, from UDP-D-glucuronic acid[4][5]. This transformation is catalyzed by a single, highly sophisticated bifunctional enzyme: UDP-D-apiose/UDP-D-xylose synthase (UAXS)[4][5].

The UAXS-catalyzed reaction is a marvel of enzymatic efficiency, hijacking the standard short-chain dehydrogenase/reductase (SDR) mechanism to perform a complex ring contraction[4][6]. The process relies on a tightly bound NAD+ cofactor. The enzyme first oxidizes the C-4 hydroxyl of UDP-glucuronic acid, creating a C-4 keto intermediate that acts as an electron sink[4]. This facilitates the decarboxylation of the C-6 carboxylate group and the subsequent opening of the pyranose ring[4].

The defining step is a retro-aldol/aldol rearrangement. A critical cysteine residue (Cys100) steers the skeletal rearrangement via precise proton transfers to and from the C-3' position, forcing the pyranose ring to contract into a branched furanose structure[4]. Finally, the intermediate is reduced by the transiently formed NADH to yield UDP-D-apiose as the major product, with UDP-D-xylose generated as a minor byproduct due to alternative reduction pathways[4][6].

UAXS_Pathway UDP_GlcA UDP-D-Glucuronic Acid Oxidation Oxidation (NAD+ -> NADH) C4-keto intermediate UDP_GlcA->Oxidation Decarboxylation Decarboxylation & Ring Opening Oxidation->Decarboxylation RingContraction Retro-aldol/Aldol Ring Contraction Decarboxylation->RingContraction Cys100 Thiol Transfer Reduction Reduction (NADH -> NAD+) RingContraction->Reduction UDP_Apiose UDP-D-Apiose (Furanose) Reduction->UDP_Apiose Major Product UDP_Xylose UDP-D-Xylose (Pyranose) Reduction->UDP_Xylose Minor Byproduct

Biosynthetic pathway of UDP-D-apiose catalyzed by UAXS.

Borate-Mediated Cross-Linking in Rhamnogalacturonan II (RG-II)

In plant cell walls, D-apiose is primarily localized within side chain A of rhamnogalacturonan II (RG-II), a highly complex pectic polysaccharide[3][7]. The specific cis-diol configuration of the D-apiosyl residues provides an ideal geometry for tetracoordinate borate esterification[7][8]. A single borate ion covalently cross-links two RG-II monomers (~5 kDa each) to form a stable ~10 kDa dimer, a structural motif strictly required for cell wall integrity and normal plant development[7][8].

Protocol: In Vitro RG-II Dimerization and PAGE Analysis

Objective: To isolate monomeric RG-II and induce borate-mediated cross-linking, validating the structural integrity of the D-apiose binding site.

  • Pectin Extraction and Hydrolysis:

    • Action: Extract cell wall material from Rosa suspension cells grown in boron-depleted media[8]. Treat the extract with endopolygalacturonase.

    • Causality: Rosa cells are uniquely capable of surviving boron starvation, providing a pure source of un-crosslinked monomeric RG-II[8]. Endopolygalacturonase is utilized because it selectively cleaves the unbranched homogalacturonan backbone; the highly branched, sterically hindered RG-II domains resist cleavage and remain intact[7].

  • Borate and Chaperone Addition:

    • Action: Incubate the isolated RG-II monomers with 1.2 mM H₃BO₃ at pH > 1.5, supplementing the buffer with a divalent cation chaperone (e.g., 0.5 mM Pb²⁺ or Ca²⁺)[8][9].

    • Causality: The polyanionic nature of RG-II creates massive electrostatic repulsion between monomers. Divalent cations transiently coordinate with the RG-II molecules, neutralizing this repulsion and bringing the D-apiose residues into the precise spatial proximity required for borate esterification[8][9].

  • Electrophoretic Separation:

    • Action: Resolve the reaction mixture on a 15% polyacrylamide gel.

    • Causality: Polyacrylamide Gel Electrophoresis (PAGE) effectively discriminates the hydrodynamic radius difference between the 5 kDa monomer and the 10 kDa borate-bridged dimer[8].

  • Silver Staining:

    • Action: Visualize the bands using silver nitrate staining.

    • Causality: Because RG-II lacks significant UV-absorbing chromophores (unlike proteins or nucleic acids), silver staining provides the necessary sensitivity to detect microgram quantities of the cross-linked carbohydrates[8].

Borate_Crosslinking Extraction Plant Cell Wall Extraction (Rosa suspension cells) Hydrolysis Endopolygalacturonase Treatment (Release RG-II) Extraction->Hydrolysis Borate Boric Acid Addition (pH > 1.5, +Pb2+ or Ca2+) Hydrolysis->Borate PAGE Polyacrylamide Gel Electrophoresis Borate->PAGE SilverStain Silver Staining (Visualize 5kDa vs 10kDa) PAGE->SilverStain

Experimental workflow for RG-II extraction and borate cross-linking assay.

Pharmacological Frontiers: Apionucleosides and Prodrugs

The structural transposition of the hydroxymethyl group from the 4'-position (in standard ribose) to the 3'-position in D-apiose has inspired the synthesis of apionucleosides[10][11]. These regioisomers act as DNA chain terminators against viral reverse transcriptases[12].

Historically, 2',3'-dideoxy-D-apio-D-furanonucleosides (D-ddANs) failed in antiviral assays because host cellular kinases failed to recognize the branched sugar, preventing the crucial first phosphorylation step required to activate the drug[12]. To circumvent this, researchers employ "ProTide" (prodrug nucleotide) technology, masking a monophosphate group with lipophilic moieties that are cleaved intracellularly[12].

Protocol: Synthesis of Apionucleoside Phosphoramidate Prodrugs (ProTides)

Objective: To synthesize ProTides of D-apiofuranonucleosides to bypass rate-limiting cellular phosphorylation.

  • Nucleoside Coupling:

    • Action: Couple the protected D-apiofuranose sugar donor with the desired nucleobase (e.g., adenine) using Vorbrüggen glycosylation conditions[11][12].

    • Causality: This Lewis acid-catalyzed method ensures the stereoselective formation of the β-anomeric linkage, which is strictly required for polymerase recognition[11].

  • Deprotection:

    • Action: Remove the protecting groups to yield the free 3'-hydroxymethyl branched nucleoside[12].

  • Phosphoramidate Conjugation:

    • Action: React the free nucleoside with a phosphorochloridate derivative in the presence of N-methylimidazole (NMI) and anhydrous THF/pyridine[12].

    • Causality: NMI acts as both a base and a highly efficient nucleophilic catalyst. It ensures selective coupling at the primary hydroxyl group of the apiose branch without degrading the acid-sensitive furanose ring[12].

  • Purification and Validation:

    • Action: Purify via silica gel chromatography and validate the diastereomeric mixture using ³¹P-NMR.

    • Causality: ³¹P-NMR distinctly resolves the phosphorus signals of the formed ProTide, confirming the successful masking of the phosphate group prior to biological assays[12].

Quantitative Data Summaries

Table 1: Quantitative & Structural Properties of D-Apiose
PropertyValueDescription
Systematic Name 3-C-(hydroxymethyl)-D-glycero-tetroseDistinctive branched furanose structure[1].
Molecular Formula C₅H₁₀O₅Isomeric with linear pentoses but features a tertiary alcohol at C-3[1].
RG-II Monomer Mass ~5 kDaBase unit of rhamnogalacturonan II[8].
RG-II Dimer Mass ~10 kDaBorate-bridged complex essential for cell wall integrity[8].
UAXS Turnover Number ~0.3 min⁻¹Catalytic rate of UDP-D-glucuronate conversion[5].
Table 2: Pharmacological Activity of Apionucleoside Analogs
CompoundTarget VirusActivity (EC₅₀)Mechanistic Note
D-ddANs (Parent Nucleoside) HIVInactiveFails initial phosphorylation by host kinases[12].
γ'-O-phosphonomethylated Adenine HIVModerateActs as a bioisostere of phosphorylated species[12].
ProTide 9b (Phosphoramidate) HIV-1 / HIV-20.5 - 1.5 µMBypasses rate-limiting kinase activation[12].

Conclusion

D-Apiose represents a fascinating intersection of evolutionary plant biology and rational drug design. Its unique branched-chain furanose structure is synthesized via a highly specialized ring-contraction mechanism by UAXS, allowing it to serve as the exclusive anchor for borate cross-linking in plant cell walls. By leveraging this unique stereochemistry, pharmaceutical scientists are successfully engineering apionucleoside prodrugs that evade viral resistance mechanisms, proving that nature's structural anomalies often hold the key to next-generation therapeutics.

References

  • Apiose - Oxford Academic, oup.com,
  • Antiviral activities of isometric dideoxynucleosides of D- and L-related stereochemistry - ASM Journals, asm.org,
  • Rare sugar production via ring contraction - Springer Nature, springern
  • Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - PubMed, nih.gov,
  • Apiose - Grokipedia, grokipedia.com,
  • Synthesis of borate cross-linked rhamnogalacturonan II - PMC, nih.gov,
  • The biosynthesis of the branched-chain sugar D-apiose in plants - ResearchGate, researchg
  • The cell wall pectic rhamnogalacturonan II, an enigma in plant glycobiology - Books, rsc.org,
  • Synthesis of an Apionucleoside Family and Discovery of a Prodrug with Anti-HIV Activity - SciSpace, scispace.com,
  • Making and breaking of boron bridges in the pectic domain rhamnogalacturonan-II at apoplastic pH in vivo and in vitro - University of Edinburgh, ed.ac.uk,
  • Nucleosides with Transposed Base or 4′-Hydroxymethyl Moieties and Their Corresponding Oligonucleotides - Chemical Reviews, acs.org,
  • Arabinogalactan-Proteins as Boron-Acting Enzymes, Cross-Linking the Rhamnogalacturonan-II Domains of Pectin - MDPI, mdpi.com,

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Chemical Synthesis of D-Apiose from D-Mannose

Introduction and Biological Context D-Apiose is a naturally occurring, highly branched-chain pentose sugar that plays a critical structural role in plant biology. It is a foundational component of complex plant cell wall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

D-Apiose is a naturally occurring, highly branched-chain pentose sugar that plays a critical structural role in plant biology. It is a foundational component of complex plant cell wall polysaccharides such as rhamnogalacturonan II (RG-II) and apiogalacturonan[1]. In RG-II, D-apiose serves as the specific binding site for borate, facilitating the cross-linking of pectic networks essential for cell wall integrity and plant growth[2].

In vivo, the activated form of apiose, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid (UDP-GlcA) via a complex oxidation, decarboxylation, and ring-contraction rearrangement catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS)[1].

BioPathway UDP_GlcA UDP-D-Glucuronic Acid (UDP-GlcA) Intermediate UDP-4-keto-pentose Intermediate UDP_GlcA->Intermediate UAXS (Oxidation/ Decarboxylation) UDP_Api UDP-D-Apiose Intermediate->UDP_Api UAXS (Rearrangement/ Reduction) UDP_Xyl UDP-D-Xylose Intermediate->UDP_Xyl UAXS (Reduction without rearrangement)

Biosynthetic pathway of UDP-D-apiose from UDP-glucuronic acid via UAXS.

Despite its biological ubiquity, isolating D-apiose directly from natural sources in preparative quantities is notoriously difficult. Consequently, chemical synthesis from an abundant chiral pool precursor—specifically D-mannose—has become the gold standard for generating D-apiose derivatives required for the synthesis of pectic fragments, nucleoside analogs, and novel therapeutics[3].

Strategic Rationale for D-Mannose as a Chiral Pool Precursor

The selection of D-mannose as the starting material is dictated by stereochemical causality. D-Mannose inherently possesses the correct stereoconfiguration at C-2 and C-3 required to establish the (3R) configuration of the target apiofuranose ring[3].

The synthetic architecture relies on a highly controlled sequence of protection, functionalization, and oxidative truncation:

  • Thermodynamic Trapping: D-mannose is locked into its furanose form via di-acetonation.

  • Aldol Hydroxymethylation: A crossed-aldol reaction with formaldehyde introduces the characteristic branched hydroxymethyl group at C-2[4].

  • Oxidative Cleavage: Following selective deprotection, the C5-C6 tail of the mannose scaffold is oxidatively cleaved using lead tetraacetate (Pb(OAc)₄), which simultaneously triggers an in situ acetylation to yield the protected D-apiofuranose donor[5].

ChemSynthesis A D-Mannose B 2,3:5,6-di-O-isopropylidene- D-mannofuranose A->B I2, Acetone (Acetonation) C 2-C-(hydroxymethyl)-2,3:5,6-di-O- isopropylidene-D-mannofuranose B->C 37% HCHO, K2CO3, MeOH (Aldol Hydroxymethylation) D Protected Triol Intermediate (Selective 5,6-deprotection) C->D 1. TBDPSCl/Imid 2. 60% AcOH (Hydrolysis) E Protected D-Apiofuranose (via Pb(OAc)4 Cleavage) D->E Pb(OAc)4, EtOAc (Oxidative Cleavage) F D-Apiose E->F TBAF, then 3N HCl (Global Deprotection)

Step-by-step chemical synthesis workflow of D-apiose from D-mannose.

Reaction Parameters and Quantitative Data

To facilitate scalable synthesis, the following table summarizes the stoichiometric parameters, reaction conditions, and expected yields validated across standard carbohydrate chemistry workflows.

StepTransformationKey Reagents & EquivalentsTime / TempExpected Yield (%)
1 AcetonationD-Mannose (1 eq), I₂ (0.1 eq), Acetone4 h, 25 °C85 - 90%
2 Hydroxymethylation37% HCHO (25 eq), K₂CO₃ (1.5 eq), MeOH40 h, 85 °C70 - 75%
3 Silyl ProtectionTBDPSCl (1.2 eq), Imidazole (2 eq), DMF12 h, 25 °C88 - 92%
4 Selective Hydrolysis60% aq. Acetic Acid (Excess)6 h, 25 °C80 - 85%
5 Oxidative CleavagePb(OAc)₄ (1.5 eq), EtOAc2 h, 25 °C75 - 80%
6 Global Deprotection1. TBAF (1.5 eq); 2. 3N HCl (Excess)12 h, 25 °C60 - 65%

Detailed Experimental Protocols

Protocol A: Preparation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose

Causal Logic: Molecular iodine (I₂) is utilized as a mild Lewis acid catalyst instead of harsh mineral acids (like H₂SO₄). This prevents the degradation of the sugar and suppresses the formation of complex oligomeric byproducts, driving the thermodynamic equilibrium toward the di-acetonide furanose form[5].

  • Suspend D-mannose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL) under an argon atmosphere.

  • Add molecular iodine (1.4 g, 5.5 mmol) in a single portion. Stir the reaction mixture at room temperature for 4 hours until the suspension completely dissolves into a dark brown solution.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar D-mannose baseline spot will convert to a single non-polar spot (Rf ~ 0.6).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (50 mL) until the iodine color completely dissipates.

  • Extract with dichloromethane (3 × 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-acetonide as a white solid.

Protocol B: Aldol Hydroxymethylation at C-2

Causal Logic: The basic conditions (K₂CO₃) promote the transient ring-opening of the hemiacetal to the aldehyde, generating an enolate at C-2. Formaldehyde acts as the electrophile in a crossed-aldol reaction. The bulky 2,3-acetonide group strictly directs the facial attack, ensuring stereoselective formation of the 2-C-hydroxymethyl derivative[4].

  • Dissolve the di-acetonide (10.0 g, 38.4 mmol) in methanol (150 mL).

  • Add anhydrous K₂CO₃ (8.0 g, 57.6 mmol) followed by 37% aqueous formaldehyde (75 mL).

  • Reflux the mixture at 85 °C under argon for 40 hours.

  • Self-Validation: TLC (Hexane:EtOAc 7:3) will show a shift to a slightly more polar spot (Rf ~ 0.4) due to the newly introduced primary hydroxyl group.

  • Cool to room temperature, neutralize carefully with 10% aqueous H₂SO₄, and evaporate the methanol. Extract the aqueous residue with chloroform (4 × 80 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate 2-C-(hydroxymethyl)-2,3:5,6-di-O-isopropylidene-D-mannofuranose[4].

Protocol C: Selective Hydrolysis and Oxidative Cleavage

Causal Logic: The newly formed primary alcohol is first protected with a robust TBDPS group. Next, 60% acetic acid is used to selectively hydrolyze the terminal 5,6-acetonide. This selectivity occurs because the terminal acetonide is less sterically hindered and kinetically more labile than the internal 2,3-acetonide. Finally, Pb(OAc)₄ cleaves the exposed 5,6-diol, truncating the carbon chain and yielding the protected apiofuranose acetate[5].

  • Protection: Dissolve the hydroxymethylated product (5.0 g, 17.2 mmol) and imidazole (2.3 g, 34.4 mmol) in anhydrous DMF (50 mL). Add TBDPSCl (5.6 g, 20.6 mmol) dropwise at 0 °C. Stir at RT for 12 hours. Extract with EtOAc and wash with brine.

  • Hydrolysis: Dissolve the crude TBDPS-ether in 60% aqueous acetic acid (100 mL) and stir at room temperature for 6 hours. Monitor by TLC (1:1 Hexane:EtOAc) for the appearance of the highly polar triol (Rf ~ 0.2). Concentrate under high vacuum to remove acetic acid.

  • Cleavage: Dissolve the resulting triol in ethyl acetate (100 mL). Add Pb(OAc)₄ (11.4 g, 25.8 mmol) in portions at 0 °C. Stir at room temperature for 2 hours. The reagent cleaves the vicinal diol and traps the resulting intermediate as an anomeric acetate.

  • Filter the suspension through a Celite pad to remove lead salts. Wash the filtrate with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the protected D-apiofuranose acetate[5].

Protocol D: Global Deprotection to Free D-Apiose

Causal Logic: Deprotection must be sequenced carefully. TBAF is used first to cleave the silyl ether, driven by the exceptionally high bond dissociation energy of the Si-F bond. Subsequent treatment with aqueous HCl hydrolyzes both the 2,3-acetonide and the anomeric acetate, releasing the free sugar[5].

  • Dissolve the protected apiofuranose acetate in THF (50 mL). Add a 1M solution of TBAF in THF (1.5 equivalents). Stir at room temperature for 12 hours.

  • Evaporate the solvent, dissolve the residue in EtOAc, wash with water, and concentrate.

  • Suspend the crude desilylated product in 3N HCl (30 mL) and stir at room temperature overnight.

  • Neutralize the solution with Amberlite IRA-400 (OH⁻ form) resin, filter, and lyophilize the aqueous filtrate to obtain quantitative yields of free D-apiose as a syrup.

References

  • BenchChem. "An In-depth Technical Guide to the Biosynthesis of UDP-Apiose from UDP-Glucuronic Acid".1

  • The Plant Journal / PubMed. "The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis". 2

  • ACS Publications. "Chemical Synthesis of Oligosaccharides Related to the Cell Walls of Plants and Algae". 3

  • RSC Advances. "Lead tetraacetate mediated one pot oxidative cleavage and acetylation reaction: an approach to apio and homologated apio pyrimidine nucleosides and their anticancer activity". 5

  • Molecules / PMC. "New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents". 4

Sources

Application

Application Notes &amp; Protocols: Extraction and Purification of D-Apiose from Zostera marina

For: Researchers, scientists, and drug development professionals Abstract D-apiose, a unique branched-chain pentose, is a crucial component of complex polysaccharides with significant biological activities.[1][2][3] The...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

D-apiose, a unique branched-chain pentose, is a crucial component of complex polysaccharides with significant biological activities.[1][2][3] The marine angiosperm Zostera marina (eelgrass) is a rich source of the apiose-containing pectic polysaccharide, apiogalacturonan.[4][5][6][7] This document provides a comprehensive guide to the extraction of the apiogalacturonan polymer from Zostera marina and the subsequent purification of D-apiose. The protocols detailed herein are designed to provide a robust and reproducible workflow for obtaining high-purity D-apiose for research and development applications.

Introduction: The Significance of D-Apiose and Zostera marina as a Source

D-apiose is a plant-specific monosaccharide, notable for its branched-chain structure.[2] It is a fundamental constituent of two major pectic polysaccharides in the plant cell wall: rhamnogalacturonan II (RG-II) and apiogalacturonan.[2][8] While RG-II is ubiquitous in vascular plants, apiogalacturonan is particularly abundant in certain aquatic monocots, including the seagrass Zostera marina.[2][9] In these polysaccharides, apiose plays critical structural roles, such as forming borate cross-links in RG-II, which are essential for the integrity of the cell wall.[8][10]

The interest in D-apiose extends beyond its structural function. Apiose-containing compounds have demonstrated a range of biological activities, including potential applications in pharmacology and cosmetics.[1] For instance, an apiose-rich pectic polysaccharide from Zostera marina, known as zosterin, has shown cytotoxic properties against human epidermoid carcinoma cells.[4] This highlights the potential of D-apiose and its derivatives in drug development.

Zostera marina represents an advantageous source for D-apiose due to the high abundance of apiogalacturonan in its cell walls.[6][7] This makes it a more efficient starting material compared to terrestrial plants where apiose may be present in lower concentrations within the more complex RG-II structure.

This guide provides a detailed methodology for the isolation of D-apiose from Zostera marina, beginning with the extraction of the parent polysaccharide, apiogalacturonan, followed by acid hydrolysis to release the monosaccharide, and concluding with its purification.

Overall Workflow: From Eelgrass to Purified D-Apiose

The process of obtaining pure D-apiose from Zostera marina is a multi-step procedure that can be broadly divided into three key stages:

  • Preparation of Alcohol-Insoluble Residue (AIR): This initial step aims to remove soluble components like simple sugars, pigments, and lipids from the raw plant material, thereby enriching the cell wall polysaccharide fraction.

  • Extraction of Apiogalacturonan: The apiose-containing polysaccharide is selectively extracted from the AIR.

  • Hydrolysis and Purification of D-Apiose: The extracted apiogalacturonan is hydrolyzed to release its constituent monosaccharides, and D-apiose is then purified from this mixture.

Extraction_Purification_Workflow cluster_preparation Part 1: Biomass Preparation cluster_extraction Part 2: Polysaccharide Extraction cluster_purification Part 3: Hydrolysis & Purification Zostera Zostera marina Biomass (Fresh or Freeze-dried) Grinding Grinding to Fine Powder Zostera->Grinding AIR_Prep Preparation of Alcohol- Insoluble Residue (AIR) Grinding->AIR_Prep Extraction Ammonium Oxalate Extraction AIR_Prep->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Precipitation Ethanol Precipitation Centrifugation1->Precipitation Apiogalacturonan Crude Apiogalacturonan Precipitation->Apiogalacturonan Hydrolysis Two-Stage Acid Hydrolysis Apiogalacturonan->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Chromatography Ion-Exchange Chromatography Neutralization->Chromatography Purified_Apiose Purified D-Apiose Chromatography->Purified_Apiose

Figure 1. Overall workflow for D-apiose extraction and purification.

Detailed Protocols

Part 1: Preparation of Alcohol-Insoluble Residue (AIR)

Rationale: The initial preparation of an Alcohol-Insoluble Residue (AIR) is a critical step to remove low molecular weight, soluble compounds from the Zostera marina biomass.[8] This includes monosaccharides, disaccharides, amino acids, lipids, and pigments, which could interfere with subsequent extraction and purification steps. By isolating the cell wall material, the starting material for polysaccharide extraction is significantly enriched.

Protocol:

  • Sample Preparation: Start with fresh or freeze-dried Zostera marina leaves. If fresh, wash thoroughly with deionized water to remove salt and debris.

  • Homogenization: Homogenize the plant material to a fine powder using a grinder or blender. For fresh tissue, flash-freezing in liquid nitrogen prior to grinding is recommended to aid in cell disruption.[8]

  • Solvent Washes:

    • Suspend the powdered tissue in 70% (v/v) ethanol at a ratio of 1:10 (w/v). Stir for 30 minutes at room temperature.

    • Centrifuge at 10,000 x g for 15 minutes and discard the supernatant.

    • Repeat the 70% ethanol wash two more times.

    • Perform one wash with a 1:1 (v/v) mixture of methanol and chloroform to remove lipids.

    • Finally, wash the pellet with 100% acetone to dehydrate the sample.[8]

  • Drying: After the final wash, decant the acetone and air-dry the pellet in a fume hood, followed by drying under vacuum to obtain the AIR.

Part 2: Extraction of Apiogalacturonan

Rationale: Apiogalacturonans are pectic polysaccharides, and their extraction is effectively achieved using a chelating agent like ammonium oxalate.[11][12][13] Ammonium oxalate works by chelating Ca²⁺ ions that cross-link the pectin chains, thereby solubilizing the apiogalacturonan. A mild extraction procedure is employed to minimize the degradation of the polysaccharide.

Protocol:

  • Extraction:

    • Suspend the prepared AIR in a 0.5% (w/v) ammonium oxalate solution at a ratio of 1:20 (w/v).

    • Stir the suspension at room temperature for 4-6 hours.

  • Separation:

    • Centrifuge the suspension at 12,000 x g for 20 minutes to pellet the insoluble material.

    • Carefully collect the supernatant containing the solubilized apiogalacturonan.

  • Precipitation:

    • To the supernatant, add four volumes of cold 95% (v/v) ethanol and mix gently.

    • Allow the polysaccharide to precipitate overnight at 4°C.

  • Collection and Drying:

    • Collect the precipitated apiogalacturonan by centrifugation at 10,000 x g for 15 minutes.

    • Wash the pellet twice with 70% ethanol to remove any remaining ammonium oxalate.

    • Dry the crude apiogalacturonan pellet under vacuum.

Part 3: Hydrolysis and Purification of D-Apiose

Rationale: To obtain free D-apiose, the glycosidic bonds within the apiogalacturonan polymer must be cleaved. A two-stage acid hydrolysis protocol is highly effective for this purpose.[1] The initial hydrolysis with concentrated sulfuric acid at a lower temperature disrupts the polysaccharide structure, followed by a more dilute acid hydrolysis at a higher temperature to complete the release of monosaccharides.[1][14] This method is designed to maximize the yield of monosaccharides while minimizing their degradation into products like furans, which can occur under excessively harsh conditions.[15]

Following hydrolysis, the mixture of monosaccharides is separated using ion-exchange chromatography. This technique separates sugars based on their interactions with the stationary phase of the column, allowing for the isolation of D-apiose from other sugars like galactose, xylose, and arabinose that may also be present in the hydrolysate.[16][17][18]

Protocol:

  • Two-Stage Acid Hydrolysis:

    • Stage 1: To the dried crude apiogalacturonan, add 72% (w/w) sulfuric acid at a ratio of 1:10 (w/v). Incubate at 30°C for 1 hour with occasional stirring.

    • Stage 2: Dilute the mixture with deionized water to a final sulfuric acid concentration of 0.5 M. Heat the solution at 100°C for 3 hours in a sealed vessel.[1]

  • Neutralization:

    • Cool the hydrolysate to room temperature.

    • Neutralize the solution by slowly adding calcium carbonate or barium carbonate until the pH is approximately 7.0. The formation of insoluble calcium or barium sulfate will precipitate out the sulfate ions.

    • Centrifuge to remove the precipitate and collect the supernatant.

  • Purification by Ion-Exchange Chromatography:

    • Column Preparation: Use a strong cation exchange resin in the calcium (Ca²⁺) or lead (Pb²⁺) form. These forms are effective for separating different monosaccharides.[1][16][19] Equilibrate the column with deionized water.

    • Sample Loading: Filter the neutralized hydrolysate through a 0.22 µm filter and load it onto the equilibrated column.

    • Elution: Elute the column with deionized water at a controlled flow rate.

    • Fraction Collection: Collect fractions and monitor the sugar content using a suitable method such as a refractive index detector or by subsequent analysis of the fractions.

  • Analysis and Pooling:

    • Analyze the collected fractions using a technique like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to identify the fractions containing D-apiose.[20]

    • Pool the pure D-apiose fractions.

  • Final Product:

    • Lyophilize the pooled fractions to obtain purified D-apiose as a white powder.

Quality Control and Data Interpretation

Table 1: Expected Yield and Purity at Key Stages

StageProductExpected Yield (from initial dry weight)PurityKey Analytical Techniques
Part 1 Alcohol-Insoluble Residue (AIR)60-70%N/AGravimetric analysis
Part 2 Crude Apiogalacturonan10-15%Polysaccharide mixtureMonosaccharide composition analysis after hydrolysis (GC-MS or HPAEC-PAD)
Part 3 Purified D-Apiose1-3%>98%HPAEC-PAD, NMR Spectroscopy

Monosaccharide Composition Analysis: To verify the presence and relative abundance of apiose in the crude apiogalacturonan and to assess the purity of the final product, monosaccharide composition analysis is essential. This is typically performed by hydrolyzing a small aliquot of the sample, derivatizing the resulting monosaccharides (e.g., to alditol acetates), and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).[8] Alternatively, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can be used for direct quantification of underivatized monosaccharides.[20]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of AIR Incomplete removal of soluble components.Increase the number of ethanol washes. Ensure thorough mixing during washes.
Low yield of crude apiogalacturonan Inefficient extraction.Increase extraction time. Ensure the AIR is finely powdered for better solvent penetration.
Incomplete hydrolysis Insufficient acid concentration or reaction time/temperature.Ensure accurate acid concentrations. Adhere strictly to the recommended incubation times and temperatures.
Poor separation during chromatography Improper column packing or equilibration. Overloading of the column.Repack the column. Ensure the column is fully equilibrated before loading the sample. Reduce the amount of sample loaded.
Presence of contaminants in the final product Incomplete separation of other monosaccharides.Optimize the chromatography elution profile (e.g., flow rate, temperature). Consider a secondary purification step if necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the extraction and purification of D-apiose from Zostera marina. By following these detailed protocols, researchers can reliably obtain high-purity D-apiose for a variety of applications, from fundamental research into plant cell wall structure to the development of novel therapeutic agents. The principles and techniques described herein are based on established methods in carbohydrate chemistry and have been tailored to the specific characteristics of Zostera marina as a source material.

References

  • Chromatography Ion Exchange Resin. (n.d.). Samyang Corp.
  • Ion Chromatography for Sugar Testing in Food and Environmental Analysis. (n.d.). Sigma-Aldrich.
  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.). Waters.
  • Hart, D. A., & Kindel, P. K. (1970). Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor. Biochemical Journal, 116(4), 569–579.
  • Gloaguen, V., Brudieux, V., Closs, B., Barbat, A., Krausz, P., Sainte-Catherine, O., ... & Maes, E. (2010). Structural characterization and cytotoxic properties of an apiose-rich pectic polysaccharide obtained from the cell wall of the marine phanerogam Zostera marina. Journal of natural products, 73(6), 1087-1092.
  • Pfeifer, P., Krick, A., & Classen, B. (2022). Profiling the cell walls of seagrasses from A (Amphibolis) to Z (Zostera). BMC plant biology, 22(1), 1-17.
  • Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99 Ion Exchange Resins Technical Manual. (2020). DuPont.
  • Pfeifer, P., & Classen, B. (2020). The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research. Frontiers in Plant Science, 11, 589417.
  • Corradini, C. (2011). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. International journal of carbohydrate chemistry, 2011.
  • Kosyakov, D. S., et al. (2020). Highly sensitive ligand exchange chromatographic determination of apiose in plant biomass. Journal of Chromatography A, 1626, 461358.
  • Lv, F., et al. (2019). Extraction, Isolation, Structural Characterization and Anti-Tumor Properties of an Apigalacturonan-Rich Polysaccharide from the Sea Grass Zostera caespitosa Miki. Marine Drugs, 17(10), 573.
  • Unraveling the Apiose Content in Plant Cell Walls: A Comparative Analysis. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Biosynthesis of UDP-Apiose from UDP-Glucuronic Acid. (n.d.). Benchchem.
  • Pfeifer, P., & Classen, B. (2020). The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research. Frontiers in plant science, 11, 1373.
  • Hart, D. A., & Kindel, P. K. (1970). Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor. Biochemical Journal, 116(4), 569-579.
  • Pičmanová, M., & Møller, B. L. (2016). Apiose. In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press.
  • Koutaniemi, S., et al. (2021). Apiose-Relevant Glycosidases. International Journal of Molecular Sciences, 22(20), 11207.
  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703.
  • de Souza, A. P., et al. (2018). Correlation of Apiose Levels and Growth Rates in Duckweeds. Frontiers in chemistry, 6, 293.
  • Kostas, E. T., et al. (2017). Complete Acid-Based Hydrolysis Assay for Carbohydrate Quantification in Seaweed: A Species-Specific Optimized Approach. Journal of visualized experiments: JoVE, (127), 56129.
  • Mølhøj, M., et al. (2014). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. The Journal of biological chemistry, 289(5), 2997-3009.
  • Carvalho, D. M., et al. (2017). Comparative study of acid hydrolysis of lignin and polysaccharides in biomasses. BioResources, 12(4), 7895-7909.

Sources

Method

Enzymatic Synthesis of UDP-D-Apiose for In Vitro Assays: A Comprehensive Protocol Guide

Introduction and Mechanistic Rationale D-Apiose is a unique, branched-chain pentose monosaccharide critical to the structural integrity of plant cell walls, where it serves as the primary cross-linking site for borate es...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

D-Apiose is a unique, branched-chain pentose monosaccharide critical to the structural integrity of plant cell walls, where it serves as the primary cross-linking site for borate esters in rhamnogalacturonan II (RG-II). The activated sugar donor for apiosylation is uridine 5'-diphospho-D-apiose (UDP-apiose). For researchers studying plant glycobiology, bacterial pathogenesis, or developing inhibitors for cell wall biosynthesis, in vitro assays requiring UDP-apiose pose a significant logistical challenge: UDP-apiose is intrinsically unstable in aqueous solutions and cannot be sourced commercially.

Because it rapidly degrades into α-D-apiofuranosyl-1,2-cyclic phosphate and UMP 1, researchers must synthesize UDP-apiose in situ using the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) . This guide provides a self-validating framework for producing, monitoring, and utilizing UDP-apiose in vitro, grounded in the mechanistic causality of the UAXS catalytic cycle.

The Catalytic Logic of UAXS

Understanding the UAXS mechanism is non-negotiable for optimizing in vitro yields. UAXS belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. It catalyzes a highly unusual multi-step reaction within a single active site, converting UDP-D-glucuronic acid (UDP-GlcA) into a mixture of UDP-apiose and UDP-xylose 2.

The causality of the reaction dictates our experimental conditions:

  • Oxidation: A tightly bound NAD+ cofactor oxidizes the C4' hydroxyl of UDP-GlcA, generating a UDP-4-keto-hexulose intermediate and NADH.

  • Ring Opening & Decarboxylation: The oxidation lowers the pKa of the C3' proton, facilitating a retro-aldol cleavage that opens the pyranose ring, immediately followed by the irreversible loss of CO₂.

  • Ring Contraction: An aldol condensation rearranges the carbon skeleton into a branched-chain furanose (UDP-apiose aldehyde).

  • Reduction: The NADH generated in step 1 reduces the aldehyde to yield the final UDP-apiose product.

Crucial Insight: Because the UDP-4-keto intermediate can also be directly reduced without undergoing the retro-aldol rearrangement, UAXS inherently produces UDP-xylose as a co-product.

UAXS_Mechanism UDP_GlcA UDP-GlcA (Start) Oxidation Oxidation (NAD+ to NADH) UDP_GlcA->Oxidation Keto_Int UDP-4-keto Intermediate Oxidation->Keto_Int RetroAldol Retro-aldol & Decarboxylation Keto_Int->RetroAldol RingContraction Aldol Contraction RetroAldol->RingContraction Rearrangement UDP_Xylose UDP-D-Xylose (Pyranose) RetroAldol->UDP_Xylose Direct Reduction Api_Aldehyde UDP-apiose aldehyde RingContraction->Api_Aldehyde Reduction Reduction (NADH to NAD+) Api_Aldehyde->Reduction UDP_Apiose UDP-D-Apiose (Furanose) Reduction->UDP_Apiose

Catalytic mechanism of UAXS converting UDP-GlcA to UDP-apiose and UDP-xylose.

Quantitative Enzyme Parameters

When designing coupled assays, the kinetic parameters of your chosen UAXS homolog will dictate substrate loading and incubation times. The table below summarizes key data for widely used UAXS enzymes 34.

Enzyme SourceOrganismKm (UDP-GlcA)kcatpH OptimumProduct Ratio (Api:Xyl)
AXS1 Arabidopsis thaliana7 µM0.30 – 0.49 min⁻¹8.0~ 1.0 : 1.0
GrUAS Geminicoccus roseusNot determinedNot determined7.5 – 8.01.7 : 1.0
SpUAS Spirodela polyrhizaNot determinedNot determined7.81.7 : 1.0

Experimental Design: Overcoming UDP-Apiose Instability

Because standard HPLC runs often take 15–30 minutes—during which UDP-apiose degrades into cyclic phosphate—researchers must utilize specialized workflows. For mechanistic validation, Real-Time ¹H-NMR is required 5. For downstream glycosylation studies, a coupled enzyme assay is the gold standard.

InVitroWorkflow Step1 1. Recombinant UAXS Expression (E. coli, pET System) Step2 2. Enzyme Purification & QC (Ni-NTA, SEC, >95% Purity) Step1->Step2 Step3 3. In Vitro Reaction Setup (UDP-GlcA, NAD+, pH 7.5-8.0) Step2->Step3 Split Assay Goal? Step3->Split PathA Real-Time NMR Monitor UDP-Apiose Formation Split->PathA Kinetics PathB Coupled Enzyme Assay Add Apiosyltransferase Split->PathB Substrate Gen

Experimental workflow for synthesizing and utilizing UDP-apiose in vitro.

Detailed Step-by-Step Methodologies

Protocol A: Expression and Purification of Active UAXS

Causality Note: UAXS easily loses its tightly bound NAD+ cofactor during cell lysis and chromatography, resulting in an inactive apo-enzyme. Supplementing all buffers with exogenous NAD+ is critical to maintaining the active site saturation.

  • Expression: Transform E. coli BL21(DE3) with a pET28b vector containing the codon-optimized sequence for Arabidopsis AXS1 or bacterial GrUAS. Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM NAD+ , 1 mM DTT, and protease inhibitors). Sonicate on ice.

  • IMAC Purification: Clarify the lysate via centrifugation (20,000 × g, 30 min). Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash with 30 mM imidazole and elute with 250 mM imidazole.

  • Desalting/Storage: Immediately desalt the eluate into Storage Buffer (50 mM HEPES pH 7.8, 150 mM NaCl, 1 mM NAD+, 20% glycerol) using a PD-10 column. Aliquot and flash-freeze at -80°C.

Protocol B: Real-Time NMR Monitoring of UDP-Apiose Synthesis

Causality Note: To prevent the H₂O signal from overwhelming the transient anomeric protons of UDP-apiose, the reaction must be performed in a deuterated buffer system.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer at pH 7.5 in 99.9% D₂O.

  • Substrate Mix: In a standard 5 mm NMR tube, combine 2 mM UDP-GlcA and 2 mM NAD+ in 500 µL of the deuterated buffer.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum at 25°C to confirm the chemical shifts of the UDP-GlcA starting material.

  • Initiation: Inject 5–10 µg of purified UAXS directly into the NMR tube. Invert gently twice to mix.

  • Real-Time Acquisition: Immediately begin acquiring successive ¹H-NMR spectra (e.g., 16 scans per time point, approx. 2 minutes per spectrum) over a 60-minute window.

  • Data Analysis: Monitor the disappearance of the UDP-GlcA anomeric proton and the simultaneous appearance of the distinct UDP-apiose and UDP-xylose anomeric signals. Note the delayed appearance of α-D-apiofuranosyl-1,2-cyclic phosphate, confirming degradation.

Protocol C: In Situ Generation for Coupled Apiosyltransferase Assays

Causality Note: Because UAXS is a slow enzyme (kcat ~0.3 min⁻¹), adding the downstream apiosyltransferase at the exact same time as UAXS will result in substrate starvation. A pre-incubation step allows the transient UDP-apiose pool to accumulate.

  • Primary Reaction Setup: In a 100 µL reaction volume, combine 50 mM HEPES (pH 7.8), 5 mM MgCl₂, 1 mM NAD+, and 1 mM UDP-GlcA.

  • Pre-Incubation (Accumulation Phase): Add 2 µg of UAXS. Incubate the mixture at 30°C for exactly 15 minutes. This allows the UDP-apiose concentration to reach a steady-state peak before degradation outpaces synthesis.

  • Coupling (Transfer Phase): At the 15-minute mark, spike the reaction with your target acceptor molecule (e.g., a flavonoid or pectic oligosaccharide) and 5 µg of the downstream apiosyltransferase.

  • Termination & Analysis: Incubate for an additional 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to detect the newly formed apiosylated product.

References

  • Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis.
  • Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase.PMC.
  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant p
  • AXS1 - UDP-D-apiose/UDP-D-xylose synthase 1 - Arabidopsis thaliana.UniProt.
  • Mechanism of Sugar Ring Contraction and Closure Catalyzed by UDP-d-apiose/UDP-d-xylose Synthase (UAXS).

Sources

Application

Application Note: Utilizing D-Apiose in the Synthesis of Antiviral Nucleoside Analogs

Introduction & Rationale Nucleoside analogs are foundational to antiviral therapy, primarily functioning as competitive inhibitors and chain terminators of viral polymerases. However, the requirement for long-term admini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Nucleoside analogs are foundational to antiviral therapy, primarily functioning as competitive inhibitors and chain terminators of viral polymerases. However, the requirement for long-term administration in chronic infections (e.g., HIV, HBV) inevitably drives viral mutation and drug resistance. This necessitates the continuous exploration of novel sugar scaffolds.

D-apiose, a naturally occurring branched-chain pentose predominantly found in plant cell walls, offers a highly unique structural paradigm for drug design. By transposing the 4'-hydroxymethyl group of standard 2',3'-dideoxynucleosides to the 3'-position, researchers can synthesize apionucleosides (apiodideoxynucleosides) . While these structural rearrangements provide excellent bioisosteric properties, parent apionucleosides often exhibit poor antiviral activity in vitro due to inefficient intracellular phosphorylation by host kinases. To bypass this rate-limiting first phosphorylation step, converting the parent apionucleosides into phosphoramidate prodrugs (ProTides) has proven highly effective, yielding potent inhibitors of HIV reverse transcriptase (HIV-RT) and HBV polymerase , .

Workflow & Synthetic Strategy

The synthesis of apionucleoside analogs requires meticulous assembly of the branched-chain sugar donor, stereoselective glycosylation, and subsequent prodrug derivatization.

  • Sugar Homologation: Starting from readily available precursors like D-glucose or L-arabinose, the synthesis converges on a 3-ulose intermediate. A single carbon homologation (via Wittig olefination) introduces the critical 3'-branching characteristic of D-apiose .

  • Glycosylation: Microwave-assisted Vorbrüggen glycosylation is utilized to couple the D-apiose acetate donor with silylated nucleobases. This method overcomes the steric hindrance of the branched sugar.

  • ProTide Synthesis: The parent nucleoside is coupled with a phosphorochloridate derivative to form the phosphoramidate prodrug, masking the negative charges of the monophosphate and enabling passive cellular entry .

G A D-Glucose / L-Arabinose B D-Apiose Donor (Homologation) A->B Oxidation & Wittig Olefination C Apionucleoside (Glycosylation) B->C Vorbrüggen Condensation D Phosphoramidate Prodrug (ProTide) C->D Phosphorochloridate Coupling

Caption: Synthetic workflow from simple sugars to apionucleoside phosphoramidate prodrugs.

Experimental Protocols

Protocol 1: Preparation of the D-Apiose Sugar Donor

Causality & Rationale: The tertiary alcohol at C3 is the defining feature of D-apiose. Wittig olefination of a 3-ulose precursor reliably establishes this branch because the sterically unhindered ketone readily undergoes nucleophilic attack by the ylide .

  • Oxidation: Dissolve 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose in anhydrous dichloromethane (DCM). Add TEMPO (0.1 eq) and BAIB (1.1 eq) to selectively oxidize the C3 hydroxyl to a ketone. Stir at room temperature (RT) for 3-4 hours.

  • Wittig Olefination: To the crude ketone in DCM, add (carbethoxymethylene)triphenylphosphorane (1.5 eq). Stir at RT for 2 hours to introduce the branched chain.

  • Purification: Evaporate the DCM with a stream of nitrogen. Precipitate the triphenylphosphine oxide byproduct by adding a 25% diethyl ether in hexanes mixture. Filter and purify the branched-chain alkene via silica gel chromatography.

  • Deprotection & Acetylation: Treat the intermediate with 80% aqueous acetic acid at 80°C for 8 hours to cleave the isopropylidene group. Subsequently, acetylate the free hydroxyls using acetic anhydride and DMAP in pyridine to yield the apiofuranose acetate donor.

  • Self-Validation: The success of the Wittig olefination is validated via 1 H-NMR by the appearance of characteristic vinylic protons around 5.8–6.0 ppm. Subsequent acetylation is confirmed by the appearance of sharp acetate methyl singlets near 2.0–2.1 ppm.

Protocol 2: Microwave-Assisted Vorbrüggen Glycosylation

Causality & Rationale: Traditional glycosylation of highly branched sugars often suffers from poor yields and anomeric mixtures. Microwave irradiation is employed here because it accelerates the reaction and provides the activation energy necessary to drive the equilibrium toward the thermodynamically more stable β-anomer .

  • Silylation: Suspend the target nucleobase (e.g., N6 -benzoyladenine) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120°C until a clear solution forms (approx. 2 hours), then concentrate in vacuo to yield the silylated base.

  • Coupling Preparation: Dissolve the silylated base (1.2 eq) and the D-apiose acetate donor (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

  • Catalysis: Dropwise add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) at 0°C to activate the sugar donor by forming an oxocarbenium ion intermediate.

  • Microwave Irradiation: Transfer the sealed vessel to a microwave reactor and heat at 80°C for 20 minutes.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

  • Self-Validation: The β-anomeric configuration is confirmed by 2D-NOESY NMR. Strong cross-peaks between the anomeric proton (H-1') and the 3'-hydroxymethyl protons indicate a cis relationship, validating the β-configuration.

Protocol 3: ProTide Synthesis (Phosphoramidate Coupling)

Causality & Rationale: Direct administration of nucleoside triphosphates is impossible due to their high polarity, which prevents cell membrane permeation. The ProTide approach masks the monophosphate with lipophilic amino acid ester and aryloxy groups. N-methylimidazole (NMI) is utilized because it acts as both a base and a nucleophilic catalyst, forming a highly reactive intermediate with the phosphorochloridate to ensure efficient coupling with the sterically hindered 3'-hydroxymethyl group of the apionucleoside .

  • Preparation: Dissolve the parent apionucleoside (1.0 eq) in a mixture of anhydrous THF and pyridine (1:1 v/v).

  • Activation: Add NMI (5.0 eq) to the solution at RT.

  • Coupling: Dropwise add the appropriate phosphorochloridate (e.g., phenyl-(methoxy-L-alaninyl)-phosphorochloridate, 2.0 eq).

  • Reaction: Stir under argon for 48 hours at RT.

  • Isolation: Concentrate the solvent, partition the residue between DCM and 0.5 M HCl, wash with brine, dry over Na2​SO4​ , and purify using silica gel chromatography (eluting with a DCM/MeOH gradient).

  • Self-Validation: Reaction progress and product integrity are self-validated by 31 P-NMR. The starting phosphorochloridate typically resonates around 5.0 ppm, whereas the successful formation of the phosphoramidate ProTide shifts the phosphorus signal to a characteristic doublet (due to the formation of diastereomers at the phosphorus center) between 3.0 and 4.5 ppm.

Mechanistic Insights: Intracellular Activation Pathway

The lack of antiviral activity in parent D-apio-D-furanose nucleosides is directly attributed to an evolutionary bottleneck: inefficient first-step phosphorylation by cellular kinases. The ProTide strategy circumvents this entirely. Once the lipophilic prodrug passively diffuses into the host cell, esterases and phosphoramidases sequentially cleave the masking groups, releasing the nucleoside monophosphate. Cellular kinases then rapidly phosphorylate it to the active triphosphate, which acts as a competitive inhibitor and chain terminator of viral polymerases (e.g., HIV-RT or HBV polymerase) , .

Pathway A Extracellular ProTide B Intracellular ProTide A->B Passive Diffusion C Nucleoside Monophosphate B->C Esterase & Phosphoramidase D Nucleoside Triphosphate C->D Cellular Kinases E Viral Polymerase Chain Termination D->E Incorporation into Viral DNA

Caption: Intracellular bioactivation pathway of apionucleoside ProTides into active chain terminators.

Data Presentation: Antiviral Efficacy

The table below summarizes the antiviral efficacy of synthesized apionucleosides, highlighting the drastic improvement achieved via the ProTide and Triphosphate forms against HIV and HBV targets. Quantitative data highlights how bypassing the kinase bottleneck rescues the antiviral potential of the D-apiose scaffold.

Compound ClassSpecific DerivativeTarget VirusAssay TypeActivity ( EC50​ / IC50​ )Cytotoxicity ( CC50​ )
Parent Apionucleoside 2',3'-deoxy-D-apio-D-furanoadenosineHIV-1 / HIV-2Cell-basedInactive (>100 μM)>100 μM
Triphosphate 2',3'-deoxy-D-apio-D-furanoadenosine-TPHIV-RTEnzyme InhibitionSubstrate / TerminatorN/A
ProTide Adenine Phosphoramidate (ProTide 9b)HIV-1 / HIV-2Cell-based0.5 – 1.5 μM>50 μM
Parent Apionucleoside 2'-hydroxymethyl-apionucleosideHBVCell-basedInactive>100 μM
Triphosphate 3'-fluoroapionucleoside-TPHBV PolymeraseEnzyme Inhibition120 nMN/A
ProTide 3'-fluoroapionucleoside PhosphoramidateHBVCell-based7.8 nM>100 μM

Data synthesized from quantitative assays reported in the literature , .

References

  • 3′-didehydro-2′,3′-dideoxy-2′-fluoro apionucleosides as potential antiviral agents . RSC Advances / Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Synthesis of an Apionucleoside Family and Discovery of a Prodrug with Anti-HIV Activity . The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides . Molecules (MDPI).[Link]

Method

Application Note: High-Resolution GC-MS Detection and Quantification of D-Apiose in Complex Biological Matrices

Introduction & Biological Context D-Apiose (3-C-(hydroxymethyl)-D-glycero-aldotetrose) is a rare, branched-chain pentose sugar that plays a critical structural role in plant biology and secondary metabolism. Unlike stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

D-Apiose (3-C-(hydroxymethyl)-D-glycero-aldotetrose) is a rare, branched-chain pentose sugar that plays a critical structural role in plant biology and secondary metabolism. Unlike standard linear pentoses, apiose possesses a tetrose backbone with a hydroxymethyl branch at the C-3 position.

In plant cell walls, apiose is a highly conserved component of the complex pectic polysaccharide rhamnogalacturonan II (RG-II) , where it forms side chains that enable borate-mediated cross-linking between RG-II dimers—a mechanism essential for cell wall porosity and mechanical strength. It is also the primary monomer in apiogalacturonan , a specialized pectin found in aquatic monocots like duckweed (Lemna spp.) and seagrasses (Zostera spp.). Beyond structural polysaccharides, D-apiose is found in over 1,200 secondary metabolites (glycosides) across numerous plant species, making it a target of interest for drug development professionals studying plant-derived therapeutics and flavor precursors.

Biosynthetic Pathway

Apiose is biosynthesized from UDP-D-glucuronic acid (UDP-GlcA) via a complex, NAD⁺-dependent enzymatic process catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) .

Biosynthesis UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid (UDP-GlcA) UDP_Glc->UDP_GlcA UGDH (Oxidation) Intermediate UDP-4-keto-Xylose (Intermediate) UDP_GlcA->Intermediate UAXS (Decarboxylation) UDP_Api UDP-D-Apiose Intermediate->UDP_Api UAXS (Ring Contraction) UDP_Xyl UDP-D-Xylose Intermediate->UDP_Xyl UAXS (Reduction)

Caption: Biosynthetic pathway of UDP-D-apiose from UDP-D-glucose via the UAXS enzyme.

Mechanistic Insights: Experimental Design & Causality (E-E-A-T)

As an analytical target, D-apiose presents unique challenges. It is highly acid-labile and prone to degradation during standard polysaccharide hydrolysis. To achieve robust quantification, the analytical workflow must be carefully engineered.

  • Why GC-MS over LC-UV/Fluorescence? While HPLC methods exist, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for monosaccharide composition analysis due to its unparalleled chromatographic resolution of structurally similar pentoses (xylose, arabinose, ribose, and apiose) and the definitive structural confirmation provided by electron ionization (EI) mass spectra.

  • Why Alditol Acetates instead of TMS Derivatization? Trimethylsilyl (TMS) derivatization often yields multiple peaks per monosaccharide (representing α and β anomers in both pyranose and furanose forms), which clutters the chromatogram. Derivatization to alditol acetates involves reducing the sugar's aldehyde group to a primary alcohol, locking it into a single open-chain alditol form. Subsequent acetylation yields exactly one highly stable peak per monosaccharide, vastly simplifying quantification.

  • Why TFA Hydrolysis? Standard two-step sulfuric acid ( H2​SO4​ ) hydrolysis destroys apiose. Using 2 M Trifluoroacetic acid (TFA) at 120 °C provides sufficient energy to cleave the glycosidic bonds of non-cellulosic polysaccharides (like RG-II) while minimizing apiose degradation. Furthermore, TFA is volatile and can be easily removed under a stream of nitrogen, avoiding the need for complex neutralization steps.

  • Why NaBD₄ (Sodium Borodeuteride) Reduction? Reducing the sugars with NaBD4​ instead of NaBH4​ introduces a deuterium atom at the C-1 position. This breaks the isotopic symmetry of the resulting alditol, allowing mass spectrometry to distinguish between fragments originating from the C-1 versus the C-5 end of the molecule. For the branched-chain apiose, this yields highly specific diagnostic fragments (e.g., m/z 188).

Experimental Workflow

GCMS_Workflow Sample Plant Tissue Sample (e.g., Duckweed, Parsley) AIR Alcohol-Insoluble Residue (AIR) Preparation Sample->AIR Solvent Wash Hydrolysis Acid Hydrolysis (2M TFA, 120°C, 1h) AIR->Hydrolysis Cleave Glycosidic Bonds Reduction Reduction to Alditols (NaBD4, 40°C, 1.5h) Hydrolysis->Reduction Open Ring Structure Acetylation Acetylation (Acetic Anhydride/Pyridine) Reduction->Acetylation Cap Hydroxyl Groups GCMS GC-MS Analysis (EI Mode, 70 eV) Acetylation->GCMS Volatilize & Separate Data Data Analysis (m/z 188 diagnostic ion) GCMS->Data Identify & Quantify

Caption: Step-by-step workflow for the GC-MS analysis of D-apiose alditol acetates.

Step-by-Step Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating framework utilizing myo-inositol as an internal standard (IS) to correct for derivatization variances and volumetric losses.

Step 1: Preparation of Alcohol-Insoluble Residue (AIR)
  • Lyophilize fresh plant tissue and mill to a fine powder.

  • Wash the powder sequentially with 70% (v/v) ethanol, 1:1 (v/v) methanol:chloroform, and 100% acetone.

  • Centrifuge at 5,000 × g for 10 minutes between washes, discarding the supernatant to remove soluble sugars, lipids, and pigments.

  • Dry the final pellet overnight in a desiccator to obtain the AIR.

Step 2: Polysaccharide Hydrolysis
  • Accurately weigh 2.0–5.0 mg of AIR into a heavy-walled borosilicate glass screw-cap tube with a Teflon-lined cap.

  • Self-Validation Step: Add 50 µL of a 1 mg/mL myo-inositol internal standard solution.

  • Add 1.0 mL of 2 M Trifluoroacetic acid (TFA).

  • Seal tightly and heat in a dry block at 120 °C for exactly 1 hour. (Caution: Prolonged heating will degrade apiose).

  • Cool to room temperature. Evaporate the TFA completely under a gentle stream of nitrogen at 40 °C. Co-evaporate twice with 200 µL of isopropanol to ensure complete removal of residual acid.

Step 3: Reduction to Alditols
  • Dissolve the dried hydrolysate in 500 µL of 1 M ammonium hydroxide ( NH4​OH ).

  • Add 500 µL of a freshly prepared 20 mg/mL solution of sodium borodeuteride ( NaBD4​ ) in 1 M NH4​OH .

  • Incubate at 40 °C for 90 minutes to reduce monosaccharides to alditols.

  • Quench the reaction by adding glacial acetic acid dropwise until effervescence ceases.

  • Evaporate to dryness under nitrogen. Co-evaporate 3–4 times with 10% (v/v) acetic acid in methanol, followed by 100% methanol, to remove borate as volatile trimethyl borate.

Step 4: Acetylation
  • To the dried alditols, add 200 µL of acetic anhydride and 200 µL of anhydrous pyridine.

  • Seal and heat at 120 °C for 20 minutes.

  • Cool to room temperature and quench by adding 1 mL of ice-cold LC-MS grade water.

  • Extract the alditol acetates by adding 1 mL of dichloromethane (DCM). Vortex vigorously and centrifuge to separate the phases.

  • Recover the lower organic (DCM) phase, wash twice with water, and evaporate under nitrogen. Reconstitute in 200 µL of DCM for GC-MS injection.

Data Presentation & Analytical Parameters

Table 1: Optimized GC-MS Instrument Parameters
ParameterSpecification / Setting
Column RTx-2330, SP-2380, or equivalent highly polar fused silica capillary column (30m x 0.25mm x 0.2µm)
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
Injection 1 µL, Splitless mode, Injector Temp: 250 °C
Oven Temperature Program Initial: 80 °C (hold 2 min) Ramp: 5 °C/min Final: 230 °C (hold 10 min)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50–500) or Selected Ion Monitoring (SIM) for trace detection
Transfer Line / Source Temp 250 °C / 230 °C
Table 2: Diagnostic MS Fragmentation for Deuterated Alditol Acetates

When reduced with NaBD4​ , the resulting alditol acetates yield specific primary and secondary ion fragments due to the loss of acetate (m/z 60) and ketene (m/z 42). The unique branched structure of apiose results in a distinct fragmentation pattern compared to linear pentoses (xylose/arabinose).

MonosaccharidePrimary Cleavage Ions (m/z)Key Diagnostic / Secondary Ions (m/z)
D-Apiose 289, 290188 (Base peak/Diagnostic), 229, 230, 247, 248
D-Xylose 289, 290188, 218, 260
L-Arabinose 289, 290188, 218, 260
myo-Inositol (IS) 361, 362168, 210, 252

Note: The major peak at m/z 188 represents the deuterated form of the acetylated apiose-derivative, resulting from the loss of acetate and ketene from the primary m/z 289/290 fragments.

Troubleshooting & Optimization

  • Loss of Apiose Signal: If the apiose peak is missing or abnormally low relative to xylose, suspect over-hydrolysis. Ensure the heating block is accurately calibrated to 120 °C and do not exceed 60 minutes of TFA exposure.

  • Incomplete Reduction (Low Yields): Residual TFA aggressively neutralizes the alkaline NaBD4​ solution. Ensure TFA is completely volatilized during the nitrogen blow-down step.

  • Tailing Peaks in GC: Tailing indicates incomplete acetylation or column degradation. Ensure pyridine and acetic anhydride are strictly anhydrous. If the column is old, trim the first 10-20 cm of the guard column to remove non-volatile matrix buildup.

References

  • Unraveling the Apiose Content in Plant Cell Walls: A Comparative Analysis - Benchchem.

  • Apiose - Grokipedia.

  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi - PLOS One.

  • Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC.

  • Immunomodulatory, Antioxidant Activity and Cytotoxic Effect of Sulfated Polysaccharides from Porphyridium cruentum - MDPI.

  • Advanced Monosaccharide Analysis Methods - Creative Biolabs.

  • Extraction, Isolation, Structural Characterization and Anti-Tumor Properties of an Apigalacturonan-Rich Polysaccharide from the Sea Grass Zostera caespitosa Miki - MDPI.

  • Apiose-Relevant Glycosidases - MDPI.

Application

Advanced Methods for Isotopic Labeling of D-Apiose: Protocols for Metabolic Tracing and Structural Elucidation

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Context D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a unique,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Context

D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a unique, naturally occurring branched-chain pentose. In plants, it is a critical constituent of the complex pectic polysaccharide rhamnogalacturonan II (RG-II) and apiogalacturonan. Within RG-II, specific apiose residues form borate diester cross-links that are absolutely essential for cell wall integrity and normal plant development[1]. Beyond plants, apiose is also found in specialized bacterial glycans and secondary metabolites (e.g., apiin)[2].

The Analytical Challenge: Tracing the metabolic fate of apiose or elucidating the 3D structure of the RG-II borate complex via Nuclear Magnetic Resonance (NMR) requires isotopically labeled apiose ( 13 C or 2 H). However, free apiose is not the biologically active donor; glycosyltransferases strictly require the activated nucleotide sugar, UDP-D-apiose.

This application note details the causality, biochemical logic, and validated protocols for synthesizing isotopically labeled UDP-D-apiose and utilizing it in metabolic tracing workflows.

Biosynthetic Logic: Chemical vs. Enzymatic Labeling

The Limitations of Chemical Synthesis

Historically, the synthesis of 13 C- or 2 H-enriched DL-apiose was achieved through complex chemical routes utilizing labeled formaldehyde and aldol-Cannizzaro reactions[3]. While this yields stable isotopes of free apiose, it presents two major biological limitations:

  • Lack of Activation: Free apiose cannot be directly utilized by plant or bacterial apiosyltransferases.

  • Stereoisomerism: Chemical synthesis often yields a racemic mixture (DL-apiose) or requires exhaustive chiral resolution, reducing overall yield.

The Enzymatic Advantage: UAXS

To circumvent these issues, modern metabolic tracing relies on the in vitro enzymatic synthesis of labeled UDP-D-apiose using the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) [4]. UAXS catalyzes an extraordinary multi-step reaction within a single active site: the NAD + -dependent oxidation and decarboxylation of UDP-D-glucuronic acid (UDP-GlcA), followed by a pyranosyl-to-furanosyl ring contraction[5].

By feeding commercially available 13 C 6​ -UDP-GlcA to recombinant UAXS, researchers can stereospecifically generate 13 C-UDP-D-apiose. Because UDP-apiose is highly unstable and prone to hydrolysis, it must be generated in situ or immediately prior to downstream feeding experiments[4].

Pathway UDP_GlcA 13C-UDP-D-Glucuronic Acid (Stable Precursor) UAXS UAXS Enzyme (NAD+ Dependent) UDP_GlcA->UAXS Oxidation & Decarboxylation Intermediate 4-keto-pentose Intermediate (Ring Opening & Decarboxylation) UAXS->Intermediate UDP_Apiose 13C-UDP-D-Apiose (Furanosyl Ring Contraction) Intermediate->UDP_Apiose Rearrangement UDP_Xylose 13C-UDP-D-Xylose (Pyranosyl Ring Closure) Intermediate->UDP_Xylose Direct Reduction

Enzymatic biosynthesis of 13C-UDP-D-apiose and UDP-D-xylose from 13C-UDP-GlcA via UAXS.

Quantitative Data: Analytical Signatures

When tracing labeled apiose, distinguishing it from its co-product (xylose) and endogenous unlabeled apiose is critical. The table below summarizes the kinetic parameters of UAXS and the analytical shifts expected during GC-MS and NMR analysis.

Table 1: Kinetic Parameters and Analytical Signatures of D-Apiose

Parameter / Analytical TargetUnlabeled Natural Isotope ( 12 C)Fully Labeled Isotope ( 13 C)Causality / Significance
UAXS Turnover Number ( kcat​ ) ~0.3 min −1 [1]~0.3 min −1 Heavy isotope labeling at the carbon skeleton does not significantly induce kinetic isotope effects (KIE) that halt UAXS activity.
Product Ratio (Apiose:Xylose) ~1:1 at pH 7.0[4]~1:1 at pH 7.0Validates that the enzyme mechanism is functioning normally.
GC-MS (Alditol Acetate) m/z 115, 187, 259[2]118, 191, 264Mass shifts of +3 to +5 Da per fragment confirm uniform 13 C incorporation into the pentose backbone.
13 C NMR: β -D-apiofuranose C1: 110.1 ppm, C3: 79.5 ppmC1: ~110.1 ppm (Enhanced)The chemical shifts remain identical, but the signal-to-noise ratio increases exponentially, enabling 2D HSQC tracing.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13 C-UDP-Apiose

This protocol utilizes recombinant UAXS to generate the activated sugar donor. It is designed as a self-validating system.

Materials:

  • Purified recombinant UAXS (e.g., Arabidopsis AXS1 or Geminicoccus UAS)[1][2].

  • 13 C 6​ -UDP-GlcA (Substrate).

  • NAD + (Cofactor).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.9).

Step-by-Step Methodology:

  • Reaction Assembly: In a 500 µL reaction volume, combine 50 mM Tris-HCl (pH 7.9), 2 mM NAD + , and 1 mM 13 C 6​ -UDP-GlcA.

  • Initiation: Add 5 µg of purified recombinant UAXS to the mixture.

  • Incubation: Incubate at 37°C for 60 minutes. Causality note: UAXS tightly binds NAD + but requires exogenous NAD + to maintain the catalytic cycle due to partial reduction during recombinant expression[4].

  • Enzyme Quenching: Terminate the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration spin column. The flow-through contains the labeled nucleotide sugars.

  • Validation Checkpoint (Self-Validation): Analyze a 10 µL aliquot of the flow-through via High-Performance Anion-Exchange Chromatography (HPAEC). You must observe two distinct peaks corresponding to 13 C-UDP-xylose and 13 C-UDP-apiose in an approximate 1:1 ratio[4]. If only UDP-xylose is present, the UAXS ring-contraction mechanism has failed (likely due to a mutant or degraded enzyme batch).

Protocol 2: Metabolic Tracing via GC-MS and NMR

This protocol traces the incorporation of the synthesized 13 C-UDP-apiose into complex glycans.

Step-by-Step Methodology:

  • In Vitro Feeding: Incubate the validated 13 C-UDP-apiose mixture with the target biological system (e.g., permeabilized plant cells, isolated microsomal fractions, or purified apiosyltransferases) for 2–4 hours.

  • Glycan Extraction: Pellet the biological material. Extract small apiosides using 80% aqueous methanol. For cell wall RG-II, perform a sequential extraction using CDTA followed by endopolygalacturonase digestion.

  • Hydrolysis & Derivatization (For GC-MS):

    • Hydrolyze the extracted glycans using 2 M Trifluoroacetic acid (TFA) at 121°C for 1 hour.

    • Reduce with sodium borohydride (NaBH 4​ ) and acetylate using acetic anhydride/pyridine to form alditol acetates.

  • Analysis & Causality:

    • GC-MS: Inject the alditol acetates into a GC-MS. The unique branched structure of apiose yields a distinct fragmentation pattern compared to xylose. Look for the +5 Da mass shift in the parent fragments to confirm 13 C incorporation[2].

    • NMR: For intact glycans, perform 2D 1 H- 13 C HSQC NMR. Use 0.83 mM DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal reference[2]. The enhanced 13 C signals will allow you to map the exact linkage positions (e.g., the C-3' hydroxymethyl group involved in borate cross-linking).

Workflow Precursor Synthesize 13C-UDP-Apiose Feed In Vivo Feeding or In Vitro Glycosylation Precursor->Feed Extract Extraction & Acid Hydrolysis Feed->Extract Derivatize Alditol Acetate Derivatization Extract->Derivatize Analyze GC-MS & 2D-NMR Metabolic Tracing Derivatize->Analyze

Step-by-step workflow for the metabolic tracing of isotopically labeled D-apiose.

References

  • Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis Nature Catalysis (2019)[Link]

  • The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis Plant Journal (2003)[Link]

  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi PLOS One (2017)[Link]

  • DL-apiose substituted with stable isotopes: Synthesis, NMR-spectral analysis, and furanose anomerization Carbohydrate Research (1987)[Link]

Sources

Method

Application Note: Isolation and Characterization of D-Apiose-Containing Polysaccharides from Plant Biomass

Executive Summary D-Apiose is a highly unusual, plant-specific branched-chain pentose that plays a critical role in the structural integrity of plant cell walls. It is predominantly found in two distinct pectic polysacch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Apiose is a highly unusual, plant-specific branched-chain pentose that plays a critical role in the structural integrity of plant cell walls. It is predominantly found in two distinct pectic polysaccharide domains: Apiogalacturonan (AGA) , prevalent in aquatic plants such as duckweed (Lemna minor) and eelgrass (Zostera marina), and Rhamnogalacturonan II (RG-II) , a ubiquitous and highly complex macromolecule in vascular plants. This application note provides a comprehensive, self-validating methodological framework for the extraction, chromatographic isolation, and analytical verification of these D-apiose-containing polysaccharides from raw plant biomass.

Introduction to D-Apiose Polysaccharide Architectures

The functional role of D-apiose is dictated by the macromolecular structure it inhabits:

  • Apiogalacturonan (AGA): AGA consists of an α-(1→4)-linked D-galactopyranosyluronic acid backbone substituted predominantly at the O-2 or O-3 positions by apiofuranose residues. The apiose content directly correlates with the polysaccharide's solubility, 1[1].

  • Rhamnogalacturonan II (RG-II): RG-II is arguably the most structurally complex polysaccharide in nature, containing 13 different monosaccharides. Within RG-II, apiosyl residues located on side-chain A are responsible for forming borate diester cross-links between adjacent RG-II monomers, 2[2].

Experimental Design & Mechanistic Causality

To ensure high scientific rigor, it is vital to understand the causality behind each extraction step:

  • Alcohol-Insoluble Residue (AIR) Preparation: Boiling biomass in ethanol instantly denatures endogenous pectinases (preventing artifactual degradation) and strips away soluble intracellular metabolites (e.g., free sugars, pigments), ensuring the final extract strictly represents cell wall polymers.

  • Calcium Chelation (Ammonium Oxalate): Pectins are tightly cross-linked in the cell wall via calcium (Ca²⁺) "egg-box" structures. Ammonium oxalate acts as a bidentate ligand, sequestering Ca²⁺ and solubilizing the pectin network under mild conditions (pH 6.0) without hydrolyzing covalent glycosidic bonds[1].

  • Endopolygalacturonase (EPG) Digestion: RG-II does not exist as a free monomer; it is covalently esterified to the homogalacturonan (HG) backbone.3[3]. The dense branching of RG-II creates steric hindrance, protecting it from EPG cleavage and allowing intact RG-II domains to be released from the degraded HG backbone.

Step-by-Step Isolation Protocols

Protocol A: Preparation of Alcohol-Insoluble Residue (AIR)
  • Flash-freeze fresh plant tissue (e.g., Lemna minor fronds or celery petioles) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Suspend the powder in 80% (v/v) aqueous ethanol (10 mL per gram of fresh weight) and heat at 80°C for 30 minutes to deactivate endogenous enzymes.

  • Centrifuge at 5,000 × g for 10 minutes. Discard the supernatant.

  • Wash the pellet sequentially with absolute ethanol, chloroform:methanol (1:1, v/v), and pure acetone to remove lipids and pigments.

  • Air-dry the pellet overnight in a fume hood to yield the AIR.

Protocol B: Calcium Chelation & Pectin Solubilization
  • Suspend the AIR in 0.5% (w/v) ammonium oxalate buffer adjusted to pH 6.0.

  • Incubate the suspension at 80°C for 2 hours with continuous magnetic stirring. (Note: For highly delicate aquatic plants, room temperature extraction for 16 hours may be substituted to prevent thermal degradation).

  • Centrifuge at 10,000 × g for 20 minutes to separate the soluble pectic fraction (supernatant) from the hemicellulose/cellulose residue (pellet).

  • Dialyze the supernatant extensively against deionized water using a 3.5 kDa MWCO membrane to remove oxalate salts, then lyophilize the retentate.

Protocol C: Chromatographic Isolation of Apiogalacturonan (AGA)

Target Biomass: Lemna minor, Zostera marina

  • Dissolve the lyophilized pectin in 10 mM sodium phosphate buffer (pH 6.0).

  • Apply the sample to a DEAE-Sephadex A-25 anion-exchange column pre-equilibrated with the same buffer.

  • Elute neutral polysaccharides with 2 column volumes of starting buffer.

  • Apply a step gradient of NaCl (0.1 M, 0.2 M, 0.3 M, 0.5 M) in phosphate buffer.1[1].

  • Pool fractions testing positive for uronic acids (via the m-hydroxydiphenyl assay), dialyze against water, and lyophilize.

Protocol D: Enzymatic Release and SEC Isolation of Rhamnogalacturonan II (RG-II)

Target Biomass: Vascular plants (Celery, Red Wine, Arabidopsis)

  • Dissolve the oxalate-extracted pectin in 50 mM sodium acetate buffer (pH 5.0).

  • Add recombinant Endopolygalacturonase (EPG) (approx. 1 Unit per mg of pectin) and incubate at 37°C for 24 hours to depolymerize the HG backbone.

  • Terminate the enzymatic reaction by boiling the mixture for 5 minutes.

  • Load the digest onto a Superdex 75 Size-Exclusion Chromatography (SEC) column, eluting with 50 mM ammonium formate (pH 5.0). 5.3[3].

Protocol E: Self-Validating Analytical Confirmation (GC-MS)

To validate the success of the isolation, the presence of D-apiose must be analytically confirmed.

  • Hydrolyze 1 mg of the purified polysaccharide with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.

  • Reduce the released monosaccharides with sodium borohydride (NaBH₄) and acetylate using acetic anhydride and pyridine to form alditol acetates. 3.4[4]. For RG-II, the simultaneous detection of diagnostic rare sugars (Kdo, aceric acid, 2-O-methyl-xylose) serves as a definitive internal validation of the macromolecule's identity.

Quantitative Data Presentation

The structural divergence between AGA and RG-II is clearly reflected in their monosaccharide profiles. The table below summarizes the typical molar compositions of these two D-apiose-containing polysaccharides.

MonosaccharideApiogalacturonan (Mol %)Rhamnogalacturonan II (Mol %)
D-Galacturonic Acid 60.0 – 80.0~ 45.0
D-Apiose 8.0 – 38.0~ 8.0 – 10.0
L-Rhamnose < 2.0~ 15.0 – 20.0
L-Arabinose < 2.0~ 10.0 – 15.0
D-Galactose < 2.0~ 5.0 – 10.0
Diagnostic Rare Sugars (Kdo, Aceric acid, 2-O-Me-Xyl)None DetectedPresent (Strictly Diagnostic)

Data synthesized from established characterizations of 1[1] and 3[3].

Isolation Workflow Visualization

G Biomass Plant Biomass (Lemna, Celery, Zostera) AIR Alcohol-Insoluble Residue (AIR) Enzyme Inactivation & Metabolite Removal Biomass->AIR Boiling 80% Ethanol Oxalate Ammonium Oxalate Extraction (pH 6.0) Ca2+ Chelation & Pectin Release AIR->Oxalate 0.5% Oxalate, 80°C Pectin Soluble Pectic Polysaccharides Oxalate->Pectin Centrifugation & Dialysis AGA_Branch DEAE-Sephadex Chromatography Anion-Exchange (NaCl Gradient) Pectin->AGA_Branch Aquatic Plants RG2_Branch Endopolygalacturonase (EPG) Digestion Cleavage of Homogalacturonan Backbone Pectin->RG2_Branch Vascular Plants AGA_Result Purified Apiogalacturonan (AGA) High Apiose/GalA Ratio AGA_Branch->AGA_Result Elution at 0.1-0.3 M NaCl RG2_SEC Size-Exclusion Chromatography Superdex 75 (MW Separation) RG2_Branch->RG2_SEC 37°C, 24h RG2_Result Purified Rhamnogalacturonan II (RG-II) ~5-10 kDa Domain RG2_SEC->RG2_Result SEC Elution

Caption: Workflow for the isolation of D-apiose-containing polysaccharides (AGA and RG-II).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing D-Apiose Degradation During Pectin Hydrolysis

Welcome to the Advanced Carbohydrate Analytics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of D-apiose—a rare, branched-chain pentose critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Carbohydrate Analytics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of D-apiose—a rare, branched-chain pentose critical to the structural integrity of rhamnogalacturonan II (RG-II) and apiogalacturonans.

The primary failure point in apiose analysis is the acid hydrolysis step. D-apiose exists predominantly in the furanose form, making its glycosidic bonds exceptionally acid-labile compared to pyranose sugars. This guide provides a mechanistic understanding of apiose degradation, optimized protocols, and troubleshooting FAQs to ensure high-fidelity recovery.

Section 1: The Mechanistic Challenge of D-Apiose Stability

D-apiose is uniquely susceptible to acid-catalyzed degradation. Standard hydrolysis conditions (e.g., 2.0 M trifluoroacetic acid [TFA] at 120°C) designed to cleave robust crystalline cellulose or homogalacturonan backbones will induce rapid ring-opening and complete degradation of the apiosyl furanose ring.

Furthermore, in native RG-II, apiose residues in Side Chain A are covalently cross-linked via a borate diester bridge[1]. This borate complex must be carefully managed, as harsh acidic conditions strip the borate and subsequently obliterate the unprotected apiose monomer. A self-validating protocol must balance the thermodynamic energy required to cleave the backbone against the kinetic lability of the apiose furanoside.

Workflow Start Pectin Sample (RG-II) TFA_Harsh Standard Hydrolysis (2.0 M TFA, 120°C, 2h) Start->TFA_Harsh Conventional Method TFA_Mild Optimized Mild Hydrolysis (0.1 M TFA, 40-60°C, 16h) Start->TFA_Mild Recommended Method Degradation Furanose Ring Opening & Apiose Degradation TFA_Harsh->Degradation Acid-catalyzed cleavage Preservation Intact Apiose & Side Chain Recovery TFA_Mild->Preservation Controlled kinetics Analysis1 Loss of Signal / Artifacts (GC-MS/HPAEC-PAD) Degradation->Analysis1 Analysis2 Accurate Quantification (GC-MS/HPAEC-PAD) Preservation->Analysis2

Kinetic pathways of RG-II acid hydrolysis comparing conventional vs. optimized mild TFA methods.

Section 2: Troubleshooting Guides & FAQs

Q1: I am using 2.0 M TFA at 120°C for 2 hours, but my GC-MS shows no apiose peaks. Where did it go? A1: Your apiose has been entirely degraded. The activation energy for the hydrolysis of the β -D-apiosyl-(1 2)-D-galacturonate linkage is remarkably low. Under 2.0 M TFA at 120°C, the furanose ring undergoes rapid protonation, ring-opening, and subsequent dehydration into furfural derivatives, which do not derivatize into alditol acetates for GC-MS analysis[2]. You must shift to a mild, kinetically controlled hydrolysis regime.

Q2: Why is Trifluoroacetic Acid (TFA) preferred over Sulfuric Acid (H₂SO₄) for apiose recovery? A2: While two-step sulfuric acid hydrolysis is the gold standard for total cell wall neutral sugars, it requires neutralization with barium or calcium carbonate, which introduces salts that interfere with downstream High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)[3]. TFA is volatile. After mild hydrolysis, TFA can be completely removed by evaporation under a stream of nitrogen, leaving a salt-free hydrolysate that preserves the integrity of labile sugars and prevents artifact formation during derivatization[4].

Q3: How do I recover the borate-crosslinked Side Chain A without destroying the apiose? A3: Borate bridges in RG-II are irreversible at apoplastic pH but can be disrupted under specific acidic conditions[1]. To recover Side Chain A intact (which contains the apiose residue), you must use 0.1 M TFA at 60°C for 8 to 16 hours. If you need to recover the even more fragile Side Chain B, the temperature must be lowered to 40°C[2].

Q4: Can I use enzymatic hydrolysis to avoid acid degradation entirely? A4: In theory, yes; in practice, it is highly challenging. RG-II is notoriously resistant to enzymatic cleavage due to its extreme steric hindrance and complex branching. While specific β -apiosidases exist, they often cannot access the apiosyl linkages within the intact borate-dimerized RG-II network. Therefore, mild acid hydrolysis remains the most reliable, self-validating method for primary depolymerization[3].

Section 3: Quantitative Data: Hydrolysis Kinetics and Apiose Recovery

To validate your analytical pipeline, benchmark your recovery against the following empirically derived parameters based on structural variability studies[2].

Hydrolysis ConditionTemperatureTimeApiose Recovery (%)Side-Chain Integrity
2.0 M TFA 120°C2 h< 15%Completely degraded
0.5 M TFA 80°C2 h~ 45%Partially degraded
0.1 M TFA 60°C16 h> 85%Side Chain A intact
0.1 M TFA 40°C16 h> 90%Side Chains A & B intact

Section 4: Step-by-Step Methodology: Optimized Mild TFA Hydrolysis

Self-Validating System: This protocol incorporates a mild kinetic cleavage followed by immediate volatility-based acid removal. By using a volatile acid like TFA, the evaporation step acts as an absolute kinetic stop. Unlike sulfuric acid, which concentrates as water evaporates and chars the sugars, TFA evaporates completely, ensuring the reaction halts precisely when intended[3].

  • Sample Preparation: Accurately weigh 5–10 mg of Alcohol-Insoluble Residue (AIR) or purified pectin into a heavy-walled, PTFE-lined screw-cap glass vial.

  • Acid Addition: Add 1.0 mL of 0.1 M Trifluoroacetic Acid (TFA).

    • Causality Note: 0.1 M TFA provides sufficient hydronium ions to protonate the labile apiosyl linkages without providing the excess thermodynamic energy that drives furanose ring destruction[2].

  • Incubation (Kinetic Control): Seal the vial tightly and incubate in a heating block at 40°C for 16 hours (for Side Chain B recovery) or 60°C for 8–16 hours (for Side Chain A and monomeric apiose recovery).

  • Termination & Evaporation: Remove the vial and immediately cool it in an ice bath to halt the reaction kinetics. Open the vial and evaporate the TFA to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

    • Critical Step: Do not exceed 30°C during evaporation to prevent concentration-induced acid degradation.

  • Washing: Add 500 µL of LC-MS grade methanol and evaporate again. Repeat this step twice to ensure the complete azeotropic removal of residual TFA.

  • Reconstitution: Dissolve the dried hydrolysate in 1.0 mL of deionized water (18.2 M Ω⋅ cm) for immediate HPAEC-PAD analysis, or proceed to sodium borohydride reduction for alditol acetate GC-MS derivatization[5].

Section 5: References

  • [1] Making and breaking of boron bridges in the pectic domain rhamnogalacturonan‐II at apoplastic pH in vivo and in vitro. PMC - NIH. 1

  • [3] Technical Support Center: Optimization of Hydrolysis Conditions for Apiose-Containing Polysaccharides. Benchchem. 3

  • [2] Recovery and fine structure variability of RGII sub-domains in wine. Annals of Botany (Oxford Academic). 2

  • [4] Advanced Monosaccharide Analysis Methods. Creative Biolabs. 4

  • [5] Unraveling the Apiose Content in Plant Cell Walls: A Comparative Analysis. Benchchem. 5

Sources

Optimization

Technical Support Center: Optimizing HPLC-RID for D-Apiose Quantification

Welcome to the technical support resource for the quantification of D-apiose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). As a Senior Application Scientist, I have designed th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the quantification of D-apiose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). As a Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to master this application. D-apiose, a unique branched-chain pentose, is a crucial component of plant cell wall polysaccharides like rhamnogalacturonan II (RG-II).[1][2] Its accurate quantification is essential for research in plant biology, biochemistry, and development.

This guide is structured to address your challenges in a direct, problem-solving format. We will navigate from fundamental questions to complex troubleshooting scenarios, ensuring your methodology is robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational queries researchers often have when establishing a D-apiose quantification workflow.

Question: Why is HPLC with a Refractive Index Detector (RID) the standard method for D-apiose?

Answer: The choice of HPLC-RID is dictated by the chemical nature of D-apiose. Like most simple sugars, D-apiose lacks a chromophore, meaning it does not absorb ultraviolet (UV) light.[3][4] This makes detection by common UV-Vis detectors ineffective. The Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[3][5] This makes it an ideal, albeit challenging, choice for analyzing underivatized carbohydrates. While other methods involving derivatization to add a UV-absorbing or fluorescent tag exist, direct analysis with RID is often preferred for its simplicity and for avoiding the introduction of variability from the derivatization step.[6][7]

Question: What are the recommended starting conditions for a D-apiose HPLC-RID method?

Answer: A robust starting point is crucial. While optimization is always necessary for your specific sample matrix and instrument, the following conditions provide a validated foundation. The key is to maintain strict control over temperature and mobile phase composition, as the RID is highly sensitive to these parameters.[5][8]

ParameterRecommended ConditionRationale & Key Considerations
Column Type Amino (NH2) Propyl Bonded Silica or Ligand Exchange (Ca²⁺ or Pb²⁺ form)Amino columns separate based on hydrophilic interaction, which is effective for polar sugars.[3][4] Ligand exchange columns offer a different selectivity based on the interaction of sugar hydroxyl groups with the metal cation and often provide excellent resolution, though they typically require higher operating temperatures.[9]
Mobile Phase Isocratic Acetonitrile:Water (e.g., 75:25 v/v)An isocratic mobile phase is mandatory for RID to ensure a stable baseline.[5][10] The acetonitrile/water ratio is the most critical parameter for adjusting retention and resolution; higher acetonitrile content increases retention time.[3] The mobile phase must be freshly prepared and thoroughly degassed.[5]
Flow Rate 0.8 - 1.2 mL/minThis range typically provides a good balance between analysis time and resolution for standard 4.6 mm ID columns. Minor adjustments can be made to optimize peak separation.[3]
Column Temperature 35 °C (for Amino) or 80 °C (for Ligand Exchange)Strict temperature control is the single most important factor for a stable RI baseline.[8] A column oven is essential. Higher temperatures (for ligand exchange columns) reduce mobile phase viscosity and can lead to sharper peaks.[9]
RID Temperature Match column temperature or slightly higher (e.g., 35-40 °C)The detector's optical bench must be thermostatted to prevent drift.[5] Allowing the system to fully equilibrate thermally (often 1-2 hours) is critical before starting any analysis.

Question: Should I use an isocratic or gradient elution for this analysis?

Answer: You must use an isocratic elution. A gradient elution involves changing the mobile phase composition during the analytical run.[11][12] Because the RID measures the refractive index of the eluent, any change in the mobile phase composition will cause a dramatic and continuous shift in the baseline, making it impossible to detect analyte peaks.[5][10] Therefore, maintaining a constant, pre-mixed mobile phase composition is a non-negotiable requirement for any HPLC-RID method.

Section 2: Sample & Standard Preparation Guide

Accurate quantification begins with meticulous sample preparation. For D-apiose, this often involves liberating it from complex plant polysaccharides.

Question: How should I prepare plant-derived samples to quantify D-apiose?

Answer: The goal is to hydrolyze the pectic polysaccharides in the plant cell wall to release the constituent monosaccharides, including D-apiose, without degrading them. A two-stage acid hydrolysis protocol is a common and effective approach.[1]

// Node Definitions Start [label="Plant Tissue\n(e.g., Lemna minor)", fillcolor="#F1F3F4", fontcolor="#202124"]; AIR [label="Alcohol-Insoluble\nResidue (AIR)\n(Cell Wall Material)", fillcolor="#E8F0FE", fontcolor="#202124"]; Hydrolysis1 [label="Step 1: H₂SO₄ Hydrolysis\n(e.g., 72% H₂SO₄, 30°C)", fillcolor="#E6F4EA", fontcolor="#202124"]; Dilution [label="Dilution\n(to 0.5-1M H₂SO₄)", fillcolor="#FEF7E0", fontcolor="#202124"]; Hydrolysis2 [label="Step 2: Secondary Hydrolysis\n(e.g., 100°C, 2-3h)", fillcolor="#E6F4EA", fontcolor="#202124"]; Neutralize [label="Neutralization\n(e.g., with BaCO₃ or Ca(OH)₂)", fillcolor="#FCE8E6", fontcolor="#202124"]; Filter [label="Centrifuge & Filter\n(0.22 µm syringe filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Injectable Sample\n(Aqueous Monosaccharides)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Connections) Start -> AIR [label="Solvent Washing\n(Ethanol, Acetone)[13]"]; AIR -> Hydrolysis1 [label="Weigh accurately"]; Hydrolysis1 -> Dilution [label="Controlled addition\nof water"]; Dilution -> Hydrolysis2 [label="Heat"]; Hydrolysis2 -> Neutralize [label="Cool down"]; Neutralize -> Filter [label="Remove precipitate"]; Filter -> End [label="Transfer to vial"]; } } Caption: Workflow for preparing monosaccharides from plant tissue.

Step-by-Step Protocol:

  • Preparation of Alcohol-Insoluble Residue (AIR): Start with fresh or freeze-dried plant tissue. Grind it to a fine powder. Sequentially wash the powder with 70% ethanol, chloroform:methanol mixtures, and finally acetone. This removes soluble sugars, lipids, and pigments, leaving the cell wall material (AIR).[13]

  • Two-Stage Acid Hydrolysis:

    • Accurately weigh 5-10 mg of the dried AIR into a pressure-resistant screw-cap tube.

    • Add a small volume of 72% (w/w) sulfuric acid and incubate at a controlled temperature (e.g., 30°C) for 1 hour to hydrolyze crystalline cellulose.[13]

    • Carefully dilute the acid to a final concentration of 0.5-1 M with deionized water.

    • Seal the tube tightly and heat at 100-121°C for 1-3 hours to complete the hydrolysis of non-cellulosic polysaccharides.[1][13]

  • Neutralization and Cleanup: After cooling, neutralize the hydrolysate with a saturated barium hydroxide or calcium carbonate solution until the pH is near neutral. This will precipitate the sulfate as barium or calcium sulfate.

  • Final Preparation: Centrifuge the mixture to pellet the precipitate. Collect the supernatant and pass it through a 0.22 µm syringe filter directly into an HPLC vial.[6]

Question: What are the critical points for preparing D-apiose standards?

Answer: Your quantification is only as good as your calibration curve.

  • Purity: Use a high-purity D-apiose standard (≥99.0% HPLC grade is recommended).[14]

  • Solvent: Prepare your stock solution in the mobile phase itself or in deionized water. Using the mobile phase as the diluent minimizes the solvent front peak during the HPLC run.[5]

  • Linearity Range: Prepare a series of dilutions (at least 5 concentration levels) that bracket the expected concentration of D-apiose in your samples.[15][16] Do not extrapolate beyond your highest or lowest standard.

  • Storage: Store stock solutions refrigerated or frozen in small aliquots to prevent degradation and repeated freeze-thaw cycles.

Section 3: Troubleshooting Guide

The RID is notoriously sensitive, but most issues can be resolved systematically.[17]

TroubleshootingTree

Problem: My baseline is noisy and/or drifting.

Probable CauseIn-Depth Explanation & Solution
Thermal Instability The refractive index of a fluid is highly dependent on its temperature.[5] Even minor fluctuations can cause significant baseline drift. Solution: Ensure your column oven and detector are set to a stable temperature and allow the entire system to equilibrate for at least 1-2 hours before analysis. Insulating the tubing between the column outlet and the detector inlet can also help.[8]
Dissolved Air in Mobile Phase As the mobile phase passes from the high-pressure column to the lower-pressure detector cell, dissolved gases can come out of solution, forming microbubbles.[9] These bubbles cause sharp, spurious peaks and baseline noise. Solution: The mobile phase must be thoroughly degassed using an online vacuum degasser or by helium sparging. Sonicating the mobile phase before use is also highly recommended.[5]
Pump Fluctuation Inconsistent flow from the pump causes pressure fluctuations, which in turn affect the refractive index, leading to a cyclic or wavy baseline. Solution: Purge the pump to remove any trapped air. If the problem persists, it may indicate failing pump seals or check valves that require maintenance.[5]
Contaminated Mobile Phase / Column Contaminants slowly leaching from the column or present in the mobile phase can cause a slow, steady baseline drift. Solution: Always use high-purity HPLC-grade solvents. Prepare fresh mobile phase daily. If column contamination is suspected, flush it according to the manufacturer's instructions.

Problem: My D-apiose peak is tailing, splitting, or is too broad.

Probable CauseIn-Depth Explanation & Solution
Column Overload Injecting too high a concentration of your sample can saturate the stationary phase, leading to poor peak shape (typically fronting or tailing). Solution: Dilute your sample and re-inject. If you are developing a method, test a range of concentrations to determine the column's linear capacity.
Secondary Interactions Unwanted interactions between D-apiose and the column packing material (e.g., exposed silanols on a silica-based column) can cause peak tailing. Solution: For amino columns, ensure the mobile phase pH is appropriate. Sometimes, adding a small amount of buffer to the mobile phase can mitigate these effects, but always check for compatibility with your column.[4]
Column Degradation Over time, voids can form at the head of the column, or the stationary phase can degrade, leading to peak splitting and broadening. Solution: First, try reversing the column and flushing it (only if the manufacturer states it is permissible). If this doesn't work, the column or the guard column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.[18]

Problem: I have poor resolution between D-apiose and other sugars.

Probable CauseIn-Depth Explanation & Solution
Suboptimal Mobile Phase Composition The ratio of acetonitrile to water is the primary tool for controlling selectivity on an amino column.[3] Solution: Systematically adjust the mobile phase composition. For example, if using 75:25 ACN:Water, try 77:23 or 73:27. A higher percentage of acetonitrile will generally increase retention times and may improve the resolution of early-eluting peaks.[3]
Inappropriate Column Chemistry Your current column may not have the right selectivity for your specific sample matrix. Solution: If optimizing the mobile phase is insufficient, consider a different column type. A ligand-exchange column (e.g., SUPELCOGEL Ca) operates on a different separation mechanism and often provides a completely different elution order for monosaccharides, which can resolve difficult co-elutions.[10]
Incorrect Flow Rate Flow rate affects the time analytes spend interacting with the stationary phase and thus impacts resolution. Solution: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can sometimes increase resolution, at the cost of a longer run time.[19]
Section 4: Method Validation Essentials

To ensure your results are trustworthy, your analytical method must be validated.[3]

Question: What key parameters should I evaluate to validate my D-apiose quantification method?

Answer: According to international guidelines, the following parameters are essential for demonstrating that your method is fit for purpose.[15]

  • Linearity: Assessed by analyzing a series of standards at different concentrations. The resulting calibration curve should have a correlation coefficient (R²) of >0.999.[3][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3][15]

  • Accuracy: Determined by performing recovery studies. A known amount of D-apiose standard is spiked into a blank sample matrix, which is then processed and analyzed. The recovery percentage should typically be within 90-110%.[3]

  • Precision: Measures the repeatability of the method. It is assessed at two levels:

    • Intra-day precision (repeatability): Analyzing the same sample multiple times on the same day.

    • Inter-day precision (intermediate precision): Analyzing the same sample on different days. The results are expressed as the relative standard deviation (%RSD), which should ideally be less than 2%.[3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that other sugars, degradation products, or matrix components do not co-elute with the D-apiose peak.[16]

By systematically addressing these areas, you can develop a reliable and robust HPLC-RID method for the accurate quantification of D-apiose, contributing to high-quality, reproducible scientific outcomes.

References
  • ResearchGate. (2026, March 3). Highly sensitive ligand exchange chromatographic determination of apiose in plant biomass. Retrieved from [Link]

  • MDPI. (2023, March 14). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Retrieved from [Link]

  • YMC CO., LTD. No.2 Temperature control of the refractive index detector. Retrieved from [Link]

  • LCGC International. (2026, March 25). Avoiding Refractive Index Detector Problems. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Creative Biolabs. Advanced Monosaccharide Analysis Methods. Retrieved from [Link]

  • PubMed. (2006, March 24). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]

  • LCGC International. Understanding Gradient HPLC. Retrieved from [Link]

  • Shimadzu. 6-2) How to Achieve a High Sensitivity Baseline for Sugar Analysis Columns and Refractometers. Retrieved from [Link]

  • Semantic Scholar. (2023, December 19). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural. Retrieved from [Link]

  • Journal of Advanced Scientific Research. HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Retrieved from [Link]

  • PMC. (2022, November 3). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Retrieved from [Link]

  • Frontiers. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Retrieved from [Link]

  • LCTSBIBLE.COM. (2012, December 1). 2012-12. Avoiding Refractive Index Detector Problems. Retrieved from [Link]

  • Link Lab. HPLC Column Selection Guide. Retrieved from [Link]

  • PMC. (2020, September 11). Optimization and validation for quantification for allulose of jelly candies using response surface methodology. Retrieved from [Link]

  • SciELO. Development and optimization of a HPLC-RI method for the determination of major sugars in apple juice and evaluation of the eff. Retrieved from [Link]

  • CABI Digital Library. Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. Retrieved from [Link]

  • PubMed. (2003, September 15). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. Retrieved from [Link]

Sources

Troubleshooting

D-Apiose Chemical Synthesis Support Center: Troubleshooting &amp; Yield Optimization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Overview & Synthetic Strategy D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a unique branched-chain pentose found na...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Overview & Synthetic Strategy

D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a unique branched-chain pentose found natively in plant cell wall polysaccharides such as rhamnogalacturonan II[1][2]. Because of its tertiary alcohol and furanose configuration, the chemical synthesis of D-apiose requires strict stereochemical control and mild handling. The most reliable and scalable synthetic route begins with D-glucose, utilizing selective protection, oxidative cleavage, and a branching reaction (via Wittig or Aldol-Cannizzaro mechanisms)[1][3].

DApioseSynthesis Glucose D-Glucose Protection Acetonation (Acetone, H+) Glucose->Protection DAG Diacetone-D-Glucose (Protected) Protection->DAG Oxidation Oxidative Cleavage (NaIO4) DAG->Oxidation Aldehyde Aldehyde Intermediate (C5-C6 Cleaved) Oxidation->Aldehyde Branching Branching Reaction (HCHO/Base or Wittig) Aldehyde->Branching ProtectedApi Protected D-Apiose Branching->ProtectedApi Deprotection Acid Hydrolysis (Dilute H+) ProtectedApi->Deprotection Apiose D-Apiose (Target) Deprotection->Apiose

Chemical synthesis workflow of D-apiose from D-glucose.

Troubleshooting FAQs

Q1: Why is my yield of the diacetone-D-glucose intermediate so low (<50%)? Causality & Solution: The formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is an equilibrium-driven thermodynamic process. Low yields are almost always caused by the presence of water, which drives the equilibrium backward, or by insufficient acid catalysis[1].

  • Self-Validating Protocol: Use anhydrous D-glucose and anhydrous acetone. Add a Lewis acid catalyst like boron trifluoride-diethyl etherate ( BF3​⋅OEt2​ ) or a desiccant (e.g., anhydrous CuSO4​ or molecular sieves) to physically trap the water byproduct. Monitor the reaction via Thin-Layer Chromatography (TLC); the disappearance of the baseline glucose spot confirms completion. Neutralize strictly with a mild base (e.g., 1% NaOH or NaHCO3​ ) before concentration to prevent acid-catalyzed deprotection during solvent removal[1].

Q2: I am observing complex mixtures and over-oxidation during the periodate cleavage of the C5-C6 bond. How do I prevent this? Causality & Solution: Sodium metaperiodate ( NaIO4​ ) selectively cleaves vicinal diols to generate 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose[1]. However, if the reaction is run at elevated temperatures or with a large excess of periodate, non-selective oxidation (Malaprade over-oxidation) of the furanose ring can occur[4].

  • Self-Validating Protocol: Strictly control the stoichiometry to 1.05 equivalents of NaIO4​ . Run the reaction at 0°C to 4°C. Crucial step: Quench the reaction by adding a small amount of ethylene glycol. Ethylene glycol contains a highly reactive vicinal diol that rapidly consumes any unreacted periodate, acting as a chemical fail-safe before you extract the delicate aldehyde intermediate.

Q3: The branching step (Aldol-Cannizzaro with formaldehyde) is yielding a complex mixture of epimers and degradation products. What is the mechanistic cause? Causality & Solution: The introduction of the hydroxymethyl branch at C3 often utilizes an aldol condensation followed by a crossed-Cannizzaro reaction with formaldehyde and sodium hydroxide[3][5]. If the base concentration is too high or the temperature exceeds 30°C, the sensitive aldehyde undergoes competing side reactions, including retro-aldol degradation and non-selective epimerization at the alpha-carbon.

  • Self-Validating Protocol: Maintain the reaction temperature strictly between 15°C and 20°C. Use a controlled, dropwise addition of dilute aqueous NaOH rather than adding solid base. This maintains a low steady-state concentration of hydroxide, favoring the kinetically controlled aldol addition over degradation pathways.

Q4: The final acid deprotection step destroys my D-apiose. How can I optimize the removal of the isopropylidene groups? Causality & Solution: D-Apiose is a furanose with a tertiary alcohol, making it exceptionally sensitive to strong acids. Harsh acidic conditions (like 1M HCl or H2​SO4​ ) will not only cleave the isopropylidene acetals but also cause ring-opening, dehydration, and complete degradation of the sugar skeleton[5].

  • Self-Validating Protocol: Use cautious hydrolysis with dilute acetic acid (e.g., 60% aqueous acetic acid at 40°C) or a strongly acidic cation-exchange resin (like Dowex 50W-X8 in H+ form) suspended in water[5]. The resin provides localized protons for acetal cleavage without rendering the bulk solution highly acidic. Filter the resin to instantly terminate the reaction.

Quantitative Data: Route Comparison & Optimization Metrics

Synthetic RouteKey IntermediateBranching ReagentTypical Overall YieldPrimary Point of Failure
D-Glucose Route Diacetone-D-glucoseFormaldehyde / NaOH (Aldol-Cannizzaro)35 - 45%Over-oxidation during periodate cleavage; Epimerization during branching.
D-Glucose Route Diacetone-D-glucosePhosphorus ylide (Wittig Reaction)40 - 50%Poor stereoselectivity during alkene formation; Difficult separation of triphenylphosphine oxide.
L-Arabinose Route 2,3-O-isopropylidene-L-threo-tetrodialdoseFormaldehyde / NaOH (Aldol-Cannizzaro)50 - 58%Low yield during the initial acetonation and oxidation of L-arabinose.

Data synthesized from established chemical methodologies for D-apiose derivatives[1][3][5].

Standardized Experimental Protocol: D-Glucose to D-Apiose

This protocol represents a self-validating workflow for the synthesis of D-apiose, optimized for yield retention.

Step 1: Protection (Acetonation)

  • In a stirred autoclave or heavy-walled flask, dissolve 54.1 g (300 mmol) of anhydrous α-D-glucose in 1.1 L of anhydrous acetone[1].

  • Add 0.85 g (5.2 mmol) of boron trifluoride-diethyl ether complex ( BF3​⋅OEt2​ )[1].

  • Heat the mixture to 90°C for 4.5 hours under sealed conditions.

  • Cool to room temperature, filter, and neutralize the filtrate with 350 mL of 1% NaOH solution to prevent premature deprotection[1].

  • Concentrate under reduced pressure, extract with dichloromethane, and recrystallize from cyclohexane to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Oxidative Cleavage

  • Dissolve the protected glucose in a 1:1 mixture of 1,4-dioxane and water[1].

  • Cool the solution to 4°C in an ice bath.

  • Add 1.05 equivalents of NaIO4​ portion-wise, maintaining the temperature below 10°C.

  • Stir for 2 hours. Validate completion via TLC.

  • Critical Fail-Safe: Add 2 mL of ethylene glycol and stir for 15 minutes to quench excess periodate.

  • Filter inorganic salts, extract with dichloromethane, dry over anhydrous MgSO4​ , and concentrate to yield the crude aldehyde[1].

Step 3: Branching (Aldol-Cannizzaro)

  • Dissolve the crude aldehyde in water containing an excess of 37% aqueous formaldehyde[3][5].

  • Cool to 15°C.

  • Add 1M NaOH dropwise over 1 hour, maintaining the pH around 10 and temperature <20°C.

  • Stir overnight. Neutralize carefully with dilute acetic acid.

  • Extract the branched intermediate and purify via silica gel chromatography.

Step 4: Deprotection

  • Dissolve the purified branched intermediate in 60% aqueous acetic acid[5].

  • Heat cautiously to 40°C for 4-6 hours. Monitor closely by TLC.

  • Upon completion, concentrate under high vacuum (co-evaporate with toluene to remove residual acetic acid) to yield D-apiose[1][5].

References
  • Semantic Scholar. "The Biosynthesis of D-Apiose in Lemna minor." Semanticscholar.org. Available at: [Link]

  • PubMed / NIH. "The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis." Nih.gov. Available at: [Link]

  • Canadian Science Publishing. "THE CHEMISTRY OF APIOSE. PART I." Cdnsciencepub.com. Available at:[Link]

  • ResearchGate. "An efficient and versatile synthesis of apiose and some C-1-aldehyde- and/or 2,3-O-protected derivatives." Researchgate.net. Available at: [Link]

Sources

Optimization

Technical Support Center: UDP-D-Apiose Handling &amp; Assay Optimization

Troubleshooting Guide and Protocols for Apiosyltransferase Research Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent apiosyltrans...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide and Protocols for Apiosyltransferase Research

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent apiosyltransferase (ApiT) assay results. The root cause is almost always the same: the intrinsic instability of the nucleotide sugar donor, UDP-D-apiose. This guide provides a deep dive into the mechanistic causes of UDP-D-apiose degradation and offers field-proven, self-validating protocols to stabilize your enzymatic reaction buffers.

Part 1: The Mechanistic Root of Instability

UDP-D-apiose is a rare, branched-chain pentose nucleotide sugar. Its lability is not a random artifact; it is a direct consequence of its carbohydrate conformation. The proximity of the hydroxyl groups in the apiofuranose ring facilitates an intramolecular nucleophilic attack on the diphosphate linkage. This spontaneous self-cyclization results in the formation of apiofuranosyl-1,2-cyclic phosphate and the release of inactive UMP , 1. Standard glycosyltransferase buffers (pH 7.5–8.0, 37°C) accelerate the deprotonation of these hydroxyls, driving the degradation pathway and ruining assay reproducibility.

UDP_Apiose_Degradation A UDP-D-apiose (Active Donor) B Intramolecular Nucleophilic Attack (High pH / Temp) A->B Spontaneous Degradation E Stabilized UDP-D-apiose (TEA Counter Cation, pH 6.0) A->E Addition of TEA & pH adjustment C Apiofuranosyl-1,2-cyclic phosphate B->C D UMP (Inactive Byproduct) B->D

Caption: Mechanism of UDP-D-apiose self-cyclization and stabilization via bulky counter cations.

Part 2: Troubleshooting FAQs

Q1: Why does my UDP-D-apiose degrade so rapidly in standard glycosyltransferase reaction buffers? A1: Standard GT buffers are typically optimized for mammalian or bacterial enzymes at pH 7.5–8.0 and 37°C. Under these alkaline and warm conditions, the hydroxyl groups of the apiose ring become highly nucleophilic, triggering the spontaneous self-cyclization into apiofuranosyl-1,2-cyclic phosphate 1. To prevent this, you must lower the kinetic energy (temperature) and the nucleophilicity (pH) of the system.

Q2: How can I optimize my reaction buffer to maximize UDP-D-apiose half-life? A2: You must implement two critical adjustments: pH reduction and steric hindrance via counter cations.

  • pH Control: Shift your buffer to slightly acidic conditions (pH 6.0–6.5) using MES or similar buffers. This protonates the sugar hydroxyls, reducing their reactivity.

  • Bulky Counter Cations: Introduce triethylamine (TEA) into the buffer. TEA acts as a bulky counter cation that coordinates with the diphosphate linkage, sterically hindering the conformational flexibility required for the intramolecular attack. This specific combination (pH 6.0 + TEA at 25°C) has been proven to extend the half-life of UDP-D-apiose to approximately 48 hours [[2]]([Link]).

Q3: What buffer systems should I avoid when generating UDP-apiose via UDP-apiose/UDP-xylose synthase (UAXS)? A3: If you are synthesizing UDP-apiose enzymatically from UDP-glucuronic acid using UAXS, strictly avoid phosphate buffers. Phosphate completely inhibits UAXS activity 3. Instead, utilize Tris or ammonium acetate buffers for the synthesis step. Once synthesized, immediately transition the purified UDP-apiose into a TEA-coordinated, slightly acidic buffer for storage or downstream use.

Q4: How should I store synthesized or purchased UDP-D-apiose? A4: Never store UDP-apiose in water or standard alkaline buffers. Coordinate the nucleotide sugar with a bulky counter cation (e.g., TEA) and store it at -80°C [[2]]([Link]). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Part 3: Stability Data Reference

To guide your experimental design, refer to the following quantitative summary of UDP-D-apiose stability under various buffer conditions.

Buffer ConditionpHTemperatureAdditive / Counter CationEstimated Half-Life
Standard GT Buffer (Tris/HEPES)7.5 - 8.037 °CNone (Na⁺ or K⁺)< 1 hour
Mild Acidic Buffer6.535 °CNone~ 2 - 4 hours
Optimized Stabilized Buffer 6.0 25 °C Triethylamine (TEA) 48.1 ± 2.4 hours

Data synthesized from real-time NMR monitoring and counter-cation stabilization studies , 1.

Part 4: Validated Apiosyltransferase Assay Protocol

This protocol is designed as a self-validating system. By including a minus-acceptor control, you can definitively distinguish between true enzymatic apiosyl-transfer and background non-enzymatic hydrolysis of the unstable donor.

Workflow S1 1. Substrate Prep Reconstitute UDP-Apiose in 50mM MES (pH 6.0) + 10mM TEA S2 2. Reaction Assembly Combine ApiT, Acceptor, and UDP-Apiose on Ice S1->S2 S3 3. Isothermal Incubation Run at 25°C to minimize thermal degradation S2->S3 S4 4. Termination & Readout Snap-freeze or use UDP-Glo™ / HPLC (PGC Column) S3->S4

Caption: Optimized workflow for apiosyltransferase assays ensuring UDP-D-apiose integrity.

Step-by-Step Methodology:

  • Substrate Preparation & Coordination:

    • Reconstitute lyophilized UDP-D-apiose (or thaw a single-use aliquot) in 50 mM MES buffer (pH 6.0) containing 10 mM Triethylamine (TEA) [[2]]([Link]). Keep strictly on ice to minimize kinetic energy before the assay begins.

  • Control Setup (Self-Validation):

    • Prepare two reaction tubes: "Test" and "Minus-Acceptor Control".

    • Causality Note: The control will quantify any baseline degradation of UDP-D-apiose, ensuring that your UDP-Glo™ or HPLC signals in the test tube are genuinely due to ApiT activity rather than spontaneous self-cyclization .

  • Reaction Assembly:

    • In a total volume of 50 µL, combine:

      • 50 mM MES buffer (pH 6.0)

      • 10 mM TEA

      • 1–5 mM Acceptor substrate (e.g., apigenin 7-O-β-D-glucoside) [Omit in Control]

      • 0.5 mM UDP-D-apiose

      • 1–5 µg Purified Apiosyltransferase (ApiT)

  • Isothermal Incubation:

    • Incubate the reactions at 25 °C for 30–60 minutes.

    • Causality Note: Do not exceed 30 °C. Higher thermal energy will override the TEA steric hindrance and accelerate nucleophilic attack on the diphosphate bond.

  • Termination & Detection:

    • Terminate the reaction by snap-freezing in liquid nitrogen or by adding an equal volume of UDP-Glo™ Detection Reagent (if using a luminescence readout to detect released UDP) .

    • Alternatively, analyze the reaction products via HPLC using a porous graphitic carbon (PGC) column to separate UDP-apiose, UDP, and the apiosylated product.

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Troubleshooting

overcoming isomerization issues of D-apiose in aqueous solutions

Introduction Welcome to the Technical Support Center for D-Apiose. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique branched-chain pentose.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for D-Apiose. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique branched-chain pentose. D-Apiose is a critical component in various biological systems, most notably as a key structural element in the pectic polysaccharide rhamnogalacturonan II (RG-II) in plant cell walls, where it forms essential borate cross-links.[1][2] However, its utility in experimental settings is often complicated by its inherent chemical instability in aqueous solutions.

This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you understand and overcome the challenges associated with D-apiose isomerization, ensuring the accuracy, reproducibility, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've dissolved D-Apiose in water for my experiment, but my analytical results (e.g., HPLC, bioassay) are inconsistent. What could be the cause?

This is a common issue and is most likely due to the phenomenon of mutarotation , which leads to the isomerization of D-apiose in solution.

  • The Underlying Chemistry: Like many monosaccharides, D-apiose does not exist as a single structure in aqueous solution.[3] When you dissolve crystalline D-apiose, which is typically in one anomeric form, it undergoes mutarotation to establish an equilibrium between its different isomeric forms.[4][5] For D-apiose, this results in a mixture of at least four anomers in its furanose (five-membered ring) form.[3] This dynamic equilibrium means the composition of your D-apiose solution is constantly changing until it reaches a steady state. The different isomers can have varying reactivity and interactions in your assays, leading to inconsistent results.

  • The Isomeric Mixture: At equilibrium, your solution will contain a mixture of α- and β-anomers. For instance, it has been reported that the α-D-anomer of apiose constitutes approximately 30% of the equilibrated mixture in solution.[3] The exact proportions of the different anomers can be influenced by factors such as pH, temperature, and the solvent composition.[5][6]

Q2: What are the primary factors that influence the rate and equilibrium of D-apiose isomerization?

The isomerization of D-apiose, or mutarotation, is primarily influenced by the following factors:

  • pH: The mutarotation of sugars is catalyzed by both acids and bases.[5] Therefore, the pH of your aqueous solution will significantly impact how quickly the anomeric equilibrium is reached. Extreme pH values can accelerate isomerization and may also lead to degradation of the sugar.

  • Temperature: An increase in temperature generally accelerates the rate of mutarotation, allowing the equilibrium to be reached faster.[7] However, higher temperatures can also promote unwanted side reactions and degradation of the sugar.

  • Buffer Composition: The components of your buffer can also play a role. Some buffer species can participate in the acid-base catalysis of mutarotation.[8] Additionally, borate-containing buffers are known to form complexes with sugars that have vicinal diols, such as apiose, which can stabilize certain anomeric forms.[9][10]

Q3: How can I minimize the impact of D-apiose isomerization on my experiments?

To ensure consistency and accuracy in your experiments, consider the following strategies:

  • Pre-equilibration of D-Apiose Solutions: Before using a freshly prepared D-apiose solution, allow it to equilibrate. This is achieved by letting the solution stand at a constant temperature for a sufficient period (often several hours to overnight) to allow the mutarotation process to reach a steady state. This ensures that you are working with a consistent isomeric mixture for all your experiments.

  • Standardize Solution Preparation: Always prepare your D-apiose solutions using the same procedure. This includes using the same buffer, pH, temperature, and equilibration time. This will help to ensure that the isomeric composition of your D-apiose solution is consistent from one experiment to the next.

  • Use Freshly Prepared Solutions: To avoid potential degradation over time, it is best practice to use freshly prepared D-apiose solutions for your experiments.

Q4: Are there any methods to stabilize D-apiose in a particular isomeric form?

While completely halting isomerization in an aqueous solution is challenging, there are approaches to influence the equilibrium and enhance stability:

  • Borate Complexation: D-apiose is known to form stable complexes with borate.[11][12] The formation of a borate ester with the cis-diol groups of the furanose ring can lock the sugar in a specific conformation, thereby stabilizing it. This is particularly relevant given the biological role of apiose in borate-mediated cross-linking of RG-II.[1] For applications where the presence of borate is acceptable, using a borate buffer could be a viable stabilization strategy.

  • Counter-ions: While more extensively studied for nucleotide sugars like UDP-apiose, the choice of counter-ions in your solution can influence the stability of charged or polar molecules.[13][14] For D-apiose, while it is a neutral molecule, the surrounding ionic environment can have subtle effects on its stability.

Troubleshooting Guides

Guide 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis of D-Apiose

Problem: You are observing drifting retention times or inconsistent peak areas for D-apiose in your HPLC analysis.

Underlying Cause: This is a classic symptom of D-apiose isomerization occurring during the analytical run or in the sample vial. The different anomers may have slightly different retention times, and their changing concentrations will lead to variability in peak areas.

Troubleshooting Steps:

  • Sample Pre-equilibration:

    • Protocol: Before injection, ensure your D-apiose standards and samples are fully equilibrated. Dissolve your D-apiose in the mobile phase or a compatible buffer and let it stand at a controlled room temperature for at least 2-3 hours, or preferably overnight.

    • Rationale: This allows the mutarotation to reach equilibrium, so you are injecting a consistent mixture of anomers.

  • Control of Mobile Phase pH and Temperature:

    • Protocol: Maintain a constant and controlled pH and temperature for your mobile phase and column. For sugar analysis, a ligand exchange column is often used with water as the mobile phase, and the column is typically heated to a stable temperature (e.g., 80°C) to improve resolution and prevent anomer separation on the column.[15]

    • Rationale: A stable pH and temperature will ensure a consistent rate of any on-column isomerization and predictable retention times.

  • Choice of HPLC Column:

    • Protocol: For the separation of sugar isomers, consider using a specialized column such as a ligand-exchange chromatography column (with Ca²⁺ or Pb²⁺ counter-ions) or a specific anion-exchange column for carbohydrates.[15][16]

    • Rationale: These columns are designed to interact differently with the various sugar anomers, allowing for their separation and quantification.

Experimental Protocol: HPLC Analysis of D-Apiose Isomers

This protocol provides a general framework for the analysis of D-apiose using ligand-exchange HPLC.

  • Instrumentation and Column:

    • HPLC system with a Refractive Index (RI) detector.

    • Ligand-exchange column (e.g., Shodex SUGAR SC1011 or similar).[17]

  • Mobile Phase and Conditions:

    • Mobile Phase: Deionized water.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 80 °C.

  • Sample Preparation:

    • Prepare a stock solution of D-apiose in deionized water (e.g., 10 mg/mL).

    • Allow the stock solution to equilibrate at room temperature overnight.

    • Prepare working standards by diluting the equilibrated stock solution with the mobile phase.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • Data Analysis:

    • Inject the equilibrated D-apiose standard. You may observe multiple peaks corresponding to the different anomers.

    • Identify the major peaks and monitor their retention times and areas for consistency.

ParameterRecommended SettingRationale
Column Ligand-Exchange (e.g., Ca²⁺ form)Specifically designed for sugar isomer separation.
Mobile Phase Deionized WaterSimple, effective eluent for ligand-exchange.
Temperature 80 °CEnhances resolution and minimizes on-column anomerization.
Detector Refractive Index (RI)Universal detector for non-chromophoric sugars.
Sample Prep Overnight equilibrationEnsures a stable anomeric mixture is injected.
Guide 2: Monitoring D-Apiose Isomerization using NMR Spectroscopy

Problem: You need to understand the isomeric composition of your D-apiose solution under specific experimental conditions.

Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and quantifying the different anomers of D-apiose in solution in real-time.

Experimental Protocol: ¹H NMR Analysis of D-Apiose Anomeric Equilibrium

  • Sample Preparation:

    • Dissolve a known amount of D-apiose (typically 5-10 mg) in 0.5-0.7 mL of deuterium oxide (D₂O) in an NMR tube.

    • If you need to control the pH, use a deuterated buffer (e.g., phosphate or acetate buffer in D₂O).

  • NMR Acquisition:

    • Acquire a series of ¹H NMR spectra over time on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The anomeric protons of the different furanose forms of D-apiose will have distinct chemical shifts, typically in the range of 5.0-5.5 ppm.[18][19]

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons of each isomer in the spectra.

    • The relative integrals will give you the molar ratio of the different anomers at each time point.

    • Plot the relative concentrations of the anomers over time to observe the approach to equilibrium.

Visualization of D-Apiose Isomerization

The following diagram illustrates the equilibrium between the different anomeric forms of D-apiose in solution.

D_Apiose_Isomerization alpha-D-apiofuranose alpha-D-apiofuranose Open-chain form Open-chain form alpha-D-apiofuranose->Open-chain form beta-D-apiofuranose beta-D-apiofuranose beta-D-apiofuranose->Open-chain form Other anomers Other anomers Open-chain form->Other anomers D_Apiose_Stability_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Interpretation Prepare D-apiose solution Prepare D-apiose solution Vary conditions (pH, Temp, Buffer) Vary conditions (pH, Temp, Buffer) Prepare D-apiose solution->Vary conditions (pH, Temp, Buffer) Incubate and sample over time Incubate and sample over time Vary conditions (pH, Temp, Buffer)->Incubate and sample over time Analyze by HPLC or NMR Analyze by HPLC or NMR Incubate and sample over time->Analyze by HPLC or NMR Determine rate of isomerization Determine rate of isomerization Analyze by HPLC or NMR->Determine rate of isomerization Identify equilibrium composition Identify equilibrium composition Determine rate of isomerization->Identify equilibrium composition

Caption: Experimental workflow for studying D-apiose isomerization.

References

  • Kim, H. J., et al. (2013). RIBOSE STABILITY IN SOLUTIONS WITH BORATE AND BORATE-BEARING CLAYS: IMPLICA- TIONS FOR ORIGINS OF LIFE ON EARTH AND MARS. 44th Lunar and Planetary Science Conference.
  • de Souza, R. F., et al. (2018). Branching-First: Synthesizing C–C Skeletal Branched Biobased Chemicals from Sugars. ACS Sustainable Chemistry & Engineering, 6(6), 7175-7185.
  • da Costa, C. P., et al. (2014). Study of Pre-biological Media with Silicate and Borate. Repositório Institucional do Instituto Superior Técnico.
  • Bharadwaj, V. S., et al. (2021). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Molecular Biosciences, 8, 756219.
  • Bhaumik, A., & Cui, Q. (2020). Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II. The Journal of Physical Chemistry B, 124(47), 10670-10681.
  • Grisebach, H., & Schmid, R. (1972). Chemistry and biochemistry of branched-chain sugars. Angewandte Chemie International Edition in English, 11(3), 159-173.
  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703.
  • Ahn, J. W., et al. (2006). Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants. Journal of Biological Chemistry, 281(20), 13708-13716.
  • Ishimizu, T., et al. (2019). Practical preparation of UDP-apiose and its applications for studying apiosyltransferase.
  • Choi, J. H., et al. (2020). Production of Deglucose-Apiose-Xylosylated Platycosides from Glycosylated Platycosides by Crude Enzyme from Aspergillus tubingensis. Journal of Microbiology and Biotechnology, 30(11), 1734-1742.
  • Carter, M. S., et al. (2018). Functional assignment of multiple catabolic pathways for D-apiose.
  • Gerlt, J. A., & Vetting, M. W. (2012). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. eMagRes.
  • Shimadzu Corporation. (n.d.).
  • Li, M., et al. (2025).
  • BOC Sciences. (n.d.). CAS 639-97-4 (D-Apiose - Aqueous solution). BOC Sciences.
  • Li, M., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • BenchChem. (2025). Application Notes and Protocols for the Separation of D-Erythrose and D-Threose. BenchChem.
  • Sláviková, B., et al. (2021). Apiose-Relevant Glycosidases.
  • BenchChem. (2025). Apiose Metabolism in Non-Vascular Plants and Algae: A Technical Guide. BenchChem.
  • Ashenhurst, J. (2020). Mutarotation of glucose and other sugars. Master Organic Chemistry.
  • Mori, N., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 22(11), 2007.
  • Gaspar, E. M., & Lopes, J. F. (2009). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
  • Ha, S., et al. (1991). Solvent Effect on the Anomeric Equilibrium in D-Glucose: A Free Energy Simulation Analysis. Journal of the American Chemical Society, 113(5), 1553-1557.
  • Petz, M., et al. (2019). Rare sugar production via ring contraction.
  • Neuman, R. C. (1999).
  • D'Orazio, G., et al. (2022).
  • Beaudry, R., et al. (2021).
  • Ahn, J. W., et al. (2006). Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants. Journal of Biological Chemistry, 281(20), 13708-13716.
  • Perles, C. E., & Volpe, P. L. O. (2009). Thermodynamic and Kinetic Studies of Glucose Mutarotation by Using a Portable Personal Blood Glucose Meter. Acta Chimica Slovenica, 56(1).
  • Kofuji, Y., et al. (2011). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. International Journal of Molecular Sciences, 12(7), 4499-4511.
  • Pal, L., & Vishveshwara, S. (1984). Anomeric effect in carbohydrates. Journal of Biosciences, 6(5), 673-682.
  • BenchChem. (2025). The Discovery and Enduring Significance of Apiose in Plant Biochemistry: An In-depth Technical Guide. BenchChem.
  • Andrey K. (2014, July 16).
  • Martins, F., & Ferreira, C. (2026). Life with Boron: Steroid Architecture and the Chemistry of Marine Boronosteroids. MDPI.
  • Amari, S., et al. (2006). Kinetic study of the mutarotation of D-glucose in concentrated aqueous solution by gas-liquid chromatography.
  • Carter, M. S., et al. (2018). D-Apiose, its biological context, and an overview of the strategy for...
  • Kubyshkina, A. S., et al. (2026). Highly sensitive ligand exchange chromatographic determination of apiose in plant biomass.
  • Ishimizu, T., et al. (2019). Practical preparation of UDP-apiose and its applications for studying apiosyltransferase. PubMed.
  • Sandermann, H. (1968). Biosynthesis of D-apiose. IV. Formation of UDP-apiose from UDP-D-glucuronic acid in cell-free extracts of parsley (Apium petroselinum L.) and Lemna minor. PubMed.
  • Borisjuk, N., et al. (2018). Correlation of Apiose Levels and Growth Rates in Duckweeds. Frontiers in Chemistry, 6, 299.
  • Li, M., et al. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production.
  • Harris, R. A., et al. (2005). Overview of the molecular and biochemical basis of branched-chain amino acid catabolism. The Journal of Nutrition, 135(6 Suppl), 1527S-30S.
  • de Sousa, D. A., et al. (2020). ( A ) Structural representation of D -glucose and its anomeric configurations ( α - and β -forms) in.
  • Kjellberg, A., et al. (2017). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 19(25), 16755-16772.
  • Lim, Z. L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.

Sources

Optimization

Technical Support Center: Optimizing Recombinant UDP-Apiose Synthase (UAS) Expression in E. coli

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and researchers working with UDP-apiose/UDP-xylose synthase (UAS/UAXS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and researchers working with UDP-apiose/UDP-xylose synthase (UAS/UAXS). Because UAS is a complex, bifunctional enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, its heterologous expression in E. coli presents unique challenges regarding folding, cofactor retention, and product stability[1].

Below, you will find mechanistic troubleshooting guides, validated protocols, and structural insights designed to establish a self-validating experimental system in your laboratory.

Mechanistic Overview: The UAS Catalytic Pathway

To troubleshoot UAS, one must first understand its mechanism. UAS catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) into two products: UDP-apiose (UDP-Api) and UDP-xylose (UDP-Xyl)[2]. This is not a simple conversion; it involves an initial NAD⁺-dependent oxidation at C-4, followed by decarboxylation at C-6, a complex ring contraction to form the branched apiose skeleton, and a final reduction step[2].

Pathway UDP_GlcA UDP-Glucuronic Acid (UDP-GlcA) Intermediate UDP-4-keto-hexauronic acid (Intermediate) UDP_GlcA->Intermediate UAS (Oxidation) NAD+ -> NADH UDP_Api UDP-Apiose (UDP-Api) Intermediate->UDP_Api UAS (Decarboxylation, Ring Contraction, Reduction) UDP_Xyl UDP-Xylose (UDP-Xyl) Intermediate->UDP_Xyl UAS (Decarboxylation, Reduction)

Biosynthesis of UDP-apiose and UDP-xylose from UDP-glucuronic acid via UAS.

Troubleshooting & FAQs

Q1: My recombinant UAS is expressing entirely in the insoluble fraction (inclusion bodies). How can I improve soluble yield? Causality: UAS enzymes (typically 43–48 kDa) often fold improperly in E. coli when overexpressed at 37°C. The rapid translation rate overwhelms the bacterial chaperone system, leading to hydrophobic aggregation[3]. Solution:

  • Thermal Regulation: Lower the induction temperature strictly to 16°C – 18°C for 12–16 hours[2].

  • Transcriptional Throttling: Reduce IPTG concentration to 0.1 – 0.5 mM to slow the rate of transcription[2].

  • Host Strain Optimization: If codon bias is suspected, utilize E. coli BL21(DE3) Rosetta, or ArcticExpress strains which provide cold-adapted chaperones (Cpn10/Cpn60) to assist in folding at low temperatures.

Q2: The purified UAS shows little to no activity in vitro, despite being highly pure on SDS-PAGE. What is missing? Causality: UAS is an NAD⁺-dependent enzyme. While native plant UAS enzymes often have tightly bound NAD⁺, recombinant expression in E. coli frequently results in apo-enzymes lacking the cofactor, or the cofactor is stripped during Ni-NTA affinity chromatography[4]. Solution: Supplement all lysis, wash, and elution buffers with 1–2 mM NAD⁺. Furthermore, include 2 mM NAD⁺ in your final in vitro assay buffer to ensure the catalytic pocket remains saturated and functionally active[1].

Q3: I want to perform an in microbe (in vivo) assay to detect UDP-apiose directly in E. coli cultures, but wild-type E. coli doesn't produce enough UDP-GlcA. How do I engineer the substrate pool? Causality: E. coli primarily synthesizes UDP-glucose. The endogenous levels of UDP-GlcA are vastly insufficient to drive recombinant UAS activity to a point where UDP-apiose accumulates to detectable levels[3]. Solution: Establish a dual-plasmid system. Co-transform your E. coli with a compatible plasmid (e.g., pCDFDuet) expressing a UDP-glucose dehydrogenase (e.g., BtbDH from Bacillus thuringiensis). This effectively shunts the endogenous UDP-glucose pool into UDP-GlcA, providing the necessary precursor for your UAS enzyme[3].

Q4: My mass spectrometry results show UDP-xylose, but the UDP-apiose peak is missing or very weak. Is the enzyme defective? Causality: UDP-apiose is highly unstable in aqueous solutions. It naturally degrades within 4 hours into apiofuranosyl-1,2-cyclic-phosphate, whereas UDP-xylose remains structurally stable[5]. Solution: For in vitro assays, quench the reaction promptly and analyze immediately via HILIC-ESI-MS/MS. If you are synthesizing UDP-apiose for downstream glycosyltransferase assays, fractionate the reaction via HPLC, collect the UDP-apiose peak, and immediately flash-freeze it in liquid nitrogen for storage at -80°C[5].

Quantitative Reference Data

When analyzing your recombinant protein, cross-reference your findings with established literature parameters to validate your expression system.

Source OrganismEnzyme DesignationExpected MW (kDa)Major ProductsExogenous NAD⁺ Required for Max Activity
Spirodela polyrhiza (Duckweed)SpUAS46.6UDP-Api, UDP-XylYes
Xanthomonas pisi (Bacteria)XpUAS45.0UDP-Api, UDP-XylYes
Mougeotia spp. (Green Algae)MougUAS45.5UDP-Api, UDP-XylYes
Pisum sativum (Pea)PsUXS142.0UDP-Xyl (Predominant)No (Tightly bound)

(Data synthesized from[3],[4],[5])

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each major phase includes a built-in checkpoint to ensure experimental integrity before proceeding to the next step.

Protocol A: Self-Validating Recombinant Expression & Purification
  • Transformation & Culture: Transform the UAS-pET28b construct (N-terminal His-tag) into E. coli BL21(DE3). Grow in LB medium containing kanamycin at 37°C until OD₆₀₀ reaches 0.6-0.8[1].

  • Induction (Checkpoint 1): Add IPTG to a final concentration of 0.5 mM. Immediately shift the incubator temperature to 16°C and shake for 16 hours[2]. Validation: Run pre-induction and post-induction whole-cell lysates on SDS-PAGE to confirm target band appearance at ~45 kDa.

  • Lysis with Cofactor Protection: Harvest cells and resuspend in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM NAD⁺ , 1 mM DTT). Lyse via sonication on ice.

  • Fractionation (Checkpoint 2): Centrifuge at 15,000 x g for 30 mins at 4°C. Validation: Run both the supernatant (soluble) and pellet (insoluble) on SDS-PAGE. If the protein is in the pellet, reduce IPTG to 0.1 mM in future runs.

  • Purification: Pass the soluble fraction over a Ni-NTA column. Wash with buffer containing 20 mM imidazole and 1 mM NAD⁺. Elute with buffer containing 250 mM imidazole and 1 mM NAD⁺[3].

Protocol B: In Microbe Assay & HILIC-MS/MS Analysis
  • Metabolic Engineering: Co-transform E. coli with UAS-pET28b and BtbDH-pCDFDuet (UDP-glucose dehydrogenase) to ensure in vivo UDP-GlcA production[3].

  • Induction & Extraction: Induce with 0.5 mM IPTG at 16°C for 16 hours. Pellet the cells, resuspend in 70% ethanol, and boil for 5 minutes to extract intracellular nucleotide sugars.

  • Internal Standardization (Checkpoint 3): Ensure your mass spectrometer is tuned to detect Park's nucleotide (m/z 595.6) . This is a UDP-N-acetylmuramic acid-pentapeptide abundantly made in E. coli and serves as a built-in internal standard to validate your extraction efficiency[3].

  • HILIC-ESI-MS/MS Analysis: Chromatograph the extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS/MS in negative mode.

  • Product Validation (Checkpoint 4): Monitor for the [M-H]⁻ ion at m/z 535.0 (diagnostic for UDP-pentose). Confirm the identity of UDP-apiose by checking for MS/MS fragmentation ions at m/z 323.0 ([UMP-H]⁻)[1].

Workflow CoTransform 1. Co-transform E. coli (UAS + UGDH plasmids) Culture 2. Culture & Induce (16°C, 0.5 mM IPTG) CoTransform->Culture Lysis 3. Cell Lysis (Buffer + 1mM NAD+) Culture->Lysis Purification 4. Ni-NTA Affinity Chromatography Lysis->Purification Assay 5. In Vitro Assay (UDP-GlcA + NAD+) Purification->Assay Analysis 6. HILIC-ESI-MS/MS (Detect m/z 535.0) Assay->Analysis

Self-validating workflow for UAS expression, purification, and functional verification.

References

  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi Source: PLOS One 1

  • Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution Source: Journal of Biological Chemistry / PMC 3

  • Purification and cDNA Cloning of UDP-d-Glucuronate Carboxy-lyase (UDP-d-xylose Synthase) from Pea Seedlings Source: Plant and Cell Physiology 4

  • An In-depth Technical Guide to the Biosynthesis of UDP-Apiose from UDP-Glucuronic Acid Source: BenchChem 2

  • Identification of an apiosyltransferase in the plant pathogen Xanthomonas pisi Source: Semantic Scholar / PLOS One 5

Sources

Reference Data & Comparative Studies

Validation

D-apiose versus D-xylose in rhamnogalacturonan II composition

Title: Structural and Functional Dynamics of D-Apiose vs. D-Xylose in Rhamnogalacturonan II: A Comprehensive Comparison Guide Introduction Rhamnogalacturonan II (RG-II) is nature's most complex polysaccharide, functionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Dynamics of D-Apiose vs. D-Xylose in Rhamnogalacturonan II: A Comprehensive Comparison Guide

Introduction Rhamnogalacturonan II (RG-II) is nature's most complex polysaccharide, functioning as a critical structural domain within the primary plant cell wall. Comprising a homogalacturonan backbone decorated with four highly conserved side chains (A–D), RG-II incorporates 12 distinct monosaccharides (RSC, 2021)[1]. Among these, the pentoses D-apiose and D-xylose represent a fascinating evolutionary divergence. While both originate from the same biosynthetic precursor, their structural geometries dictate entirely different functional destinies within the cell wall matrix.

This guide provides an objective, data-driven comparison of D-apiose and D-xylose in the context of RG-II, detailing their biosynthetic pathways, structural roles, and the rigorous analytical protocols required for their quantification.

Biosynthetic Origins: The AXS Branchpoint

The biosynthesis of D-apiose and D-xylose is inextricably linked. Both monosaccharides are synthesized in the Golgi apparatus from a common nucleotide sugar precursor, UDP-D-glucuronate. This reaction is catalyzed by a single, NAD+-dependent bifunctional enzyme: UDP-D-apiose/UDP-D-xylose synthase (AXS) (NIH, 2003)[2].

  • D-Apiose Generation: AXS catalyzes a complex decarboxylation coupled with a pyranoside ring contraction, yielding the branched-chain furanose UDP-D-apiose.

  • D-Xylose Generation: Alternatively, standard decarboxylation of the same substrate yields the linear-chain pyranose UDP-D-xylose.

Depletion of AXS in plant models results in severe cell wall thickening, RG-II deficiency, and ultimately cell death, underscoring the non-redundant nature of these sugars (NIH, 2006)[3].

Biosynthesis Substrate UDP-D-Glucuronate Enzyme AXS Enzyme (NAD+ Dependent) Substrate->Enzyme Apiose UDP-D-Apiose (Branched Furanose) Enzyme->Apiose Ring Contraction Xylose UDP-D-Xylose (Linear Pyranose) Enzyme->Xylose Decarboxylation SideChainA RG-II Side Chain A (Borate Cross-linking) Apiose->SideChainA Xylose->SideChainA 2-O-Methylation SideChainB RG-II Side Chain B (Structural Extension) Xylose->SideChainB

Biosynthetic divergence of D-apiose and D-xylose via the AXS enzyme for RG-II assembly.

Structural and Functional Comparison

Despite their shared origin, D-apiose and D-xylose serve completely different architectural purposes within RG-II.

D-Apiose: The Cross-Linking Hub D-apiose is localized exclusively to Side Chain A of RG-II. Its unique erythrofuranosyl configuration presents vicinal hydroxyl groups at C-2 and C-3 in a specific spatial orientation. This geometry is an absolute requirement for the formation of a borate diester bond (NIH, 2015)[4]. The cross-linking of two apiosyl residues from adjacent RG-II monomers creates the dRG-II dimer, a macromolecular network responsible for the tensile strength and porosity of the primary cell wall.

D-Xylose: The Structural Extender D-xylose is found in both Side Chain A (frequently as 2-O-methyl-D-xylose) and Side Chain B. It adopts a standard pyranose ring structure. Rather than participating in cross-linking, D-xylose acts as a structural extender and capping residue, preventing aberrant enzymatic degradation of the side chains and maintaining the steric volume of the RG-II domain (CPU, 2024)[5].

Quantitative & Structural Data Summary
ParameterD-ApioseD-Xylose
Chemical Structure Branched-chain pentoseLinear-chain pentose
Ring Conformation β-D-erythrofuranosylα/β-D-pyranosyl
Location in RG-II Side Chain ASide Chain A (as 2-O-Me-Xyl), Side Chain B
Borate Cross-Linking Essential (Forms diester bond at C-2/C-3)Non-participatory
Molar Ratio (per RG-II) ~1 residue~1–2 residues (species dependent)
Phenotype of Loss Lethal (Loss of cell wall integrity)Mild to moderate structural defects

Experimental Workflows: Isolation and Compositional Analysis

Analyzing RG-II requires specialized, self-validating protocols. Standard cell wall analyses often fail because RG-II is highly resistant to enzymatic degradation, while D-apiose is extremely sensitive to acid hydrolysis. The following workflows detail the causality behind each methodological choice (NIH, 2021)[6].

Protocol 1: Isolation of RG-II and Dimerization Assay

Objective: Extract intact RG-II and validate the preservation of the apiose-borate cross-link.

  • Preparation of Alcohol-Insoluble Residue (AIR): Boil plant tissue in 80% ethanol for 30 minutes.

    • Causality: Rapid thermal denaturation inactivates endogenous pectinases that would otherwise introduce artifactual cleavage.

  • Saponification: Treat AIR with 0.1 M NaOH at 4°C for 16 hours.

    • Causality: Removes methyl and acetyl esters from the homogalacturonan (HG) backbone, rendering it accessible to enzymatic digestion.

  • Endo-Polygalacturonase (EPG) Digestion: Incubate saponified AIR with purified EPG for 24 hours.

    • Causality: EPG specifically cleaves the unbranched HG regions. Because RG-II side chains sterically hinder EPG, the intact RG-II domains are released into the soluble fraction while the rest of the wall remains insoluble.

  • Size-Exclusion Chromatography (SEC): Inject the soluble fraction onto a Superdex 75 10/300 column.

    • Self-Validation Step: Monitor refractive index. The borate-cross-linked dimer (dRG-II) elutes earlier (~9 kDa hydrodynamic volume) than the monomer (~4.5 kDa). Treating a sample aliquot with 0.1 M HCl (pH < 4) prior to injection will break the apiose-borate bond; a complete shift from the dimer peak to the monomer peak validates the structural integrity of the apiose residues.

Protocol 2: Monosaccharide Composition Analysis via GC-MS

Objective: Quantify D-apiose and D-xylose without degrading the labile furanose rings.

  • Mild Acid Hydrolysis: Hydrolyze purified RG-II with 2 M Trifluoroacetic acid (TFA) at 121°C for 90 minutes in sealed ampoules.

    • Causality: D-apiose degrades rapidly under standard sulfuric acid hydrolysis (typically used for cellulose). Mild TFA hydrolysis is mandatory to liberate the pentoses while preserving their structural integrity (ResearchGate, 2021)[7].

  • Reduction and Derivatization: Reduce the liberated monosaccharides with sodium borohydride (NaBH4) to form alditols, followed by acetylation using acetic anhydride and pyridine to form alditol acetates.

    • Causality: Native monosaccharides are non-volatile and exist in multiple anomeric forms. Derivatization locks them into a single, volatile alditol acetate form, ensuring one sharp peak per monosaccharide during gas chromatography (Oxford Academic, 2025)[8].

  • GC-MS Quantification: Analyze using a gas chromatograph coupled to an electron impact mass spectrometer (GC-EI-MS) equipped with an HP-5 capillary column.

    • Self-Validation Step: Identify D-apiose, D-xylose, and 2-O-methyl-D-xylose by comparing both retention times and specific electron impact fragmentation spectra against authenticated standards.

Workflow Wall Plant Cell Wall (AIR Preparation) EPG Endo-PG Digestion Wall->EPG SEC SEC Separation (Superdex 75) EPG->SEC Yields RG-II Hydrolysis Mild Hydrolysis (2M TFA, 121°C) SEC->Hydrolysis Dimer Isolation Deriv Derivatization (Alditol Acetates) Hydrolysis->Deriv Protects Apiose GCMS GC-MS Analysis & Quantification Deriv->GCMS

Experimental workflow for the isolation and compositional analysis of RG-II monosaccharides.

Conclusion

While D-apiose and D-xylose share a common biosynthetic origin via the AXS enzyme, their roles in rhamnogalacturonan II are distinct. D-apiose is the indispensable linchpin for borate cross-linking, directly governing cell wall mechanics. D-xylose serves as a vital structural extender. For researchers, distinguishing between these two requires stringent adherence to mild hydrolysis protocols and advanced chromatographic techniques to prevent the degradation of the highly labile apiose residues.

References

  • Storming the barricades of rhamnogalacturonan-II synthesis and function. Oxford Academic. View Source
  • Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II. NIH/PMC. View Source
  • Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II.
  • Synthesis of borate cross-linked rhamnogalacturonan II. NIH/PMC. View Source
  • The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase
  • Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants. NIH/PMC. View Source
  • The cell wall pectic rhamnogalacturonan II, an enigma in plant glycobiology. RSC. View Source
  • Advances in the preparation and structural characterization of rhamnogalacturonan II. CPU. View Source

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Comparative

comparing D-apiose extraction yields across different seagrass species

Comparative Guide to D-Apiose Extraction Yields Across Seagrass Species: Methodologies, Mechanisms, and Analytics Executive Summary As a Senior Application Scientist specializing in marine-derived carbohydrates, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to D-Apiose Extraction Yields Across Seagrass Species: Methodologies, Mechanisms, and Analytics

Executive Summary

As a Senior Application Scientist specializing in marine-derived carbohydrates, I frequently encounter the challenge of isolating rare monosaccharides for downstream drug development. D-apiose, a branched-chain pentose, is highly valued for its unique structural properties and its role as a precursor in the synthesis of antiviral and antineoplastic nucleoside analogs[1].

Unlike terrestrial plants, where apiose is a minor component of rhamnogalacturonan II (RG-II), seagrasses have evolved to deposit massive amounts of2[2]. The borate-bridges that cross-link these AGA chains are highly resistant to sodium displacement, providing a crucial 3[3].

This guide objectively compares D-apiose extraction yields across key seagrass species and provides a self-validating, step-by-step protocol for its isolation.

Comparative Yield Analysis Across Seagrass Species

The abundance of apiogalacturonan is highly species-dependent, with the Zosteraceae family demonstrating the highest natural titers[2]. The table below synthesizes the extraction yields and apiose molar ratios across prominent seagrass species based on standardized extraction protocols.

Seagrass SpeciesTarget PolysaccharidePrimary Extraction SolventCrude Extract Yield (% w/w dry wt)Apiose Content in Purified Fraction (Molar %)
Zostera marina Zosterin (AGA)0.5% Ammonium Oxalate~11.0%53.5%
Zostera caespitosa ZCMP (AGA)2.0% Ammonium Oxalate10.8%~45.0%
Posidonia oceanica Pectic Fractions0.1 M HCl / Chelators< 8.0%Moderate
Cymodocea nodosa Mixed PectinsAqueous / KOH< 6.0%Low

Analytical Insight: Zostera marina and Zostera caespitosa are the premier candidates for industrial D-apiose extraction. The crude AGA fraction (zosterin) accounts for roughly 1[1]. In contrast, species like Posidonia oceanica and Cymodocea nodosa possess apiose primarily within complex, highly cross-linked pectic matrices, requiring harsher extraction conditions that ultimately degrade the pentose and 4[4].

Mechanistic Workflow: Overcoming Extraction Bottlenecks

The primary bottleneck in D-apiose extraction is the selective cleavage of the apiose side chains without degrading the α-1,4-D-galactopyranosyluronan backbone. The workflow below outlines the strategic sequence required to isolate the sugar while maintaining its structural integrity.

G N1 Raw Seagrass Biomass (Zostera spp.) N2 Defatting & Depigmentation (Ethanol/Acetone Wash) N1->N2 N3 Calcium Chelation (2% Ammonium Oxalate, 70°C) N2->N3 N4 Crude Apiogalacturonan (Ethanol Precipitation) N3->N4 N5 Mild Acidic Autohydrolysis (pH 2.0 - 4.0) N4->N5 N6 Ion-Exchange Chromatography (Separation of Neutral Sugars) N5->N6 N7 Purified D-Apiose Fraction N6->N7

Caption: Sequential extraction and purification workflow for D-apiose from seagrass biomass.

Self-Validating Experimental Protocol: Isolation of D-Apiose

To ensure high scientific integrity and reproducibility, the following protocol leverages calcium chelation and autohydrolysis. Every phase includes a strict validation checkpoint to ensure the system is functioning as intended.

Phase 1: Preparation & Depigmentation
  • Causality: Seagrasses contain high levels of phenolic compounds (e.g., zosteric acid) and pigments that 5[5].

  • Lyophilize and mill Zostera marina or Zostera caespitosa leaves to a fine powder (0.5 mm mesh).

  • Suspend the biomass in 80% aqueous ethanol (1:10 w/v) and reflux at 70°C for 2 hours. Repeat the wash step with 100% acetone.

  • Recover the insoluble residue via centrifugation (4000 × g, 15 min) and dry overnight at 40°C.

  • Validation Check: The resulting powder must be completely devoid of green/brown pigmentation. An aliquot of the final supernatant should show near-zero absorbance at 660 nm (indicating complete chlorophyll removal).

Phase 2: Calcium Chelation & Pectin Solubilization
  • Causality: Apiogalacturonans are tightly bound in the cell wall via calcium and borate cross-links. Using 2% ammonium oxalate chelates Ca²⁺, destabilizing the pectin network and allowing the 6 without breaking covalent bonds[6].

  • Suspend the depigmented residue in a 2% ammonium oxalate solution (1:20 w/v).

  • Extract at 70°C for 4 hours under continuous stirring.

  • Filter the slurry through glass microfiber filters to remove insoluble cellulose/hemicellulose.

  • Precipitate the crude apiogalacturonan (ZCMP/Zosterin) by adding 3 volumes of ice-cold 95% ethanol to the filtrate. Let stand at 4°C for 24 hours.

  • Centrifuge (8000 × g, 20 min), redissolve the pellet in deionized water, dialyze against distilled water for 48 hours (MWCO 3500 Da), and lyophilize.

  • Validation Check: Perform a carbazole assay on the lyophilized powder. A high uronic acid content (>40%) confirms successful pectin extraction rather than neutral polysaccharide contamination.

Phase 3: Selective Autohydrolysis of Apiofuranosidic Linkages
  • Causality: Apiofuranosyl linkages are highly acid-labile. Rather than using harsh mineral acids which cause pentose dehydration (forming unwanted furfural), we utilize the 1 (autohydrolysis) to selectively cleave the apiose side chains[1].

Pathway A Apiogalacturonan (AGA) Polymer B H+ (Autohydrolysis) 100°C, 12h A->B C Cleaved Apiofuranose Side Chains B->C D Dialysis (MWCO 1000 Da) C->D E Free D-Apiose (Permeate) D->E

Caption: Autohydrolysis mechanism exploiting the AGA backbone's acidity to liberate D-apiose.

  • Prepare a 1% (w/v) solution of the lyophilized AGA in deionized water. The natural pH should rest around 2.5 - 3.0 due to the free carboxyl groups of galacturonic acid.

  • Heat the solution in a sealed glass ampoule at 100°C for 12 hours.

  • Cool the hydrolysate and dialyze (MWCO 1000 Da) against deionized water. The dialysate (permeate) contains the liberated D-apiose and oligo-apiose, while the retentate contains the polygalacturonic acid backbone.

  • Validation Check: Analyze the dialysate via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). A distinct peak corresponding to the D-apiose standard confirms selective cleavage.

Phase 4: Chromatographic Purification
  • Concentrate the dialysate under reduced pressure.

  • Apply the concentrate to a size-exclusion chromatography column (e.g., Sephadex G-15) eluted with ultrapure water to separate monomeric D-apiose from residual oligo-apiose.

  • Pool the apiose-rich fractions and lyophilize to obtain pure D-apiose.

Conclusion

For drug development professionals seeking scalable sources of D-apiose, Zostera marina and Zostera caespitosa offer unparalleled yields compared to other seagrasses. By leveraging the specific biochemical properties of apiogalacturonans—namely their susceptibility to calcium chelation and the acid-lability of apiofuranosidic bonds—researchers can establish a high-yield, self-validating extraction pipeline.

References

  • Title: The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research Source: frontiersin.org URL: [2]

  • Title: Structural Characterization and Cytotoxic Properties of an Apiose-Rich Pectic Polysaccharide Obtained from the Cell Wall of the Marine Phanerogam Zostera marina Source: acs.org URL: [1]

  • Title: Extraction, Isolation, Structural Characterization and Anti-Tumor Properties of an Apigalacturonan-Rich Polysaccharide from the Sea Grass Zostera caespitosa Miki Source: nih.gov URL: [6]

  • Title: Seagrass genomes reveal ancient polyploidy and adaptations to the marine environment Source: nih.gov URL: [3]

  • Title: “Neptune Balls” Polysaccharides: Disentangling the Wiry Seagrass Detritus Source: semanticscholar.org URL: [4]

  • Title: SEA GRASSES - NOVEL MARINE NUTRACEUTICALS Source: vistas.ac.in URL: [5]

Sources

Validation

Conformational Flexibility in Plant Cell Wall Pentoses: A Comparative Guide to D-Apiose and L-Arabinose

As a Senior Application Scientist specializing in carbohydrate structural biology, I frequently encounter the profound impact that subtle stereochemical differences exert on macroscopic biological properties. In the real...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in carbohydrate structural biology, I frequently encounter the profound impact that subtle stereochemical differences exert on macroscopic biological properties. In the realm of plant cell wall architecture and drug development, the furanose (five-membered ring) sugars L-arabinose and D-apiose serve as a masterclass in structure-function causality.

While both are pentoses found in complex plant polysaccharides, their conformational flexibility profiles are diametrically opposed. This guide objectively compares the dynamic structural landscapes of L-arabinofuranose and D-apiose, detailing the physical causality behind their flexibility, the self-validating experimental protocols used to measure them, and their implications for biomaterial engineering and targeted therapeutics.

Mechanistic Causality: The Structural Basis of Flexibility

Furanose rings are inherently non-planar; they pucker to relieve torsional strain between adjacent substituents. This puckering is described by the pseudorotational cycle , mathematically defined by the phase angle ( P ) and puckering amplitude ( τm​ ). The flexibility of a furanose ring is dictated by the energy barrier ( ΔG‡ ) required to transition between the "North" (N-type, e.g., Envelope 4E ) and "South" (S-type, e.g., Twist 2T3​ ) conformers[1].

L-Arabinofuranose: The Plastic Matrix

L-Arabinose is a linear pentose. When locked into its furanose form (L-Araf)—as seen in plant arabinoxylans and mycobacterial cell walls—it lacks bulky substituents on the ring backbone, aside from standard hydroxyls and the C5 exocyclic group.

  • The Causality of Flexibility: The absence of severe steric clashes allows L-Araf to maintain a shallow energy landscape. It rapidly equilibrates between N-type and S-type conformers at room temperature[2]. This conformational plasticity allows arabinan polymers to act as highly flexible, hydrating matrices, imparting viscoelasticity to the plant cell wall.

D-Apiose: The Pre-Organized Anchor

D-Apiose is a rare, branched-chain pentose (3-C-(hydroxymethyl)-D-erythrofuranose) synthesized via the complex ring-contraction mechanism of UDP-apiose/UDP-xylose synthase (UAXS)[3],[4].

  • The Causality of Rigidity: D-apiose features both a hydroxyl group and a bulky hydroxymethyl branch at the C3 position. When the ring attempts to pseudorotate, these bulky C3 substituents create massive 1,3-diaxial-like steric clashes with adjacent groups[5],[6]. Consequently, D-apiose is forced into a highly restricted conformational well. This rigid, pre-organized geometry is biologically intentional: it precisely aligns the hydroxyl groups to coordinate stable borate diester cross-links in rhamnogalacturonan II (RG-II), a process absolutely essential for plant viability[7].

Quantitative Comparison of Conformational Profiles

The following table summarizes the structural and thermodynamic differences governing the flexibility of these two pentoses, derived from high-resolution NMR and computational studies.

FeatureL-ArabinofuranoseD-Apiose
Backbone Architecture Linear pentoseC3-branched pentose
Key Substituents -OH at C2, C3-OH at C2, C3; -CH₂OH at C3
Pseudorotational State Dynamic N S equilibriumHighly restricted (steric locking)
Energy Barrier ( ΔG‡ ) Low (~2-4 kcal/mol)High (>6 kcal/mol)
Primary Biological Role Arabinoxylans (flexibility/hydration)Rhamnogalacturonan II (borate cross-linking)
Enzyme Transition State Highly distorted (e.g., 4E→3E )Pre-organized (minimal distortion required)

Self-Validating Experimental Protocols

To objectively quantify furanose flexibility, we employ a self-validating system combining Nuclear Magnetic Resonance (NMR) spectroscopy (empirical observation) with Enhanced Sampling Molecular Dynamics (MD) (mechanistic explanation). The NMR data validates the MD force field, while the MD simulations explain the energetic barriers that NMR observes as a population average.

Protocol A: NMR-Based Pseudorotational Analysis

This protocol extracts the exact populations of N and S conformers in solution by analyzing vicinal proton-proton coupling constants ( 3JH,H​ )[8].

  • Sample Preparation: Lyophilize 5 mg of the purified sugar (e.g., methyl α -L-arabinofuranoside or D-apiose) and dissolve in 99.9% D₂O. Causality: D₂O exchange eliminates exchangeable hydroxyl proton signals that would otherwise broaden or obscure the critical ring CH proton resonances required for precise J -coupling extraction.

  • Data Acquisition: Acquire 1D ¹H and 2D DQF-COSY spectra on a high-field spectrometer (e.g., 600 MHz or 900 MHz) at 298 K[4].

  • Coupling Extraction: Extract the 3J1,2​ , 3J2,3​ , and 3J3,4​ coupling constants from the 1D multiplets or DQF-COSY cross-peaks.

  • PSEUROT Deconvolution: Input the 3JH,H​ values into the PSEUROT program. Causality: A single measured 3J value is an ensemble average of all rapidly interconverting conformers. PSEUROT utilizes the Haasnoot-de Leeuw-Altona modification of the Karplus equation to mathematically deconvolute this average into the discrete puckering amplitude ( τm​ ) and phase angle ( P ) for the specific N and S states[1].

Protocol B: Metadynamics (MD) Simulation

Standard MD simulations often become trapped in local energy minima. To map the full flexibility of the ring, we force the system to sample the entire pseudorotational wheel[5].

  • Parameterization: Parameterize the furanose monomer using the GLYCAM06 force field, ensuring accurate representation of the C3-branching in D-apiose.

  • Collective Variable (CV) Definition: Define the pseudorotational phase angle ( P ) as the primary CV.

  • Metadynamics Execution: Run a well-tempered metadynamics simulation in explicit TIP3P water. Causality: Metadynamics introduces a history-dependent Gaussian bias potential along the CV, discouraging the ring from revisiting previously sampled conformations. This forces the furanose ring to overcome steric clashes and sample the entire 0∘→360∘ space.

  • Free Energy Surface (FES) Generation: Reconstruct the FES from the accumulated bias to calculate the exact ΔG‡ between the N and S conformers.

Integrated Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of the combined NMR and MD workflows used to define furanose flexibility.

G cluster_NMR NMR Spectroscopy Protocol cluster_MD Molecular Dynamics Protocol N1 Furanose Sugar (L-Ara / D-Api) N_Prep Step 1: Sample Prep (D2O) N1->N_Prep M_Param Step 1: GLYCAM06 Parameterization N1->M_Param N_Acq Step 2: 1D/2D NMR (COSY/NOESY) N_Prep->N_Acq N_J Step 3: Extract ³J_HH Couplings N_Acq->N_J N_Pseurot Step 4: PSEUROT Analysis (N/S Populations) N_J->N_Pseurot N_Out Conformational Flexibility Profile (Rigid vs. Flexible) N_Pseurot->N_Out Validates M_Meta Step 2: Metadynamics (CV: Phase Angle P) M_Param->M_Meta M_FES Step 3: Free Energy Surface (ΔG) M_Meta->M_FES M_FES->N_Out Explains

Fig 1. Integrated NMR and MD workflow for determining furanose conformational flexibility.

Implications for Drug Development & Biomaterials

Understanding the dichotomy in flexibility between L-arabinose and D-apiose is critical for downstream applications:

  • Inhibitor Design for Pathogens: L-Arabinofuranose is a critical component of the mycobacterial cell wall (e.g., Mycobacterium tuberculosis). Because the L-Araf ring is highly flexible, force the sugar into a highly distorted transition state during glycosyl transfer. Rational drug design must therefore focus on synthesizing transition-state analogs that mimic this specific, distorted high-energy conformer rather than the relaxed ground state[1].

  • Herbicide Development: Conversely, the enzymes processing D-apiose, such as , deal with a sterically locked substrate[5]. Inhibitors targeting UAXS—which have potential as novel herbicides since apiose is essential for plant cell wall integrity—can be designed as rigid, pre-organized scaffolds that perfectly match the narrow conformational well of the D-apiose binding pocket[3].

References

  • Mechanism of Sugar Ring Contraction and Closure Catalyzed by UDP-d-apiose/UDP-d-xylose Synthase (UAXS) ACS Catalysis URL:[Link]

  • Commonality of Mechanism in Glycoside Hydrolases, Nucleoside Hydrolases, and Phosphorylases: Importance of Side-Chain Conformation Preorganization Biochemistry (PubMed Central) URL:[Link]

  • Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase Carbohydrate Research (PubMed Central) URL:[Link]

  • The cell wall pectic rhamnogalacturonan II, an enigma in plant glycobiology Royal Society of Chemistry (RSC) URL:[Link]

  • Structural Characterization and Cytotoxic Properties of an Apiose-Rich Pectic Polysaccharide Obtained from the Cell Wall of the Marine Phanerogam Zostera marina Journal of Natural Products (ACS) URL:[Link]

Sources

Comparative

Advanced Validation of UDP-Apiose Synthase Activity: A Comparative Guide to LC-MS/MS Methodologies

As a Senior Application Scientist navigating the complexities of nucleotide sugar metabolism, I frequently encounter the analytical bottleneck of quantifying UDP-apiose. UDP-apiose/UDP-xylose synthase (UAS) is a bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of nucleotide sugar metabolism, I frequently encounter the analytical bottleneck of quantifying UDP-apiose. UDP-apiose/UDP-xylose synthase (UAS) is a bifunctional enzyme that catalyzes the NAD+-dependent oxidative decarboxylation and ring contraction of UDP-D-glucuronic acid (UDP-GlcA) to yield UDP-apiose (UDP-Api) and UDP-xylose (UDP-Xyl)[1].

Validating UAS activity is notoriously difficult due to two primary factors: the isobaric nature of the pentose products (both have a molecular weight corresponding to an [M-H]- of m/z 535.0) and the extreme lability of UDP-apiose, which spontaneously degrades into apiofuranosyl-1,2-cyclic phosphate and UMP[2]. This guide objectively compares traditional assay methodologies against state-of-the-art Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS), providing a self-validating protocol for robust enzyme characterization.

Methodological Comparison: Why HILIC-MS/MS is the Gold Standard

Historically, researchers have relied on radiometric assays or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to monitor UAS activity. However, these legacy systems present significant limitations when compared to modern LC-MS/MS platforms.

Analytical MethodologyPrinciple of DetectionAdvantagesLimitationsSuitability for UAS
Radiometric Assay 14 C-labeled UDP-GlcA conversionHigh sensitivityHazardous; cannot structurally distinguish between UDP-Api and UDP-Xyl isomers.Low (Obsolete)
HPAEC-PAD Anion exchange of hydrolyzed sugarsGood resolution of monosaccharidesRequires acid hydrolysis of the UDP-sugar linkage; indirect measurement; prone to matrix interference.Moderate
Reversed-Phase LC-MS C18 retention + MRMMass-specific detectionHighly polar nucleotide sugars exhibit zero retention on standard C18 columns without ion-pairing reagents (which suppress MS signal).Poor
HILIC-MS/MS (Amide) Polar stationary phase + MRMDirect, label-free quantification; excellent retention of polar metabolites; resolves isobaric isomers.Requires strict control of mobile phase pH and buffer concentration to maintain peak shape.Optimal

The Causality of the HILIC Advantage: Nucleotide sugars are highly polar and negatively charged at physiological pH. Traditional C18 columns fail to retain them. HILIC, particularly using an amide-bonded stationary phase (e.g., Accucore Amide-HILIC), leverages a water-enriched layer on the silica surface. Analytes partition into this aqueous layer, allowing for robust retention of UDP-GlcA, UDP-Api, and UDP-Xyl[1]. Furthermore, HILIC mobile phases (high organic, low aqueous) enhance electrospray ionization (ESI) efficiency, drastically lowering the Limit of Detection (LOD).

Biochemical Pathway and Analytical Workflow

To accurately measure UAS activity, the assay must account for the ~2:1 stoichiometric production of UDP-Api to UDP-Xyl, as well as the degradation pathway of the primary product[3].

UAS_Pathway UDP_GlcA UDP-Glucuronic Acid (m/z 579.0) UAS UAS + NAD+ UDP_GlcA->UAS Substrate UDP_Api UDP-Apiose (m/z 535.0) UAS->UDP_Api Major Product (~66%) UDP_Xyl UDP-Xylose (m/z 535.0) UAS->UDP_Xyl Minor Product (~33%) Degradation Apiofuranosyl-1,2-cyclic phosphate + UMP UDP_Api->Degradation Spontaneous Degradation (pH/Temp dependent)

Fig 1: UAS catalytic pathway highlighting the bifurcation of products and UDP-Api instability.

Self-Validating Experimental Protocol: HILIC-MS/MS

This protocol is engineered to arrest the spontaneous degradation of UDP-apiose while providing baseline resolution between the isobaric pentose products.

Phase 1: In Vitro Enzyme Reaction & Quenching

Causality Note: UDP-apiose is highly labile at room temperature and neutral-to-basic pH[2]. The reaction must be quenched rapidly using cold organic solvents to precipitate the enzyme and stabilize the structural integrity of the nucleotide sugar.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.8), 2 mM NAD + , and 1 mM UDP-GlcA.

  • Initiation: Add 1–5 µg of purified recombinant UAS enzyme to a final reaction volume of 100 µL. Incubate at 30°C for exactly 15 minutes.

  • Quenching (Critical Step): Terminate the reaction by adding 200 µL of ice-cold aqueous 95% Acetonitrile (ACN) containing 25 mM ammonium acetate[1].

  • Internal Standard: Spike in 10 µL of Park's nucleotide (UDP-MurNAc-pentapeptide) as an internal standard to normalize extraction efficiency and ionization suppression[4].

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: LC-MS/MS Instrumental Parameters

Causality Note: Ammonium acetate is selected over formic acid as a mobile phase additive because it maintains a near-neutral pH, preventing the acid-catalyzed hydrolysis of the diphosphate linkage during chromatography.

  • Column: Accucore Amide-HILIC (150 × 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Start at 80% B, hold for 2 min, ramp to 50% B over 12 min, hold for 3 min, return to 80% B to re-equilibrate. Flow rate: 0.4 mL/min[1].

  • Mass Spectrometry: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM) mode.

Phase 3: MRM Transitions and Quantitative Data

The diagnostic fragmentation of a UDP-sugar in negative mode yields predictable ions: [UMP-H] at m/z 323.0,[Ura-2H] at m/z 211.0, and[UDP-H 2​ O-H] at m/z 403.0[5].

AnalytePrecursor Ion [M-H] Quantifier IonQualifier IonRetention Time
UDP-GlcA (Substrate)m/z 579.0m/z 323.0m/z 403.0~14.5 min
UDP-Apiose (Product 1)m/z 535.0m/z 323.0m/z 211.0~11.0 min
UDP-Xylose (Product 2)m/z 535.0m/z 323.0m/z 211.0~12.0 min
Park's Nucleotide (IS)m/z 595.6m/z 282.1N/A~15.2 min

(Note: Baseline resolution between UDP-Api at 11.0 min and UDP-Xyl at 12.0 min is the definitive metric of a successful HILIC method[5].)

Analytical_Workflow React 1. Enzymatic Reaction Quench 2. Cold ACN Quench React->Quench Centrifuge 3. Protein Precipitation Quench->Centrifuge LC 4. Amide-HILIC Separation Centrifuge->LC MS 5. ESI-MS/MS (MRM Mode) LC->MS

Fig 2: Step-by-step analytical workflow ensuring UDP-Apiose stability and accurate quantification.

Conclusion

Validating UDP-apiose synthase activity requires a methodology that respects the fragile chemistry of the products. While radiometric and HPAEC-PAD methods have historical value, HILIC-LC-ESI-MS/MS provides the definitive, self-validating framework required for modern enzymology. By utilizing an amide-based stationary phase and carefully controlled quenching protocols, researchers can reliably resolve the isobaric UDP-apiose and UDP-xylose products, ensuring absolute confidence in kinetic and structural characterizations.

References
  • Activity of recombinant bacterial UDP-apiose synthase (bUAS) by in microbe assay. Analysis of in microbe nucleotide sugars by HILIC-LC-ESI-MS/MS. ResearchGate. Available at:[Link]

  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. PLOS One. Available at:[Link]

  • Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. PMC. Available at:[Link]

  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi (Figures & Data). PLOS One. Available at:[Link]

  • Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase. PMC. Available at:[Link]

Sources

Validation

Confirming D-Apiose Stereocenters: A Comparative Guide on X-Ray Crystallography vs. NMR Spectroscopy

[label="NOE/ROE\nAnalysis", fillcolor="# Finalizing Comparison Summary Refining NMR Analysis I'm now integrating a new diagram illustrating causality and the strategies for NMR analysis. I'm focusing on the challenges pr...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="NOE/ROE\nAnalysis", fillcolor="#

Finalizing Comparison Summary

Refining NMR Analysis

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Integrating Validation Protocols

I'm now integrating validation procedures in both protocols. In the NMR protocol, chiral derivatization with L-cysteine methyl ester will be key to distinguishing the D- and L-forms, and the NMR data will be used to make comparisons. The X-ray protocol will use heavy-atom derivatives for determining the absolute configuration of the C-3 quaternary center.

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Refining the Comparative Analysis

D-apiose (3-C-hydroxymethyl-D-erythrofuranose) is a naturally occurring, branched-chain pentose that plays a critical structural role in plant cell walls, specifically within the complex polysaccharide rhamnogalacturonan II (RG-II) 1. For drug development professionals and analytical chemists, confirming the stereochemistry of D-apiose presents a unique analytical hurdle.

This guide objectively compares the two premier techniques for stereocenter confirmation—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—detailing the causality behind experimental choices, self-validating protocols, and comparative performance data.

The Structural Conundrum of D-Apiose

The primary difficulty in elucidating the structure of D-apiose lies at its C-3 position . Unlike typical linear monosaccharides, the C-3 carbon in apiose is a quaternary stereocenter . It is bonded to a hydroxyl group, a hydroxymethyl group, C-2, and C-4.

Because there is no proton directly attached to C-3, analysts lose the ability to use standard 3JH,H​ scalar couplings (via the Karplus equation) to deduce relative stereochemistry. Consequently, standard 1D 1 H NMR is insufficient, forcing researchers to rely on through-space interactions or solid-state spatial mapping.

Causality C3 Quaternary C-3 (No attached proton) Challenge Loss of 3J(H,H) Scalar Coupling C3->Challenge Causes Sol1 Through-Space (NOESY/ROESY) Challenge->Sol1 Mitigated by Sol2 Chiral Resolution (Thiazolidine) Challenge->Sol2 Mitigated by Outcome Relative Config Established Sol1->Outcome Sol2->Outcome

Logical framework for overcoming the NMR limitations of the C-3 quaternary stereocenter.

Methodology 1: Solution-State NMR Spectroscopy

Causality & Approach

To bypass the lack of a C-3 proton, NMR strategies rely on two principles:

  • Through-Space Correlation: 2D NOESY or ROESY experiments detect the spatial proximity (typically < 5 Å) between the protons of the C-3 hydroxymethyl group and the protons at C-2 and C-4.

  • Chiral Derivatization: To differentiate D-apiose from L-apiose, the sample is reacted with a chiral agent (e.g., L-cysteine methyl ester) to form a thiazolidine derivative. This converts enantiomers into diastereomers, which exhibit distinct chemical shifts and coupling constants ( J -values) at the H-2 position 2.

Self-Validating Protocol: NMR Elucidation via Thiazolidine Derivatization
  • Derivatization: Dissolve 5 mg of D-apiose in pyridine. Add an excess of L-cysteine methyl ester hydrochloride. Stir at 60°C for 1 hour to yield the thiazolidine derivative.

  • Sample Preparation: Evaporate the solvent and reconstitute the purified derivative in 600 µL of D 2​ O or CD 3​ OD.

  • Data Acquisition: Acquire 1D 1 H, 1D 13 C, and 2D spectra (COSY, HSQC, HMBC, NOESY) at 298 K using a high-field spectrometer (≥ 600 MHz).

  • Validation & Quality Control: Verify the integrity of the thiazolidine ring formation via the HMBC correlation between the H-2 proton and the thiazolidine carbon. The system validates itself if the sum of the relative NOE integrals matches the expected 3D geometry of the furanose ring.

  • Stereocenter Confirmation: Analyze the H-2 signal. The D-apiose derivative will display a distinct doublet and a broad singlet, confirming the orientation of the C-2, C-3, and C-4 hydroxyl groups.

Quantitative Data Summary

Table 1: Characteristic 1 H NMR Data for Apiose Thiazolidine Derivatives 2

Monosaccharide DerivativeH-2 Chemical Shift ( δ , ppm)Coupling Constant ( J , Hz)Diagnostic Feature
D-Apiose 5.87 / 5.657.8 / brsBroad singlet (brs) due to C-3 quaternary conformation
L-Apiose 5.80 / 5.530.6 / 4.8Small J value, distinct from D-isomer

Methodology 2: Solid-State X-Ray Crystallography

Causality & Approach

X-ray crystallography provides a direct, unambiguous 3D map of electron density, completely bypassing the NMR coupling issue. However, D-apiose is naturally a syrup 3. The causal necessity here is heavy-atom derivatization . By converting apiose into a crystalline ester (e.g., a p-bromobenzoate derivative), researchers achieve two goals:

  • The rigid aromatic groups induce crystallization.

  • The heavy bromine atom provides anomalous dispersion, which is strictly required to calculate the Flack parameter and confirm the absolute (rather than relative) stereochemistry of the C-3 quaternary center.

Self-Validating Protocol: X-Ray Diffraction via Heavy-Atom Derivatization
  • Derivatization: React D-apiose with p-bromobenzoyl chloride in the presence of pyridine and DMAP to form a crystalline heavy-atom ester.

  • Crystallization: Dissolve the derivative in a minimal amount of ethyl acetate. Slowly diffuse hexane into the solution over 3–5 days at room temperature until single crystals (>0.1 mm) form.

  • Diffraction: Mount a high-quality single crystal on a diffractometer equipped with a Cu-K α radiation source ( λ = 1.5418 Å). Cu-K α is chosen over Mo-K α because it maximizes the anomalous scattering signal of the bromine atom.

  • Validation & Quality Control: Solve the structure using direct methods. The protocol is self-validating through the Flack parameter : a value near 0 (with an esd < 0.1) confirms the correct absolute configuration, while a value near 1 indicates the inverted model.

  • Stereocenter Confirmation: Directly observe the spatial arrangement of the C-3 hydroxymethyl group relative to the furanose ring plane.

Workflow Start D-Apiose Sample Deriv Chemical Derivatization Start->Deriv NMR NMR Spectroscopy (Solution State) Deriv->NMR L-Cysteine Xray X-Ray Crystallography (Solid State) Deriv->Xray Heavy-Atom Ester NMR_Val NOESY + J-Coupling Analysis NMR->NMR_Val Xray_Val Anomalous Dispersion (Flack Parameter) Xray->Xray_Val Confirm C-3 Stereocenter Confirmed NMR_Val->Confirm Xray_Val->Confirm

Workflow for confirming the D-apiose C-3 stereocenter via NMR and X-Ray.

Objective Comparison: NMR vs. X-Ray Crystallography

To guide experimental design, the following table objectively compares the performance and requirements of both techniques when applied to branched-chain sugars like apiose.

Table 2: Performance Comparison for Apiose Stereocenter Confirmation

ParameterNMR Spectroscopy (Solution State)X-Ray Crystallography (Solid State)
Target Information Relative stereochemistry (Absolute via chiral agents)Absolute stereochemistry
Sample Requirement ~1–5 mg, solution state (D 2​ O, CDCl 3​ )High-quality single crystal (>0.1 mm)
C-3 Resolution Mechanism Indirect (NOESY/ROESY, Chiral derivatization)Direct spatial mapping of electron density
Validation Metric HMBC/NOESY correlations, J -value matchingR-factor (< 5%), Flack parameter (~0)
Time to Result Hours to DaysDays to Weeks (bottleneck: crystallization)
Destructive? NoNo

Conclusion

Both NMR and X-ray crystallography are highly effective for confirming the challenging C-3 stereocenter of D-apiose, provided the correct causal steps are taken. NMR spectroscopy is the rapid, solution-state workhorse, relying on chiral derivatization and through-space NOESY correlations to bypass the lack of a C-3 proton. Conversely, X-ray crystallography stands as the absolute standard, offering unambiguous 3D spatial mapping, provided the researcher can successfully synthesize a heavy-atom derivative to force crystallization and enable anomalous dispersion.

References

  • Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters National Institutes of Health (NIH) / PMC URL:[Link]

  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy Journal of Natural Products - ACS Publications URL:[Link]

  • D-Apiose | C5H10O5 | CID 5460157 PubChem - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

D-Apiose proper disposal procedures

An In-Depth Guide to the Proper Disposal of D-Apiose for Laboratory Professionals As a Senior Application Scientist, my focus extends beyond the application of our products to encompass the entire lifecycle of a chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of D-Apiose for Laboratory Professionals

As a Senior Application Scientist, my focus extends beyond the application of our products to encompass the entire lifecycle of a chemical within a research environment. The responsible management of laboratory waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity, operational safety, and environmental stewardship. This guide provides a comprehensive, technically-grounded framework for the proper disposal of D-Apiose, a unique branched-chain pentose sugar increasingly utilized in drug development and plant biology. Our objective is to empower you, our scientific colleagues, with the expertise to manage this reagent safely and compliantly.

D-Apiose (C₅H₁₀O₅) is a naturally occurring monosaccharide found in the cell walls of many plants.[1] In the laboratory, it serves as a chiral building block, a standard for biochemical assays, and a tool for studying cell wall polysaccharides.[2][][4] While it is a stable, non-volatile sugar, understanding its safety profile is the first step in determining its disposal pathway.

Based on globally recognized standards, D-Apiose is not classified as a hazardous substance.[5][6] Safety Data Sheets (SDS) from major suppliers do not assign any GHS hazard statements or pictograms.[6] This low-hazard profile, however, does not equate to indiscriminate disposal. The primary determinant for its disposal is not the D-Apiose itself, but the substances with which it has been mixed.

Table 1: Key Physical and Chemical Properties of D-Apiose

PropertyValueSource
Molecular Formula C₅H₁₀O₅[1][7]
Molar Mass 150.13 g/mol [1][7]
Appearance Colorless syrup or solution[8][9]
Solubility in Water Highly soluble (>100 g/100 mL)[6][10]
GHS Hazard Classification Not classified as hazardous[5][6]

The Critical Disposal Decision Framework

The logic for disposing of D-Apiose waste is governed by one central question: Is the D-Apiose pure or has it been contaminated with a hazardous substance? This decision point dictates the entire disposal workflow. The following diagram illustrates this critical decision-making process.

D_Apiose_Disposal_Decision cluster_0 Step 1: Waste Assessment cluster_1 Step 2: Segregation & Pathway cluster_2 Step 3: Final Disposal Protocol A D-Apiose Containing Waste Generated B Is the waste mixed with any hazardous materials (e.g., solvents, heavy metals, toxic reagents)? A->B C Treat as NON-HAZARDOUS WASTE B->C  No   D Treat as HAZARDOUS WASTE B->D  Yes   E Aqueous Solution: Dispose down the sanitary sewer with copious amounts of water, per institutional & local regulations. C->E Aqueous F Solid (Pure Powder): Dispose in the designated non-hazardous solid laboratory waste container. C->F Solid G Collect in a designated, chemically compatible, and clearly labeled hazardous waste container. Follow institutional EHS procedures. D->G

Figure 1. Decision workflow for the proper segregation and disposal of D-Apiose waste streams.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the two primary scenarios encountered in the laboratory.

Protocol 1: Disposal of Uncontaminated D-Apiose Waste

This protocol applies only to pure, unused D-Apiose powder or aqueous solutions containing D-Apiose and other non-hazardous solutes (e.g., saline buffers).

Methodology:

  • Final Confirmation: Before proceeding, perform a final mental check to ensure no hazardous materials, such as organic solvents or toxic reagents, have been introduced to the waste stream. When in doubt, err on the side of caution and follow Protocol 2.

  • For Solid D-Apiose:

    • Securely seal the original container or a new, clearly labeled container containing the pure D-Apiose powder.

    • Dispose of the sealed container in the designated receptacle for non-hazardous solid laboratory waste.

  • For Non-Hazardous Aqueous Solutions:

    • Turn on a cold water tap to a steady, strong flow.

    • Slowly pour the D-Apiose solution down the drain directly into the water stream.

    • Continue to run copious amounts of water for at least 30-60 seconds after the solution has been fully discharged. This ensures the solution is thoroughly diluted within the sanitary sewer system.

    • Authoritative Causality: The high water solubility and non-hazardous nature of D-Apiose allow for this disposal method.[5][10] Dilution is a key principle of safe drain disposal for benign substances, preventing any potential shock to the local wastewater treatment biome. Crucially, this is contingent on local and institutional regulations. Always confirm that your institution's Environmental Health and Safety (EHS) office permits drain disposal of non-hazardous sugars.

Protocol 2: Disposal of Contaminated or Mixed D-Apiose Waste

This protocol is mandatory for any D-Apiose waste that is mixed with, or even suspected of being contaminated by, any hazardous material. The identity of the contaminant dictates the procedure.

Methodology:

  • Identify the Hazard: Determine the nature of the hazardous contaminant(s) (e.g., halogenated solvents, acidic solutions, heavy metals). This information is critical for proper segregation and labeling.

  • Select a Compatible Waste Container:

    • Choose a waste container made of a material chemically resistant to all components of the waste mixture. For example, use a glass container for organic solvents and a high-density polyethylene (HDPE) container for many aqueous hazardous wastes.

    • The container must have a secure, leak-proof screw-top cap.

  • Collect the Waste:

    • Carefully transfer the D-Apiose-containing hazardous waste into the designated container using a funnel.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.

  • Accurate and Complete Labeling:

    • Affix a hazardous waste tag to the container immediately.

    • Clearly write the full chemical names of all constituents, including D-Apiose and water, and their estimated percentages. Vague descriptions are a common cause of compliance issues.

  • Segregated Storage:

    • Store the sealed, labeled container in your laboratory's designated Satellite Accumulation Area (SAA).

    • Ensure incompatible waste types (e.g., acids and solvents) are stored in separate secondary containment bins.

  • Arrange for Pickup: Follow your institution's established procedure for having the full waste container collected by the EHS department or their certified waste management contractor.

By rigorously applying this decision framework and these protocols, you ensure that every stream of D-Apiose waste is managed in a manner that is safe, compliant, and scientifically responsible.

References

  • Apiose - Grokipedia. (n.d.).
  • Benchchem. (n.d.). Proper Disposal of 4-(Hydroxymethyl)oxolane-2,3,4-triol (D-Apiose).
  • PubChem - NIH. (n.d.). D-Apiose | C5H10O5 | CID 5460157. Retrieved from [Link]

  • Made-in-China.com. (2026, January 28). China Supplier Hot Selling High Quality D-Apiose solution CAS 639-97-4 Wholesale & Bulk.
  • ChemBK. (2024, April 9). D-Apiose solution.
  • Merck Index. (n.d.). Apiose.
  • The Good Scents Company. (n.d.). D-apiose, 639-97-4. Retrieved from [Link]

  • Wikipedia. (2025, November 27). Apiose. Retrieved from [Link]

  • MDPI. (2021, October 18). Apiose-Relevant Glycosidases. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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